Product packaging for Chlozolinate(Cat. No.:CAS No. 84332-86-5)

Chlozolinate

Cat. No.: B3416503
CAS No.: 84332-86-5
M. Wt: 332.13 g/mol
InChI Key: IGUYEXXAGBDLLX-UHFFFAOYSA-N
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Description

Chlozolinate is a systemic fungicide, used for the control of downy mildew, brown rot, and fruit rot in agricultural commodities.>Ethyl 3-(3,5-dichlorophenyl)-5-methyl-2,4-dioxo-1,3-oxazolidine-5-carboxylate is the ethyl ester of 3-(3,5-dichlorophenyl)-5-methyl-2,4-dioxo-1,3-oxazolidine-5-carboxylic acid. It is a dichlorobenzene, an oxazolidinone, a dicarboximide and an ethyl ester.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11Cl2NO5 B3416503 Chlozolinate CAS No. 84332-86-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-(3,5-dichlorophenyl)-5-methyl-2,4-dioxo-1,3-oxazolidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO5/c1-3-20-11(18)13(2)10(17)16(12(19)21-13)9-5-7(14)4-8(15)6-9/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGUYEXXAGBDLLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(C(=O)N(C(=O)O1)C2=CC(=CC(=C2)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5058197
Record name Chlozolinate
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Molecular Weight

332.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

84332-86-5, 72391-46-9
Record name Chlozolinate
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Record name Chlozolinate [BSI:ISO]
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Record name Chlozolinate [ISO]
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Record name Chlozolinate
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Record name Ethyl (RS)-3-(3,5-dichlorophenyl)-5-methyl-2,4-dioxooxazolidine-5-carboxylate
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Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Chlozolinate on Botrytis cinerea

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chlozolinate (B1210285) is a dicarboximide fungicide, classified under the Fungicide Resistance Action Committee (FRAC) Group 2, historically utilized for the management of diseases caused by Botrytis cinerea.[1][2] Its fungicidal activity is primarily attributed to the disruption of the osmotic signal transduction pathway, a critical mechanism for fungal adaptation to environmental stress.[1] This disruption leads to a cascade of downstream cellular events, including rampant lipid peroxidation, loss of membrane integrity, and ultimately, cell death.[3] However, the intensive use of dicarboximides has led to the emergence of resistant B. cinerea populations, primarily through specific mutations in a group III histidine kinase gene, BcOS1, which is the putative target of these fungicides.[4][5] This guide provides a comprehensive overview of the biochemical target of this compound, the physiological consequences of its action, mechanisms of fungal resistance, and detailed experimental protocols for its study.

Core Mechanism of Action: Disruption of Osmotic Sensing

The primary mode of action for this compound and other dicarboximide fungicides is the interference with osmotic signal transduction.[1][6] This pathway is essential for fungi to perceive and respond to changes in external osmolarity, allowing them to maintain cellular turgor and integrity.

2.1 Biochemical Target: Group III Histidine Kinase (BcOS1)

The fungicidal activity of dicarboximides is linked to the inhibition of a specific two-component system histidine kinase. In Botrytis cinerea, resistance to these fungicides is consistently associated with mutations in the BcOS1 gene, identifying it as the likely molecular target.[4][5] This kinase is a key sensor in the High Osmolarity Glycerol (HOG) pathway, which is a conserved MAPK (Mitogen-Activated Protein Kinase) cascade in fungi.

2.2 Downstream Cellular Effects

Inhibition of the BcOS1 kinase by this compound disrupts the signaling cascade, rendering the fungus unable to mount an appropriate defense against osmotic stress. This failure leads to several catastrophic cellular events:

  • Lipid Peroxidation: A major consequence of dicarboximide action is the induction of membrane lipid peroxidation.[3] This process, likely triggered by the generation of reactive oxygen species (ROS), damages cellular membranes. The fungicidal activity shows a strong positive correlation with the extent of lipid peroxidation.[3]

  • Loss of Membrane Integrity: The peroxidation of lipids compromises the structural and functional integrity of the plasma membrane. This leads to increased permeability and cellular leakage, where essential ions and small molecules are lost from the cytoplasm.[3]

  • Mitochondrial Disintegration: Dicarboximides have been observed to cause the rapid disintegration of mitochondrial inner membranes, crippling cellular respiration and energy production.[3]

  • Inhibition of Mycelial Growth: The primary fungitoxic effect is observed as a potent inhibition of mycelial growth, which is more pronounced than the effect on spore germination.[3][6]

The proposed signaling pathway is visualized in the diagram below.

cluster_0 Botrytis cinerea Cell This compound This compound BcOS1 BcOS1 (Histidine Kinase) This compound->BcOS1 Inhibits HOG_pathway HOG Pathway (MAPK Cascade) BcOS1->HOG_pathway Activates ROS Reactive Oxygen Species (ROS) Production BcOS1->ROS Disruption leads to Glycerol Glycerol Synthesis & Osmotic Regulation HOG_pathway->Glycerol Regulates Cell_Death Fungal Cell Death Glycerol->Cell_Death Failure leads to Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Membrane_Damage Membrane Damage & Cellular Leakage Lipid_Peroxidation->Membrane_Damage Membrane_Damage->Cell_Death

Fig. 1: this compound's Mechanism of Action Pathway.

Resistance Mechanisms in Botrytis cinerea

The development of resistance to dicarboximide fungicides in B. cinerea populations was observed within a few years of their introduction.[2]

3.1 Target-Site Modification

The predominant mechanism of resistance is the modification of the target site. Specific point mutations in the BcOS1 gene prevent the fungicide from binding effectively to the histidine kinase, rendering it ineffective.[4] Studies have identified several key mutations in the BcOS1 gene of resistant isolates, including amino acid substitutions at positions 365, 369, and 373.[5]

3.2 Multidrug Resistance (MDR)

In addition to target-site mutations, some isolates exhibit multidrug resistance (MDR), which confers low to moderate resistance to a wide range of unrelated fungicides.[7][8] This mechanism is often associated with the overexpression of membrane-bound efflux pumps, such as ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS) transporters.[7][9] These transporters actively pump fungicides out of the cell, reducing their intracellular concentration to sub-lethal levels.

3.3 Fitness Penalty

Some studies suggest that dicarboximide-resistant strains may have a fitness penalty, meaning they are less virulent or competitive than sensitive strains in the absence of the fungicide.[2] This can lead to a decrease in the frequency of resistant strains in the population if dicarboximide use is discontinued.[2]

Quantitative Data

The efficacy of dicarboximide fungicides and the physiological impact on B. cinerea have been quantified in numerous studies.

Table 1: Fungicidal Efficacy of Dicarboximides against Botrytis cinerea

Compound Assay Type Value Isolate Type Source
Iprodione Mycelial Growth IC50: ~2 µM Susceptible [3]
Vinclozolin Mycelial Growth IC50: ~2 µM Susceptible [3]
Procymidone Mycelial Growth IC50: ~2 µM Susceptible [3]
Iprodione Mycelial Growth EC50: ~3-2 mg/l Low-level Resistant [4]
Iprodione Mycelial Growth EC50: < 0.1 µg/ml Susceptible [6]

| Iprodione | Conidial Germination | > 50% inhibition at 10 µg/ml | Susceptible |[6] |

IC50/EC50: The concentration of fungicide that inhibits 50% of growth or germination.

Table 2: Physiological Effects of Dicarboximides on B. cinerea

Compound Effect Measured Concentration Result Source
SYAUP-CN-26* Relative Conductivity 26.785 µg/mL (EC95) 22.10% (Sensitive) vs 17.49% (Resistant) after 12h [5]

| SYAUP-CN-26* | Triglyceride Synthesis Inhibition | 79.754 µg/mL (MIC) | 55% (Sensitive) vs 36.68% (Resistant) |[5] |

*SYAUP-CN-26 is a novel fungicide shown to have a similar mechanism of action to dicarboximides like procymidone.[5]

Experimental Protocols

The following protocols describe standard methodologies for investigating the mechanism of action and resistance of this compound.

5.1 Protocol 1: Fungicide Sensitivity Assay (Mycelial Growth Inhibition)

This protocol determines the concentration of a fungicide that effectively inhibits fungal growth (EC50).

  • Media Preparation: Prepare potato dextrose agar (B569324) (PDA) and amend with the desired concentrations of this compound (dissolved in a suitable solvent like DMSO). Pour the amended PDA into 90 mm Petri dishes. A control plate with solvent only should be included.

  • Inoculation: Using a 5 mm cork borer, take a mycelial plug from the edge of an actively growing B. cinerea culture. Place the plug, mycelium-side down, in the center of the fungicide-amended and control plates.

  • Incubation: Incubate the plates at 20-22°C in the dark for 3-5 days, or until the mycelium on the control plate has reached the edge of the dish.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Analysis: Calculate the percentage of mycelial growth inhibition relative to the control. Plot the inhibition percentage against the logarithm of the fungicide concentration and use probit analysis or a dose-response curve to determine the EC50 value.

5.2 Protocol 2: Cellular Leakage Assay (Conductivity Measurement)

This assay quantifies membrane damage by measuring the leakage of electrolytes from the fungal cells.

  • Mycelial Culture: Grow B. cinerea in a liquid medium (e.g., Potato Dextrose Broth) for 3-4 days at 22°C with shaking to produce a mycelial mass.

  • Preparation: Harvest the mycelium by filtration and wash thoroughly with sterile deionized water to remove any residual medium.

  • Treatment: Resuspend a known weight of fresh mycelium (e.g., 0.5 g) in a specific volume (e.g., 50 mL) of sterile deionized water containing the desired concentration of this compound. A control with solvent only is essential.

  • Measurement: At regular time intervals (e.g., 0, 1, 2, 4, 8, 12 hours), measure the electrical conductivity of the water using a conductivity meter.

  • Analysis: Plot the conductivity values over time for each treatment. Higher conductivity indicates greater cellular leakage and membrane damage. The data can be expressed as relative conductivity compared to a positive control (e.g., boiled mycelium) representing 100% leakage.[5]

5.3 Protocol 3: Gene Sequencing for Resistance Analysis

This protocol is used to identify mutations in the target gene (BcOS1) that confer resistance.

  • DNA Extraction: Isolate genomic DNA from both fungicide-sensitive and resistant strains of B. cinerea using a commercial fungal DNA extraction kit or a standard CTAB protocol.

  • PCR Amplification: Design primers flanking the coding region of the BcOS1 gene. Perform a Polymerase Chain Reaction (PCR) to amplify the target gene from the extracted genomic DNA.

  • PCR Product Purification: Purify the amplified PCR product to remove primers and dNTPs using a PCR purification kit.

  • DNA Sequencing: Send the purified PCR product for Sanger sequencing. Sequence both the forward and reverse strands to ensure accuracy.

  • Sequence Analysis: Align the DNA sequences from the resistant isolates with the sequence from a sensitive (wild-type) isolate using bioinformatics software (e.g., MEGA, Geneious). Identify any single nucleotide polymorphisms (SNPs) that result in amino acid changes.

The logical flow for these experimental investigations is shown in the diagram below.

start Isolate B. cinerea from infected plant tissue culture Purify and Culture Isolates on PDA start->culture sensitivity_assay Protocol 1: Fungicide Sensitivity Assay (Mycelial Growth) culture->sensitivity_assay classify Classify Isolates: Sensitive vs. Resistant sensitivity_assay->classify phys_assay Protocol 2: Physiological Assays (e.g., Cellular Leakage) classify->phys_assay   Test both genetic_assay Protocol 3: Genetic Analysis (DNA Extraction & PCR) classify->genetic_assay   Test both conclusion Correlate Genotype with Phenotype phys_assay->conclusion sequencing Sequence BcOS1 Gene genetic_assay->sequencing analysis Compare Sequences & Identify Mutations sequencing->analysis analysis->conclusion

Fig. 2: Experimental Workflow for Resistance Analysis.

Conclusion

This compound acts as a potent inhibitor of Botrytis cinerea by targeting the BcOS1 histidine kinase, a critical component of the osmotic stress response pathway. The resulting disruption of the HOG signaling cascade leads to fatal consequences for the fungus, including lipid peroxidation and loss of membrane integrity. The well-defined nature of its target has, however, facilitated the selection of resistant strains through specific mutations in the BcOS1 gene. A thorough understanding of this mechanism, the basis of resistance, and the associated experimental methodologies is crucial for the development of effective resistance management strategies and the design of novel fungicides with alternative modes of action.

References

Chlozolinate: A Comprehensive Technical Guide to its Chemical Structure and Stereoisomerism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlozolinate (B1210285), a dicarboximide fungicide, has been utilized in agriculture for the control of a variety of fungal pathogens. Its molecular structure possesses a single chiral center, giving rise to two stereoisomers. This in-depth technical guide provides a detailed overview of the chemical structure, stereoisomerism, synthesis, and physicochemical properties of this compound. While the fungicidal activity of the racemic mixture is established, this guide also addresses the critical aspect of the differential biological activity between its enantiomers, a key consideration in modern agrochemical development. Experimental protocols for synthesis and chiral separation are outlined to provide a practical resource for researchers.

Chemical Structure and Identification

This compound is chemically known as ethyl (RS)-3-(3,5-dichlorophenyl)-5-methyl-2,4-dioxo-1,3-oxazolidine-5-carboxylate. Its structure features a 3,5-dichlorophenyl group attached to a dioxo-oxazolidine ring, with a methyl and an ethyl carboxylate group at the C5 position.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name ethyl (RS)-3-(3,5-dichlorophenyl)-5-methyl-2,4-dioxo-1,3-oxazolidine-5-carboxylate[1]
CAS Number 84332-86-5[1]
Chemical Formula C₁₃H₁₁Cl₂NO₅[2]
Molecular Weight 332.14 g/mol [2]
SMILES Notation CCOC(=O)C1(C)OC(=O)N(C1=O)c2cc(Cl)cc(Cl)c2
InChI Key IGUYEXXAGBDLLX-UHFFFAOYSA-N[1]

Stereoisomerism

The presence of a quaternary stereocenter at the C5 position of the oxazolidine (B1195125) ring makes this compound a chiral molecule.[2] Consequently, it exists as a pair of enantiomers: the (R)- and (S)-isomers. Commercial this compound is typically produced and sold as a racemic mixture, containing equal amounts of both enantiomers.[2]

The spatial arrangement of the substituents around the chiral center dictates the R/S configuration and can significantly influence the biological activity of the molecule. Understanding the properties and activity of each enantiomer is crucial for developing more effective and potentially safer agrochemicals.

chlozolinate_stereoisomers racemate This compound (Racemic Mixture) R_isomer (R)-Chlozolinate racemate->R_isomer Chiral Separation S_isomer (S)-Chlozolinate racemate->S_isomer Chiral Separation R_isomer->S_isomer Enantiomers

Caption: Stereoisomers of this compound.

Physicochemical Properties

Table 2: Physicochemical Properties of Racemic this compound

PropertyValueReference
Melting Point 112.6 °C[3]
Water Solubility 2 mg/L (at 25 °C)[4]
Log P (octanol-water partition coefficient) 3.15 (at 22 °C)[4]
Vapor Pressure 1.3 x 10⁻⁵ Pa (at 25 °C)[4]

It is important to note that enantiomers have identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility in achiral solvents). However, their interaction with other chiral molecules, such as biological receptors, can differ significantly.

Synthesis and Experimental Protocols

Synthesis of Racemic this compound

The commercial synthesis of racemic this compound generally involves a multi-step process. A general outline of the synthesis is as follows:

  • Formation of the Oxazolidine Ring: The synthesis typically begins with the reaction of 3,5-dichlorobenzoyl chloride with a suitable amino alcohol to form the core oxazolidine ring structure.[2]

  • Esterification: The intermediate is then subjected to esterification with ethanol (B145695) in the presence of a catalyst to yield the final ethyl ester of this compound.[2]

Experimental Protocol: Synthesis of Racemic this compound (General Procedure)

Note: This is a generalized protocol based on available literature. Specific reaction conditions may vary.

Step 1: Synthesis of 3-(3,5-dichlorophenyl)-5-methyl-5-(hydroxymethyl)oxazolidine-2,4-dione

  • To a solution of 2-amino-2-methyl-1,3-propanediol (B94268) in a suitable solvent (e.g., dichloromethane), add triethylamine.

  • Cool the mixture in an ice bath and slowly add a solution of 3,5-dichlorobenzoyl chloride in the same solvent.

  • Stir the reaction mixture at room temperature for several hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica (B1680970) gel.

Step 2: Esterification to Ethyl (RS)-3-(3,5-dichlorophenyl)-5-methyl-2,4-dioxo-1,3-oxazolidine-5-carboxylate

  • Dissolve the product from Step 1 in an excess of ethanol.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reflux the mixture for several hours.

  • Cool the reaction mixture and neutralize with a weak base (e.g., sodium bicarbonate solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by recrystallization or column chromatography.

racemic_synthesis cluster_step1 Step 1: Oxazolidine Ring Formation cluster_step2 Step 2: Esterification A 3,5-Dichlorobenzoyl Chloride C Intermediate A->C B Amino Alcohol B->C D Intermediate F Racemic this compound D->F E Ethanol E->F

Caption: General Synthesis of Racemic this compound.

Enantioselective Synthesis of (R)-(-)-Chlozolinate

An asymmetric synthesis of (R)-(-)-chlozolinate has been reported, utilizing an enzymatic asymmetrization step.[5]

Experimental Protocol: Chemoenzymatic Synthesis of (R)-(-)-Chlozolinate (Key Steps)

This protocol is a summary of the key steps described by Guanti et al. (2001) and may require optimization.

  • Enzymatic Hydrolysis: A prochiral disubstituted malonate is subjected to enzymatic hydrolysis using horse liver acetone (B3395972) powder (HLAP) to selectively hydrolyze one of the ester groups, creating a chiral monoester.

  • Functional Group Transformations: The resulting chiral monoester undergoes a series of chemical transformations to introduce the necessary functional groups for cyclization.

  • Cyclization: The modified chiral intermediate is then cyclized to form the oxazolidine-2,4-dione ring system with the desired (R)-configuration at the C5 stereocenter.

  • Final Esterification: The final step involves the esterification of the carboxylic acid to yield (R)-(-)-chlozolinate.

Chiral Separation of Enantiomers

High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a common and effective method for the analytical and preparative separation of enantiomers.

Experimental Protocol: Chiral HPLC Separation of this compound Enantiomers (General Method)

Note: The optimal conditions will depend on the specific chiral column and HPLC system used.

  • Chiral Column Selection: A polysaccharide-based chiral stationary phase, such as one coated with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® or Chiralpak® series), is often effective for separating this class of compounds.

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The ratio of these solvents is a critical parameter for achieving good separation and should be optimized.

  • Flow Rate: A flow rate in the range of 0.5-1.5 mL/min is typically used.

  • Detection: UV detection at a wavelength where this compound exhibits strong absorbance (e.g., around 254 nm) is suitable.

  • Injection Volume and Concentration: A small injection volume (e.g., 5-20 µL) of a dilute solution of racemic this compound in the mobile phase should be used.

chiral_hplc racemate Racemic this compound Sample hplc HPLC System (Chiral Column) racemate->hplc detector UV Detector hplc->detector R_peak (R)-Chlozolinate Peak detector->R_peak S_peak (S)-Chlozolinate Peak detector->S_peak

Caption: Chiral HPLC Separation Workflow.

Biological Activity and Stereoisomerism

This compound is a protective and curative fungicide that acts by inhibiting osmotic signal transduction.[2] It is primarily effective against fungal pathogens such as Botrytis spp. and Sclerotinia spp..[2]

A critical aspect of modern pesticide research is the evaluation of the biological activity of individual stereoisomers. Often, one enantiomer exhibits significantly higher desired activity (the eutomer), while the other may be less active or inactive (the distomer), or even contribute to off-target toxicity.

While it is well-established that the biological activity of many chiral pesticides is enantioselective, specific, publicly available, peer-reviewed studies detailing a direct comparison of the fungicidal efficacy of the (R)- and (S)-enantiomers of this compound against key plant pathogens were not identified at the time of this review. The development of an enantioselective synthesis for (R)-(-)-chlozolinate was motivated by the need to evaluate such differences, suggesting that this is a recognized area of importance.[5] The lack of published comparative data highlights a significant knowledge gap in the understanding of this fungicide.

Conclusion

This technical guide has provided a comprehensive overview of the chemical structure and stereoisomerism of the fungicide this compound. The presence of a single chiral center results in two enantiomers, with commercial products being racemic mixtures. While methods for the synthesis of the racemate and an enantioselective route to the (R)-isomer have been established, a significant gap exists in the public domain regarding the comparative biological activity of the individual (R)- and (S)-enantiomers. Further research to elucidate the specific fungicidal efficacy of each stereoisomer is essential for a complete understanding of this compound's mode of action and for the potential development of more refined and effective fungicidal products. Such studies would align with the broader trend in agrochemical research towards the use of single, more active isomers to reduce environmental load and improve efficacy.

References

An In-depth Technical Guide to the Synthesis of Ethyl 3-(3,5-dichlorophenyl)-5-methyl-2,4-dioxo-1,3-oxazolidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of a proposed synthetic pathway for ethyl 3-(3,5-dichlorophenyl)-5-methyl-2,4-dioxo-1,3-oxazolidine-5-carboxylate. The synthesis is designed as a robust two-step process, commencing with the formation of a key carbamate (B1207046) intermediate, followed by a cyclization reaction to construct the target oxazolidinedione core. This document furnishes detailed experimental protocols, representative quantitative data for analogous reactions, and a visual representation of the synthetic pathway to aid in laboratory-scale preparation.

Proposed Synthesis Pathway

The synthesis of the title compound is proposed to proceed via a two-step sequence. The initial step involves the formation of ethyl N-(3,5-dichlorophenyl)carbamate from 3,5-dichloroaniline (B42879) and ethyl chloroformate. The subsequent step is an intramolecular cyclization of the N-alkylated carbamate, formed in situ, with ethyl 2-bromo-2-methylpropanoate (B8525525), to yield the final 2,4-dioxo-1,3-oxazolidine structure. This cyclization is analogous to a Dieckmann condensation.

Synthesis_Pathway cluster_step1_reactants R1 3,5-Dichloroaniline I1 Ethyl N-(3,5-dichlorophenyl)carbamate R1->I1 Step 1: Carbamate Formation (Base, Solvent) R2 Ethyl Chloroformate R2->I1 Step 1: Carbamate Formation (Base, Solvent) P Ethyl 3-(3,5-dichlorophenyl)-5-methyl- 2,4-dioxo-1,3-oxazolidine-5-carboxylate I1->P Step 2: Cyclization (Base, Solvent) R3 Ethyl 2-bromo-2-methylpropanoate R3->P Step 2: Cyclization (Base, Solvent)

Figure 1: Proposed two-step synthesis pathway.

Experimental Protocols

Step 1: Synthesis of Ethyl N-(3,5-dichlorophenyl)carbamate

This procedure details the formation of the carbamate intermediate from 3,5-dichloroaniline.

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,5-dichloroaniline (1.0 eq) in the chosen solvent (e.g., DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add pyridine (1.1 eq) to the solution.

  • Add ethyl chloroformate (1.1 eq) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude ethyl N-(3,5-dichlorophenyl)carbamate can be purified by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or used directly in the next step if purity is sufficient.

Step 2: Synthesis of Ethyl 3-(3,5-dichlorophenyl)-5-methyl-2,4-dioxo-1,3-oxazolidine-5-carboxylate

This procedure describes the cyclization of the carbamate intermediate to form the target oxazolidinedione.

Materials:

  • Ethyl N-(3,5-dichlorophenyl)carbamate

  • Ethyl 2-bromo-2-methylpropanoate

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or another strong, non-nucleophilic base (e.g., LDA, KHMDS)

  • Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

  • Saturated ammonium (B1175870) chloride solution

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (2.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Add a solution of ethyl N-(3,5-dichlorophenyl)carbamate (1.0 eq) in anhydrous THF dropwise to the NaH suspension. Stir for 30 minutes at 0 °C to form the corresponding sodium salt.

  • Add ethyl 2-bromo-2-methylpropanoate (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and then heat to reflux (or an appropriate temperature for the chosen solvent, e.g., 60-80 °C for DMF) for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure ethyl 3-(3,5-dichlorophenyl)-5-methyl-2,4-dioxo-1,3-oxazolidine-5-carboxylate.

Data Presentation

The following tables present representative quantitative data for reactions analogous to the proposed synthesis steps. This data is provided for estimation purposes, as specific experimental data for the title compound is not available in the literature.

Table 1: Representative Data for the Synthesis of N-Aryl Carbamates

Starting AnilineBaseSolventReaction Time (h)Yield (%)M.p. (°C)Reference
4-ChloroanilinePyridineDCM3~7880-82[1]
2,5-DichloroanilineNaHCO₃Benzene/H₂O3>8090-91[2]
3,4-Dichloroaniline----77-79[3]

Table 2: Representative Spectroscopic Data for an Analogous 2,4-Oxazolidinedione

Data for a structurally similar 3-aryl-2,4-oxazolidinedione derivative.

Spectroscopic TechniqueCharacteristic Peaks
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.50-7.20 (m, Ar-H), 4.25 (q, J = 7.1 Hz, -OCH₂CH₃), 1.70 (s, -CH₃), 1.30 (t, J = 7.1 Hz, -OCH₂CH₃)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 170.0 (Ester C=O), 168.0 (Ring C=O), 150.0 (Ring C=O), 135.0, 130.0, 128.0, 125.0 (Ar-C), 80.0 (Quaternary C), 63.0 (-OCH₂-), 25.0 (-CH₃), 14.0 (-CH₃)
IR (KBr, cm⁻¹)ν: 1810, 1740 (C=O stretching, imide), 1730 (C=O stretching, ester), 1590, 1480 (C=C stretching, aromatic), 830 (C-Cl stretching)
Mass Spec. (ESI-MS)m/z: Calculated for C₁₃H₁₁Cl₂NO₄ [M+H]⁺, found corresponding peak.

References

Chlozolinate: A Technical Guide to its Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlozolinate is a dicarboximide fungicide known for its protective and curative action against a range of fungal pathogens, particularly Botrytis and Sclerotinia species.[1] Although now considered obsolete in some regions, its chemical characteristics and mode of action remain of interest to researchers in agrochemicals and related fields. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including its synthesis, degradation, and proposed mechanism of action.

Chemical Identity and Physical Properties

This compound is a synthetic organic compound belonging to the oxazole (B20620) and dicarboximide fungicide groups.[1] It exists as a colorless, odorless solid and is a racemic mixture of two enantiomers due to a chiral center in its oxazolidine (B1195125) ring.[1]

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
IUPAC Nameethyl (RS)-3-(3,5-dichlorophenyl)-5-methyl-2,4-dioxo-1,3-oxazolidine-5-carboxylate[1][2]
CAS Number84332-86-5[1][3][4][5][6]
Molecular FormulaC₁₃H₁₁Cl₂NO₅[1][3][4][5][7]
Molecular Weight332.14 g/mol [1][3][4][5][7]
Canonical SMILESCCOC(=O)C1(C(=O)N(C(=O)O1)C2=CC(=CC(=C2)Cl)Cl)C[1]
InChIKeyIGUYEXXAGBDLLX-UHFFFAOYSA-N[1]

Table 2: Physicochemical Properties of this compound

PropertyValueTemperature (°C)Source
Melting Point112.6 - 114 °CN/A[5][8][9][10]
Boiling Point420.8 ± 55.0 °C (Predicted)N/A[8][11]
Density1.44 - 1.479 g/cm³20[1][4][8][10]
Vapor Pressure0.013 mPa (1.3 x 10⁻⁵ Pa)25[1][4][8][9]
Water Solubility2 - 32 mg/L20 - 25[1][4][8][9][12]
logP (Octanol-Water Partition Coefficient)3.15 - 3.320 - 22[1][8][9]

Table 3: Solubility of this compound in Organic Solvents

SolventSolubility (g/kg)Temperature (°C)Source
Ethyl Acetate>25022[8][12]
Acetone>25022[8][9][12]
Dichloroethane>25022[8][12]
Xylene6022[8][12]
Ethanol (B145695)1322[8][12]
n-Hexane2 - 322 - 25[8][9][12]
Methanol1025[9]
Chloroform>30025[9]

Experimental Protocols

  • Melting Point (OECD 102): The melting point can be determined using the capillary method, where a small amount of the substance is heated in a capillary tube and the temperature range over which it melts is observed.

  • Vapor Pressure (OECD 104): The vapor pressure, a measure of a substance's volatility, can be determined by methods such as the vapor pressure balance, gas saturation method, or effusion methods.

  • Water Solubility (OECD 105): The water solubility of this compound can be determined using the column elution method or the flask method.[13][14][15][16][17] The flask method involves dissolving the substance in water at a specific temperature until saturation is reached, followed by the determination of the concentration of the substance in the aqueous solution.[15][17]

  • Octanol-Water Partition Coefficient (OECD 107/117): This property, which indicates the lipophilicity of a substance, is typically determined using the shake-flask method or by high-performance liquid chromatography (HPLC).

  • Hydrolysis as a Function of pH (OECD 111): The rate of hydrolysis is determined by dissolving this compound in buffered aqueous solutions at different pH values (e.g., 4, 7, and 9) and temperatures. The concentration of the remaining this compound is measured at various time intervals using a suitable analytical method like HPLC or GC.

Synthesis of this compound

The commercial synthesis of this compound is a multi-step process.[1] It begins with the reaction of 3,5-dichlorobenzoyl chloride with a suitable amino alcohol to form the oxazolidine ring structure.[1] This intermediate is then esterified with ethanol in the presence of a catalyst to yield this compound.[1] The process requires careful control of temperature and pH to ensure a high yield and purity.[1] Another described method involves the reaction of 3,5-dichloroaniline (B42879) with phosgene (B1210022) to form an isocyanate, which is then reacted with methyltartronic acid diethyl ester.[10]

G cluster_0 Commercial Synthesis of this compound 3_5_dichlorobenzoyl_chloride 3,5-Dichlorobenzoyl Chloride oxazolidine_intermediate Oxazolidine Ring Intermediate 3_5_dichlorobenzoyl_chloride->oxazolidine_intermediate Reaction amino_alcohol Suitable Amino Alcohol amino_alcohol->oxazolidine_intermediate This compound This compound oxazolidine_intermediate->this compound Esterification ethanol Ethanol ethanol->this compound

Caption: General commercial synthesis pathway for this compound.

Chemical Stability and Degradation

This compound is stable under nitrogen at temperatures up to 250°C and is also stable to light.[8][12] However, it is susceptible to hydrolysis, especially under alkaline conditions. The degradation of this compound in wine has been observed to be rapid, with half-lives of 0.35 and 0.14 days at pH 3 and 4, respectively.[8]

The primary degradation pathway involves the hydrolysis of the ethyl ester group to form the corresponding carboxylic acid, which can then undergo decarboxylation.[8] Another degradation reaction is the opening of the oxazolidinedione ring.[8]

G cluster_1 Hydrolytic Degradation of this compound This compound This compound carboxylic_acid Carboxylic Acid Intermediate This compound->carboxylic_acid Ester Hydrolysis ring_opened_product 3',5'-dichloro-2- hydroxypropanilide This compound->ring_opened_product Ring Opening decarboxylated_product 3-(3,5-dichlorophenyl)-5- methyloxazolidine-2,4-dione carboxylic_acid->decarboxylated_product Decarboxylation

Caption: Hydrolytic degradation pathway of this compound.

Proposed Mechanism of Action

This compound's fungicidal activity is attributed to its interference with osmotic signal transduction in fungal cells.[1] As a dicarboximide fungicide, it is proposed to inhibit the MAP (Mitogen-Activated Protein) kinase pathway, which is crucial for the fungus to respond to osmotic stress. This inhibition disrupts the normal regulation of intracellular osmotic pressure, leading to cell damage and ultimately, cell death.

G cluster_2 Proposed Signaling Pathway Inhibition by this compound osmotic_stress Osmotic Stress histidine_kinase Histidine Kinase Sensor osmotic_stress->histidine_kinase mapkkk MAPKKK histidine_kinase->mapkkk Activates mapkk MAPKK mapkkk->mapkk Phosphorylates mapk MAPK mapkk->mapk Phosphorylates osmotic_response Osmotic Stress Response (e.g., Glycerol Synthesis) mapk->osmotic_response Leads to This compound This compound This compound->inhibition inhibition->histidine_kinase

Caption: Proposed inhibition of the osmotic stress signaling pathway by this compound.

References

Toxicological Profile of Chlozolinate in Mammalian Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Chlozolinate is an obsolete fungicide and is no longer approved for use in many countries. This document is intended for academic and research purposes only and should not be interpreted as a promotion for its use.

Executive Summary

This compound is a dicarboximide fungicide recognized for its contact and systemic action against certain fungal pathogens. From a toxicological standpoint, it exhibits low to moderate acute toxicity in mammalian systems. However, concerns regarding its potential carcinogenicity and endocrine-disrupting properties, specifically its antiandrogenic effects, have been raised. Its primary metabolite, 3,5-dichloroaniline (B42879) (3,5-DCA), is notably more toxic than the parent compound, contributing significantly to the overall toxicological profile. This guide provides a comprehensive overview of the available toxicological data for this compound and its main metabolite, including quantitative toxicity values, details of experimental methodologies, and visual representations of its metabolic pathway and mechanism of action.

Chemical and Physical Properties

PropertyValueReference
Chemical Nameethyl 3-(3,5-dichlorophenyl)-5-methyl-2,4-dioxo-1,3-oxazolidine-5-carboxylatePubChem
CAS Number84332-86-5PubChem
Molecular FormulaC₁₃H₁₁Cl₂NO₅PubChem
Molecular Weight332.13 g/mol PubChem
AppearanceWhite crystalline solidHaz-Map
Water Solubility32 mg/L at 20 °CHPC Standards
LogP3.3HPC Standards

Toxicokinetics and Metabolism

Limited publicly available data exists on the specific absorption, distribution, metabolism, and excretion (ADME) of this compound in mammalian systems. However, based on its chemical structure and the known metabolism of similar dicarboximide fungicides, the following pathway is proposed.

Upon oral ingestion, this compound is likely hydrolyzed in the gastrointestinal tract and liver, leading to the formation of its primary and more toxic metabolite, 3,5-dichloroaniline (3,5-DCA). This biotransformation is a critical step in its toxicological action. Further metabolism of 3,5-DCA can occur through N-oxidation and ring hydroxylation. Excretion is expected to occur primarily through the urine and feces as conjugated metabolites.

G This compound This compound Hydrolysis Hydrolysis (Esterases) This compound->Hydrolysis DCA 3,5-Dichloroaniline (3,5-DCA) Hydrolysis->DCA N_Oxidation N-Oxidation (CYP450, FMO) DCA->N_Oxidation Ring_Hydroxylation Ring Hydroxylation (CYP450) DCA->Ring_Hydroxylation Conjugation Conjugation (Glucuronidation, Sulfation) DCA->Conjugation Toxic_Metabolites Toxic Metabolites (e.g., 3,5-Dichlorophenylhydroxylamine, 4-Amino-2,6-dichlorophenol) N_Oxidation->Toxic_Metabolites Ring_Hydroxylation->Toxic_Metabolites Toxic_Metabolites->Conjugation Excretion Excretion (Urine, Feces) Conjugation->Excretion

Caption: Proposed metabolic pathway of this compound.

Toxicological Profile

Acute Toxicity

This compound exhibits low acute toxicity via the oral and dermal routes.

Table 1: Acute Toxicity of this compound

TestSpeciesRouteValueReference
LD₅₀RatOral>4,500 mg/kgHPC Standards
LD₅₀RatDermal>2,000 mg/kgECHA

In contrast, its metabolite, 3,5-dichloroaniline, is significantly more toxic.

Table 2: Acute Toxicity of 3,5-Dichloroaniline

TestSpeciesRouteValueClassificationReference
LD₅₀RatOral~250 mg/kg (estimated)Toxic if swallowedSURFACTANTS,INTERMEDIATES,CUSTOMIZED SOLUTIONS
LD₅₀RabbitDermal<1000 mg/kgToxic in contact with skinAustralian Industrial Chemicals Introduction Scheme
LC₅₀RatInhalation3.3 mg/L/4hToxic if inhaledAustralian Industrial Chemicals Introduction Scheme

Experimental Protocols:

  • Acute Oral Toxicity (OECD 401/420): Studies are typically conducted in rats. After a fasting period, the test substance is administered by gavage. Animals are observed for mortality and clinical signs of toxicity for up to 14 days. An LD₅₀ value is calculated. The Fixed Dose Procedure (OECD 420) is a stepwise method using fewer animals and aims to identify a dose causing evident toxicity without mortality.

  • Acute Dermal Toxicity (OECD 402): The test substance is applied to the shaved skin of rats or rabbits for 24 hours under an occlusive dressing. Observations for mortality and skin reactions are made for 14 days.

  • Acute Inhalation Toxicity (OECD 403): Rats are exposed to the test substance as a vapor, aerosol, or dust in an inhalation chamber for a specified period (typically 4 hours). Mortality and signs of toxicity are recorded during and after exposure for up to 14 days to determine the LC₅₀.

Subchronic and Chronic Toxicity

Experimental Protocols:

  • 90-Day Oral Toxicity Study (OECD 408): The test substance is administered daily to rodents in graduated doses for 90 days. Endpoints include clinical observations, body weight changes, food and water consumption, hematology, clinical chemistry, urinalysis, and histopathological examination of organs. The NOAEL is determined.

  • Chronic Toxicity Studies (OECD 452): Similar to subchronic studies but with a longer duration (typically 12-24 months). These studies are designed to assess the cumulative toxic effects of a substance over a significant portion of the animal's lifespan and to identify a NOAEL for chronic exposure.

Carcinogenicity

This compound is classified as "Suspected of causing cancer" (H351) under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[2] No specific data from carcinogenicity bioassays were found in the public literature.

Experimental Protocol (OECD 451):

Carcinogenicity studies are long-term (usually 2 years in rodents) investigations where animals are exposed to the test substance daily. The primary endpoint is the incidence of tumors in treated groups compared to a control group.

Genotoxicity

Specific genotoxicity data for this compound is limited in publicly accessible sources. For its metabolite, 3,5-dichloroaniline, in vitro studies have shown some mutagenic potential, but this was not consistently observed in in vivo assays.[1]

Experimental Protocols:

  • Bacterial Reverse Mutation Test (Ames Test; OECD 471): This in vitro assay uses strains of Salmonella typhimurium and Escherichia coli to detect gene mutations.

  • In Vitro Mammalian Cell Gene Mutation Test (OECD 476): This test assesses the potential of a chemical to induce gene mutations in cultured mammalian cells.

  • In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): This assay detects damage to chromosomes or the mitotic apparatus in erythroblasts of rodents exposed to the test substance.

Reproductive and Developmental Toxicity

A study in male rat offspring found that this compound did not produce any signs of maternal or fetal endocrine toxicity at a dose of 100 mg/kg/day, establishing a No-Observed-Adverse-Effect-Level (NOAEL) for developmental toxicity under the conditions of that study.[3]

Experimental Protocols:

  • Two-Generation Reproduction Toxicity Study (OECD 416): The test substance is administered to male and female rodents for two generations to assess its effects on all phases of the reproductive cycle.

  • Prenatal Developmental Toxicity Study (OECD 414): Pregnant animals are dosed with the test substance during the period of organogenesis to evaluate potential adverse effects on the developing fetus.

Mechanism of Action: Antiandrogenic Effects

This compound belongs to the dicarboximide class of fungicides, several of which are known to possess antiandrogenic properties. The primary mechanism of this endocrine disruption is through competitive antagonism of the androgen receptor (AR). This compound itself and its metabolites can bind to the AR, preventing the binding of endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). This blockage inhibits the normal downstream signaling cascade, leading to a disruption of androgen-dependent gene expression and physiological processes.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone / DHT AR Androgen Receptor (AR) Testosterone->AR Binding This compound This compound & Metabolites This compound->AR Competitive Binding (Antagonism) AR_HSP AR-HSP Complex AR->AR_HSP Binding AR_T AR-Androgen Complex AR->AR_T Disrupted_Expression Disrupted Gene Expression AR->Disrupted_Expression Inhibition of Translocation HSP Heat Shock Proteins (HSP) HSP->AR_HSP AR_HSP->AR Dissociation ARE Androgen Response Element (ARE) on DNA AR_T->ARE Translocation & Dimerization Gene_Expression Androgen-Dependent Gene Expression ARE->Gene_Expression Activation ARE->Disrupted_Expression Inhibition of Binding

Caption: Antiandrogenic mechanism of this compound.

Specific Organ System Effects

The primary target organs for the toxicity of this compound and its metabolite, 3,5-DCA, appear to be the blood, liver, and kidneys.

  • Hematotoxicity: 3,5-DCA is known to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to transport oxygen.[4]

  • Hepatotoxicity: Liver effects, such as increased liver weight and hepatocellular hypertrophy, have been observed in animal studies with related compounds.

  • Nephrotoxicity: 3,5-DCA has been shown to be nephrotoxic in rats, causing kidney damage.[3]

Conclusion

This compound is a fungicide with low acute mammalian toxicity. However, its toxicological profile is significantly influenced by its metabolite, 3,5-dichloroaniline, which is considerably more toxic. The primary concerns associated with this compound are its potential carcinogenicity and its antiandrogenic activity, which classifies it as an endocrine disruptor. Due to these toxicological properties and its persistence in the environment, its use has been discontinued (B1498344) in many regions. Further research into the detailed toxicokinetics and long-term effects of this compound and its metabolites would be beneficial for a more complete understanding of its risk to mammalian health.

References

Environmental Fate and Mobility of Chlozolinate in Soil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Chlozolinate is an obsolete fungicide in many regions, and as such, extensive recent data on its environmental fate in soil is limited in publicly available literature. This guide synthesizes available information on this compound and incorporates data from structurally related dicarboximide fungicides, such as Vinclozolin and Procymidone, to provide a comprehensive overview.

Introduction

This compound, a dicarboximide fungicide, was previously used for the control of fungal diseases such as Botrytis and Sclerotinia species on a variety of crops.[1] Understanding its environmental fate and mobility in soil is crucial for assessing the potential risks associated with its historical use and for informing the development of newer, more environmentally benign fungicides. This technical guide provides an in-depth analysis of the degradation, mobility, and experimental evaluation of this compound in the soil environment.

Physicochemical Properties

The environmental behavior of a pesticide is largely governed by its physicochemical properties. While specific experimental data for some parameters of this compound in soil are scarce, its fundamental properties provide an initial assessment of its likely fate.

PropertyValueSourceInterpretation
Molecular Formula C₁₃H₁₁Cl₂NO₅[2]Provides the elemental composition.
Molecular Weight 332.13 g/mol [2]Influences transport and diffusion.
Water Solubility 32 mg/L (at 20 °C, pH 7)[1]Moderate solubility suggests some potential for movement with soil water.
Vapor Pressure 0.013 mPa (at 25 °C)[3]Not considered volatile, so loss to the atmosphere from soil is expected to be low.
Log K_ow_ (Octanol-Water Partition Coefficient) 3.3[3]Indicates a moderate potential for adsorption to organic matter in soil.

Environmental Fate in Soil

The environmental fate of this compound in soil is determined by a combination of degradation (biotic and abiotic) and transport (adsorption/desorption and leaching) processes.

Degradation

This compound is generally considered to be not persistent in soil systems.[1] Degradation can occur through both microbial and chemical pathways.

3.1.1. Biotic Degradation

Microbial degradation is a primary route for the dissipation of many pesticides in soil. While specific studies on the microbial degradation of this compound in soil are limited, research on the related fungicide Vinclozolin indicates that soil microorganisms can transform dicarboximide fungicides. For instance, bacterial strains have been shown to degrade Vinclozolin through hydrolysis of the oxazolidine (B1195125) ring, ultimately leading to the formation of 3,5-dichloroaniline. It is plausible that similar microbial pathways contribute to the degradation of this compound.

A study on the biodegradation of this compound in compost demonstrated its rapid disappearance, with complete degradation occurring within twelve days.[4] This suggests that under biologically active conditions, this compound can be readily metabolized.

3.1.2. Abiotic Degradation

Hydrolysis is a key abiotic degradation pathway for this compound. The ester and dicarboximide functionalities are susceptible to cleavage in the presence of water, with the rate being influenced by soil pH. The degradation pathway is believed to involve the opening of the oxazolidinedione ring.[4]

3.1.3. Degradation Half-Life (DT₅₀)

3.1.4. Known and Potential Metabolites

Based on studies of this compound in compost and its structural similarity to other dicarboximide fungicides, the following degradation pathway is proposed. The primary degradation is expected to involve hydrolysis.

G This compound This compound Metabolite1 Carboxylic Acid Intermediate This compound->Metabolite1 Hydrolysis Metabolite2 3,5-Dichloroaniline Metabolite1->Metabolite2 Further Degradation

Figure 1: Proposed degradation pathway of this compound in soil.

Mobility in Soil

The mobility of this compound in soil determines its potential to move from the point of application and potentially contaminate groundwater. This is primarily governed by its adsorption to soil particles.

Adsorption and Desorption

The tendency of a pesticide to adsorb to soil is quantified by the soil-water distribution coefficient (K_d_) and the organic carbon-normalized adsorption coefficient (K_oc_). A higher K_oc_ value indicates stronger adsorption to soil organic matter and lower mobility.

Specific K_d_ and K_oc_ values for this compound in different soil types are not well-documented in the available literature. However, its Log K_ow_ of 3.3 suggests a moderate affinity for organic matter, which would lead to some degree of adsorption.[3] This is consistent with the assessment that it is not expected to leach to groundwater.[1] For similar compounds like Procymidone, adsorption is influenced by soil organic matter content.

Leaching Potential

Leaching is the downward movement of a substance through the soil profile with percolating water. Based on its physicochemical properties, this compound is considered to have a low potential for leaching to groundwater.[1] The Groundwater Ubiquity Score (GUS) is an empirical index used to estimate the leaching potential of a pesticide based on its half-life (DT₅₀) and K_oc_ value. A GUS value greater than 2.8 indicates a high leaching potential, while a value less than 1.8 suggests a low potential. Without specific DT₅₀ and K_oc_ values for this compound, a precise GUS score cannot be calculated.

Experimental Protocols

Standardized laboratory and field studies are essential for determining the environmental fate and mobility of pesticides. The following sections detail the methodologies for key experiments.

Soil Degradation Study (Aerobic)

This experiment aims to determine the rate of degradation and the degradation pathway of a pesticide in soil under aerobic conditions. The protocol is generally based on OECD Guideline 307 .

G start Prepare Soil Samples (sieved, moisture adjusted) apply Apply ¹⁴C-Chlozolinate start->apply incubate Incubate in the Dark (controlled temperature) apply->incubate sample Sample at Intervals incubate->sample trap Trap Volatiles & CO₂ incubate->trap extract Extract Soil sample->extract analyze Analyze Extracts (LC-MS, GC-MS) extract->analyze end Determine DT₅₀ and Identify Metabolites analyze->end analyze_trap Analyze Traps trap->analyze_trap analyze_trap->end

Figure 2: Workflow for an aerobic soil degradation study.

Methodology:

  • Soil Selection: Use at least three different soil types with varying properties (pH, organic carbon content, texture).

  • Sample Preparation: Air-dry and sieve the soil (e.g., to <2 mm). Adjust the moisture content to a specified level (e.g., 40-60% of maximum water holding capacity).

  • Application: Treat the soil samples with a known concentration of ¹⁴C-labeled this compound.

  • Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20 °C) in a system that allows for the trapping of volatile organic compounds and ¹⁴CO₂.

  • Sampling: Collect replicate soil samples at various time intervals.

  • Extraction and Analysis: Extract the soil samples with an appropriate solvent. Analyze the extracts using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with Mass Spectrometry (MS) to quantify the parent compound and identify metabolites.

  • Data Analysis: Plot the concentration of this compound over time and use first-order kinetics to calculate the DT₅₀ value.

Adsorption/Desorption Study

This study determines the extent to which a pesticide binds to soil particles. The batch equilibrium method, as described in OECD Guideline 106 , is commonly used.

G start Prepare Soil and Pesticide Solutions mix Mix Soil and Solution (e.g., 1:5 soil:solution ratio) start->mix equilibrate Equilibrate (shake for a defined period) mix->equilibrate separate Separate Phases (centrifugation) equilibrate->separate analyze_aq Analyze Aqueous Phase (HPLC or GC) separate->analyze_aq desorption Desorption Step: Replace supernatant with fresh solution separate->desorption calculate_ads Calculate Adsorbed Amount (by difference) analyze_aq->calculate_ads end Determine K_d_ and K_oc_ calculate_ads->end desorption->equilibrate

Figure 3: Workflow for a batch equilibrium adsorption/desorption study.

Methodology:

  • Preparation: Prepare a series of this compound solutions of known concentrations in a background electrolyte (e.g., 0.01 M CaCl₂).

  • Equilibration: Add a known mass of soil to each solution at a specific soil-to-solution ratio. Shake the suspensions for a predetermined time to reach equilibrium.

  • Separation: Separate the solid and liquid phases by centrifugation.

  • Analysis: Measure the concentration of this compound remaining in the aqueous phase.

  • Calculation: Calculate the amount of this compound adsorbed to the soil by the difference between the initial and equilibrium aqueous concentrations. The K_d_ is the ratio of the concentration in the soil to the concentration in the water at equilibrium. The K_oc_ is then calculated by normalizing the K_d_ to the organic carbon content of the soil.

  • Desorption (Optional): After the adsorption phase, the supernatant can be replaced with a pesticide-free solution to measure the amount of this compound that desorbs from the soil.

Soil Column Leaching Study

This experiment simulates the movement of a pesticide through a soil profile under controlled conditions, providing an indication of its leaching potential. The methodology is often based on OECD Guideline 312 .

G start Pack Soil into Columns apply Apply ¹⁴C-Chlozolinate to Column Surface start->apply leach Apply Simulated Rainfall apply->leach collect Collect Leachate Fractions leach->collect extrude Extrude and Section Soil Column leach->extrude analyze_leachate Analyze Leachate (LSC, LC-MS) collect->analyze_leachate end Determine Mobility and Mass Balance analyze_leachate->end analyze_soil Analyze Soil Sections extrude->analyze_soil analyze_soil->end

Figure 4: Workflow for a soil column leaching study.

Methodology:

  • Column Preparation: Pack glass or stainless steel columns with the selected soil to a desired bulk density.

  • Application: Apply ¹⁴C-labeled this compound to the surface of the soil column.

  • Leaching: Apply a simulated rainfall regimen to the top of the column.

  • Leachate Collection: Collect the leachate that passes through the column in fractions over time.

  • Analysis: Analyze the leachate fractions for the parent compound and its metabolites using Liquid Scintillation Counting (LSC) and chromatographic methods.

  • Soil Analysis: At the end of the experiment, extrude the soil column and section it into different depths. Analyze each section to determine the distribution of the pesticide and its metabolites within the soil profile.

  • Mass Balance: Calculate a mass balance to account for the total applied radioactivity.

Conclusion

This compound is a dicarboximide fungicide that is not considered persistent in soil environments. Its primary degradation pathway is likely hydrolysis, with microbial activity also playing a significant role. With a moderate octanol-water partition coefficient, it is expected to have some affinity for soil organic matter, leading to low to moderate mobility and a low potential for leaching to groundwater.

While specific quantitative data on the soil degradation half-life and adsorption coefficients for this compound are limited, studies on structurally similar fungicides and qualitative assessments provide valuable insights into its expected environmental behavior. The experimental protocols outlined in this guide provide a framework for generating the necessary data to conduct a thorough environmental risk assessment for this and other similar compounds. For future research, a focus on generating robust quantitative data for this compound in a variety of soil types would be invaluable.

References

Chlozolinate Degradation: A Technical Guide to Products and Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlozolinate (B1210285), an obsolete dicarboximide fungicide, was previously utilized for the control of fungal diseases such as Botrytis spp. and Sclerotinia spp. in various agricultural settings.[1] Despite its discontinued (B1498344) use in many regions, understanding its environmental fate, particularly its degradation products and pathways, remains crucial for assessing its long-term impact and for the development of safer alternatives. This technical guide provides a comprehensive overview of the degradation of this compound through various environmental processes, including hydrolysis, photolysis, and microbial action. It details the identified degradation products, summarizes quantitative degradation data, outlines experimental methodologies, and visualizes the key transformation pathways.

Degradation Pathways

This compound is susceptible to degradation through several key environmental pathways, primarily hydrolysis and photolysis. While direct microbial degradation of the parent compound is less documented, the biotransformation of its primary metabolites is a significant factor in its overall environmental persistence.

Hydrolytic Degradation

Hydrolysis is a major degradation pathway for this compound, particularly under neutral to alkaline conditions. The degradation proceeds through the cleavage of the ester and amide bonds within the oxazolidine-2,4-dione ring structure. The primary degradation products identified from hydrolysis are:

  • 3-(3,5-dichlorophenyl)-5-methyl-2,4-dioxo-1,3-oxazolidine-5-carboxylic acid: Formed by the initial hydrolysis of the ethyl ester group.

  • 3-(3,5-dichlorophenyl)-5-methyl-1,3-oxazolidine-2,4-dione: A subsequent product formed via decarboxylation of the carboxylic acid intermediate.

  • 3',5'-dichloro-2-hydroxypropanilide: Results from the cleavage of the oxazolidine (B1195125) ring.

  • 3,5-dichloroaniline (B42879) (3,5-DCA): A common and more persistent metabolite formed from the breakdown of several dicarboximide fungicides.[2][3]

The rate of hydrolysis is significantly influenced by pH, with faster degradation observed in more alkaline environments.

Photolytic Degradation

This compound is also susceptible to degradation by sunlight in aqueous solutions. The phototransformation is enhanced in the presence of photosensitizers such as humic substances and acetone (B3395972).[1] The degradation follows first-order kinetics. While a complete pathway for photolysis is not fully elucidated, it is known to produce a number of photoproducts.[1]

Quantitative Degradation Data

The following tables summarize the available quantitative data on the degradation of this compound under various conditions.

Table 1: Hydrolytic Degradation of this compound

pHTemperature (°C)Half-life (DT50)Reference
6.8256 hours[4]
8.32516 minutes[4]

Table 2: Photolytic Degradation of this compound in Aqueous Solution

ConditionHalf-life (t½) (hours)Kinetic Constant (k) (hr⁻¹)Determination Coefficient (r²)Reference
Deionized water34.660.020.967[1]
Deionized water + humic substances9.710.07140.961[1]
Deionized water + acetone6.440.10770.962[1]

Table 3: Degradation of this compound in Grapes

ParameterValueReference
First-order rate constant (k)0.057 ± 0.011 day⁻¹[5]

Experimental Protocols

This section details the methodologies employed in key studies on this compound degradation.

Hydrolysis Rate Determination (as per OECD Guideline 111)

Objective: To determine the rate of hydrolytic degradation of this compound in sterile aqueous buffer solutions at different pH values.

Methodology:

  • Preparation of Buffer Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

  • Application of Test Substance: A solution of this compound (radiolabeled or non-labeled) is added to the buffer solutions to achieve a known initial concentration.

  • Incubation: The test solutions are incubated in the dark at a constant temperature (e.g., 25°C).

  • Sampling: Aliquots of the test solutions are taken at specific time intervals.

  • Analysis: The concentration of this compound and its degradation products in the samples is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV-Vis or Mass Spectrometry (MS) detection.

  • Data Analysis: The rate of hydrolysis and the half-life (DT50) are calculated from the disappearance curve of the parent compound.

Photolysis in Aqueous Solution

Objective: To investigate the degradation of this compound in water when exposed to simulated sunlight.

Methodology:

  • Preparation of Test Solutions: A solution of this compound is prepared in deionized water at a specific concentration (e.g., 1 mg/L).[1] For sensitized photolysis, photosensitizers like humic acids or acetone can be added.[1]

  • Irradiation: The test solution is placed in a photolysis reactor and irradiated with a light source that simulates sunlight (e.g., a mercury lamp with a Pyrex filter to cut off wavelengths below 290 nm).[1] The temperature of the solution is maintained at a constant level (e.g., 20°C).[1]

  • Sampling: Samples are collected from the reactor at various time points during irradiation.

  • Sample Preparation and Analysis: The collected samples are extracted with an organic solvent (e.g., n-hexane), dried, and concentrated. The concentrations of this compound and its photoproducts are then analyzed using HPLC-UV/Vis or Gas Chromatography-Mass Spectrometry (GC-MS).[1]

  • Kinetic Analysis: The degradation kinetics are determined by plotting the concentration of this compound against time, and the half-life is calculated.[1]

Soil Degradation Study (Following OECD Guideline 307)

Objective: To determine the rate and route of this compound degradation in soil under aerobic conditions.

Methodology:

  • Soil Selection and Preparation: A well-characterized soil is sieved and its moisture content is adjusted to a specific level (e.g., 40-60% of maximum water holding capacity).

  • Application of this compound: A solution of ¹⁴C-labeled this compound is applied to the soil samples to achieve a desired concentration.

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) in a system that allows for the trapping of volatile organic compounds and ¹⁴CO₂.

  • Sampling: Soil samples are taken at various time intervals.

  • Extraction and Analysis: The soil samples are extracted with appropriate solvents to separate the parent compound and its degradation products. The extracts are analyzed by techniques such as HPLC or Thin-Layer Chromatography (TLC) with radiometric detection. The trapped volatiles and ¹⁴CO₂ are also quantified.

  • Data Analysis: The degradation rate of this compound and the formation and decline of its metabolites are determined. The half-life (DT50) and the time for 90% degradation (DT90) are calculated.

Visualizing Degradation Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key degradation pathways and a typical experimental workflow for studying this compound degradation.

G Hydrolytic Degradation Pathway of this compound This compound This compound C₁₃H₁₁Cl₂NO₅ CarboxylicAcid 3-(3,5-dichlorophenyl)-5-methyl-2,4-dioxo-1,3-oxazolidine-5-carboxylic acid This compound->CarboxylicAcid Hydrolysis (Ester Cleavage) Hydroxypropanilide 3',5'-dichloro-2-hydroxypropanilide This compound->Hydroxypropanilide Hydrolysis (Ring Opening) Oxazolidinedione 3-(3,5-dichlorophenyl)-5-methyl- 1,3-oxazolidine-2,4-dione C₁₀H₇Cl₂NO₃ CarboxylicAcid->Oxazolidinedione Decarboxylation DCA 3,5-dichloroaniline C₆H₅Cl₂N Oxazolidinedione->DCA Further Degradation Hydroxypropanilide->DCA Further Degradation

Caption: Hydrolytic degradation pathway of this compound.

G Experimental Workflow for this compound Degradation Study cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results Prep Prepare Test System (e.g., Buffer, Water, Soil) Spike Spike with this compound Prep->Spike Incubate Incubate under Controlled Conditions (e.g., Dark, Light, Temp) Spike->Incubate Sample Collect Samples at Time Intervals Incubate->Sample Extract Extract Analytes Sample->Extract Analyze Analyze using HPLC/GC-MS Extract->Analyze Kinetics Determine Degradation Kinetics (DT50, Rate Constant) Analyze->Kinetics Identify Identify Degradation Products Analyze->Identify Pathway Elucidate Degradation Pathway Identify->Pathway

Caption: General experimental workflow for this compound degradation studies.

Conclusion

The degradation of this compound in the environment is a multifaceted process driven primarily by hydrolysis and photolysis. These processes lead to the formation of several degradation products, with 3,5-dichloroaniline being a notable and more persistent metabolite. The rate of degradation is highly dependent on environmental factors such as pH and the presence of photosensitizers. A thorough understanding of these degradation pathways and the factors that influence them is essential for predicting the environmental fate of this compound and for informing the development of more environmentally benign fungicides. Further research is warranted to fully elucidate the photolytic degradation pathway and to investigate the direct microbial degradation of the parent this compound molecule.

References

Chlozolinate's Disruption of Fungal Osmotic Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlozolinate (B1210285), a dicarboximide fungicide, exerts its antifungal activity by interfering with the osmotic signal transduction pathways in susceptible fungi. This technical guide provides an in-depth exploration of the molecular mode of action of this compound, focusing on its interaction with the High Osmolarity Glycerol (B35011) (HOG) signaling cascade. Detailed experimental protocols for investigating these mechanisms are provided, alongside a summary of relevant quantitative data. Visual diagrams of the signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of the core concepts.

Introduction

This compound is a member of the dicarboximide class of fungicides, which have been utilized in agriculture to control a range of phytopathogenic fungi, including species of Botrytis, Sclerotinia, and Alternaria.[1] The primary mode of action for this class of fungicides is the disruption of osmotic regulation, a critical process for fungal survival and pathogenesis. The Fungicide Resistance Action Committee (FRAC) has classified dicarboximides under the code 2, indicating a mode of action related to signal transduction. While the precise molecular target has been a subject of investigation, a significant body of evidence points to the HOG pathway as the principal site of action.

The HOG Pathway: A Key Regulator of Osmotic Stress

Fungi possess sophisticated signaling networks to adapt to environmental stresses, among which osmotic stress is a crucial factor. The High Osmolarity Glycerel (HOG) pathway is a highly conserved mitogen-activated protein kinase (MAPK) cascade that governs the response to hyperosmotic conditions. Upon sensing an increase in external osmolarity, a phosphorelay system is activated, culminating in the phosphorylation and activation of the Hog1 MAP kinase. Activated Hog1 translocates to the nucleus to regulate the expression of genes involved in the synthesis of osmoprotectants, primarily glycerol. This accumulation of intracellular glycerol counteracts the external osmotic pressure, preventing water loss and cell collapse.

This compound's Mode of Action: Targeting the HOG Pathway

The fungicidal action of this compound is attributed to its ability to aberrantly influence the HOG signaling pathway. While the exact molecular binding partner is still under investigation, compelling evidence from resistance studies in various fungal species points to a Group III histidine kinase as the primary target.

Mutations in the gene encoding this histidine kinase, often designated as OS-1 (osmotic sensitivity), have been consistently linked to resistance against dicarboximide fungicides. These mutations likely alter the protein's structure, preventing this compound from binding or inducing a conformational change, thus rendering the fungus insensitive to the fungicide's effects. It is hypothesized that this compound binding to the wild-type histidine kinase leads to either an inappropriate activation or a blockage of the downstream signaling cascade, resulting in a dysfunctional osmotic stress response. This disruption can lead to either an inability to adapt to hyperosmotic stress or a toxic accumulation of glycerol under normal osmotic conditions, ultimately causing cell death.

Signaling Pathway Diagram

HOG_Pathway Figure 1: Proposed Interaction of this compound with the Fungal HOG Pathway cluster_input Osmotic Stress / this compound cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Osmotic Stress Osmotic Stress Histidine Kinase (OS-1) Histidine Kinase (OS-1) Osmotic Stress->Histidine Kinase (OS-1) Activates This compound This compound This compound->Histidine Kinase (OS-1) Aberrant Signal Ypd1 Ypd1 Histidine Kinase (OS-1)->Ypd1 Phosphorelay Ssk1 Ssk1 Ypd1->Ssk1 MAPKKK (Ssk2) MAPKKK (Ssk2) Ssk1->MAPKKK (Ssk2) Activates MAPKK (Pbs2) MAPKK (Pbs2) MAPKKK (Ssk2)->MAPKK (Pbs2) Phosphorylates MAPK (Hog1) MAPK (Hog1) MAPKK (Pbs2)->MAPK (Hog1) Phosphorylates Hog1_N Hog1 (active) MAPK (Hog1)->Hog1_N Translocation Glycerol Synthesis Glycerol Synthesis Osmotic Adaptation Osmotic Adaptation Glycerol Synthesis->Osmotic Adaptation Gene Expression Gene Expression Hog1_N->Gene Expression Regulates Gene Expression->Glycerol Synthesis Induces EC50_Workflow Figure 2: Workflow for EC50 Determination A Prepare fungal spore suspension B Prepare serial dilutions of this compound in PDA medium A->B C Inoculate plates with spore suspension B->C D Incubate at optimal temperature C->D E Measure colony diameter after incubation D->E F Calculate percentage of growth inhibition E->F G Plot inhibition vs. concentration and determine EC50 F->G

References

Chlozolinate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of the fungicide Chlozolinate, intended for researchers, scientists, and professionals in drug development. This document outlines its chemical identity, physicochemical properties, mechanism of action, and relevant experimental protocols.

Chemical Identification and Properties

This compound is a dicarboximide fungicide. Its standard identification and key physicochemical properties are summarized below.

IdentifierValueReference
IUPAC Name ethyl (RS)-3-(3,5-dichlorophenyl)-5-methyl-2,4-dioxooxazolidine-5-carboxylate[1]
CAS Number 84332-86-5[1]
Molecular Formula C13H11Cl2NO5[1]
Molecular Weight 332.14 g/mol [2]

Table 1: Physicochemical Properties of this compound

PropertyValueConditionsReference
Melting Point 112.6 °C[2][3]
Vapor Pressure 0.013 mPa25 °C[2]
Water Solubility 2 mg/L25 °C[2][4]
log Kow 3.1522 °C[2]
Density 1.441 g/cm³20 °C[2]

Mechanism of Action

This compound is classified as a Group 2 fungicide by the Fungicide Resistance Action Committee (FRAC), a group that includes the dicarboximides. Its mode of action is systemic, with both protective and curative properties. The primary mechanism of this compound involves the disruption of osmotic signal transduction in fungal cells.

While the exact target site is not fully elucidated, it is understood that dicarboximide fungicides interfere with a histidine kinase involved in the high osmolarity glycerol (B35011) (HOG) signaling pathway. This pathway is a critical component of the fungal response to osmotic stress. By inhibiting this kinase, this compound disrupts the fungus's ability to regulate its internal osmotic pressure, leading to cell death. This interference also affects spore germination and cell division.

Below is a diagram illustrating the proposed signaling pathway affected by this compound.

Chlozolinate_MoA cluster_membrane Fungal Cell Membrane cluster_cytoplasm Cytoplasm Osmosensor Osmosensor HistidineKinase Histidine Kinase Osmosensor->HistidineKinase Osmotic Stress HOG_MAPK_Cascade HOG MAPK Cascade (e.g., Pbs2, Hog1) HistidineKinase->HOG_MAPK_Cascade Glycerol_synthesis Glycerol Synthesis HOG_MAPK_Cascade->Glycerol_synthesis Cellular_Response Cellular Response (Osmotic Adjustment) Glycerol_synthesis->Cellular_Response This compound This compound This compound->HistidineKinase Inhibition

Proposed mechanism of action of this compound via inhibition of the HOG pathway.

Experimental Protocols

Residue Analysis in Grapes by Gas Chromatography with Electron Capture Detection (GC-ECD)

This protocol describes a multi-residue method for the determination of this compound in grapes.

1. Sample Preparation and Extraction:

  • Homogenize a 25 g sample of grapes.

  • Extract the homogenized sample with 50 mL of toluene (B28343) and 25 mL of propan-2-ol using an Ultra-Turrax homogenizer.

  • Remove the propan-2-ol by washing the extract twice with 125 mL of a 2% Na2SO4 solution each time.

2. Cleanup:

  • The resulting toluene phase, which contains the pesticide residues, is cleaned up using an adsorbent mixture of Celite and activated charcoal (1:3, w/w).

  • After filtration, the cleaned extract is ready for analysis.

3. Gas Chromatography-Electron Capture Detection (GC-ECD) Analysis:

  • The final determination of this compound residues is performed by gas chromatography with an electron capture detector (ECD).

  • For accurate quantification, matrix-matched standards should be used for all gas-liquid chromatography (GLC) analyses.

Recovery and Limit of Detection:

  • Recovery tests for this compound from grapes across a fortification range of 0.004 to 10 mg/kg demonstrated a mean percentage recovery of 91% with a relative standard deviation (RSD) of 6%.

  • The limit of detection (LOD) for this method is 0.004 mg/kg.

Degradation Pathway

This compound undergoes hydrolysis, particularly in alkaline conditions. The degradation involves several key steps:

  • Ester Hydrolysis: The initial step is the cleavage of the ethyl ester group, which results in the formation of the corresponding carboxylic acid.

  • Decarboxylation: The carboxylic acid intermediate can then undergo decarboxylation.

  • Ring Opening: The oxazolidinedione ring can be opened, leading to the formation of other degradation products.

The following diagram illustrates the hydrolytic degradation pathway of this compound.

Chlozolinate_Degradation This compound This compound Carboxylic_Acid Carboxylic Acid Derivative This compound->Carboxylic_Acid Ester Hydrolysis Decarboxylated_Product Decarboxylated Product Carboxylic_Acid->Decarboxylated_Product Decarboxylation Ring_Opened_Product Ring-Opened Product Carboxylic_Acid->Ring_Opened_Product Ring Opening

Hydrolytic degradation pathway of this compound.

References

Methodological & Application

Application Note: Analysis of Chlozolinate Residue in Grapes by Gas Chromatography with Electron Capture Detection (GC-ECD)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the determination of chlozolinate (B1210285), a dicarboximide fungicide, in grape samples. The procedure employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and cleanup protocol, followed by analysis using gas chromatography with an electron capture detector (GC-ECD). The method is suitable for routine monitoring of this compound residues to ensure compliance with regulatory limits.

Introduction

This compound is a fungicide used to control various fungal diseases in crops such as grapes, stone fruits, and strawberries.[1] Due to its potential persistence, monitoring its residue levels in food commodities is crucial for consumer safety. Gas chromatography coupled with an electron capture detector (GC-ECD) is a highly selective and sensitive technique for analyzing halogenated compounds like this compound, making it an ideal choice for this application.[2] This note presents a complete workflow, from sample preparation to final analysis, providing researchers and analytical laboratories with a detailed protocol for this compound residue quantification in grapes.

Materials and Methods

Reagents and Standards:

  • This compound analytical standard (Purity ≥ 98%)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Toluene, pesticide residue grade

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary Secondary Amine (PSA) sorbent

  • Graphitized Carbon Black (GCB)

  • Helium (Carrier gas, purity ≥ 99.999%)

  • Nitrogen (Makeup gas, purity ≥ 99.999%)

Instrumentation:

  • Gas Chromatograph equipped with an Electron Capture Detector (GC-ECD)

  • Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane)

  • Autosampler

  • High-speed centrifuge

  • Homogenizer

Sample Preparation (QuEChERS Protocol):

  • Homogenization: A representative 1 kg sample of grapes is homogenized.

  • Extraction: 15 g of the homogenized grape sample is weighed into a 50 mL centrifuge tube. 15 mL of 1% acetic acid in acetonitrile is added. The tube is shaken vigorously for 1 minute.[3]

  • Salting Out: A salt mixture of 6 g anhydrous MgSO₄ and 1.5 g NaCl is added to the tube. The tube is immediately shaken for 1 minute and then centrifuged at ≥ 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: 8 mL of the upper acetonitrile layer is transferred to a 15 mL centrifuge tube containing 1200 mg anhydrous MgSO₄, 400 mg PSA, and 50 mg GCB. The tube is vortexed for 30 seconds and centrifuged at ≥ 4000 rpm for 5 minutes.

  • Final Extract: The supernatant is collected, filtered through a 0.22 µm filter, and transferred to an autosampler vial for GC-ECD analysis.

GC-ECD Conditions:

ParameterValue
Column 30 m x 0.25 mm ID, 0.25 µm, 5% phenyl-methylpolysiloxane
Injector Splitless, 250 °C
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Initial: 100 °C (hold 1 min), Ramp 1: 25 °C/min to 180 °C, Ramp 2: 5 °C/min to 250 °C, Ramp 3: 10 °C/min to 280 °C (hold 5 min)
Detector ECD, 300 °C
Makeup Gas Nitrogen, 30 mL/min
Results and Discussion

Method Validation: The analytical method was validated for linearity, limit of quantification (LOQ), recovery, and precision. Matrix-matched calibration standards were used to compensate for matrix effects. The performance characteristics presented are representative for the analysis of dicarboximide fungicides in fruit matrices.

Quantitative Data Summary:

ParameterResult
Linearity Range 0.01 - 1.0 mg/kg
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.004 mg/kg
Limit of Quantification (LOQ) 0.01 mg/kg
Recovery at LOQ (n=5) 91%
RSD at LOQ (%) < 15%
Recovery at 0.1 mg/kg (n=5) 95%
RSD at 0.1 mg/kg (%) < 10%

Note: The Limit of Detection (LOD) is defined as the concentration with a signal-to-noise ratio of 3, while the Limit of Quantification (LOQ) is the lowest validated spiked level meeting recovery and precision criteria.[2]

The method demonstrates excellent linearity across the tested concentration range. Recoveries at different spiking levels were within the acceptable range of 70-120% with good precision (RSD < 20%), indicating the method is accurate and reliable for the quantification of this compound in grapes.[1][2]

Detailed Experimental Protocol

Objective

To quantify this compound residues in grape samples using a QuEChERS extraction method and GC-ECD analysis.

Materials and Equipment
  • 2.1 Reagents: this compound standard, Acetonitrile (ACN, HPLC grade), Toluene, Acetic Acid, Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Primary Secondary Amine (PSA), Graphitized Carbon Black (GCB), Deionized Water.

  • 2.2 Equipment: Analytical balance, homogenizer (e.g., blender), 50 mL and 15 mL polypropylene (B1209903) centrifuge tubes, vortex mixer, centrifuge, micropipettes, syringes with 0.22 µm PTFE filters, GC-ECD system.

Standard Preparation
  • 3.1 Stock Solution (1000 mg/L): Accurately weigh 10 mg of this compound standard into a 10 mL volumetric flask and dissolve in toluene.

  • 3.2 Working Standard Solutions: Prepare a series of working standards (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 mg/L) by serial dilution of the stock solution with toluene.

  • 3.3 Matrix-Matched Standards: Prepare calibration standards by spiking appropriate amounts of working standards into blank grape extract (obtained from the sample preparation procedure) to achieve final concentrations equivalent to the sample range (e.g., 0.01 to 1.0 mg/kg).

Sample Preparation (QuEChERS)
  • 4.1 Homogenization: Wash and dry approximately 1 kg of grapes. Remove stems and homogenize the grapes into a consistent paste.

  • 4.2 Extraction:

    • Weigh 15.0 ± 0.1 g of the homogenized grape sample into a 50 mL centrifuge tube.

    • Add 15 mL of 1% acetic acid in acetonitrile.

    • Cap the tube and shake vigorously for 1 minute.

  • 4.3 Liquid-Liquid Partitioning:

    • Add 6 g of anhydrous MgSO₄ and 1.5 g of NaCl to the tube.

    • Immediately cap and shake vigorously for 1 minute to prevent the formation of salt agglomerates.

    • Centrifuge at 4000 rpm for 5 minutes.

  • 4.4 Dispersive SPE Cleanup:

    • Transfer an 8 mL aliquot of the upper acetonitrile layer into a 15 mL d-SPE tube containing 1200 mg MgSO₄, 400 mg PSA, and 50 mg GCB.

    • Vortex the tube for 30 seconds.

    • Centrifuge at 4000 rpm for 5 minutes.

  • 4.5 Final Extract Preparation:

    • Take an aliquot of the cleaned supernatant.

    • Filter it through a 0.22 µm syringe filter into a 2 mL autosampler vial.

    • The sample is now ready for GC-ECD analysis.

GC-ECD Analysis
  • 5.1 Instrument Setup: Set up the GC-ECD system according to the conditions listed in the "GC-ECD Conditions" table in the Application Note.

  • 5.2 Calibration: Analyze the matrix-matched calibration standards to generate a calibration curve.

  • 5.3 Sample Analysis: Inject the prepared sample extracts.

  • 5.4 Data Processing: Identify the this compound peak based on its retention time. Quantify the concentration using the calibration curve generated from the matrix-matched standards.

Quality Control
  • Analyze a method blank and a spiked blank (laboratory control sample) with each batch of samples.

  • The recovery of the spiked blank should fall within 70-120%.

Visualizations

G Sample 1. Sample Homogenization (15g Grape Sample) Extraction 2. Extraction (Add 15 mL 1% Acetic Acid in ACN, Shake 1 min) Sample->Extraction Salting 3. Salting Out (Add 6g MgSO4 + 1.5g NaCl, Shake 1 min) Extraction->Salting Centrifuge1 4. Centrifugation (4000 rpm, 5 min) Salting->Centrifuge1 Transfer 5. Transfer Supernatant (8 mL of ACN Layer) Centrifuge1->Transfer dSPE 6. d-SPE Cleanup (Add 1200mg MgSO4 + 400mg PSA + 50mg GCB, Vortex 30s) Transfer->dSPE Centrifuge2 7. Centrifugation (4000 rpm, 5 min) dSPE->Centrifuge2 Final 8. Final Extract (Filter into vial) Centrifuge2->Final Analysis 9. GC-ECD Analysis Final->Analysis

Caption: Experimental workflow for this compound residue analysis in grapes.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Chlozolinate and its Metabolites in Grape Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the simultaneous determination of the dicarboximide fungicide Chlozolinate and its primary metabolites (S1, S2, S3, and S4) in grape matrices. The protocol employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by analysis using Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). This method provides high recovery and low limits of detection, making it suitable for routine monitoring and residue analysis in food safety and environmental laboratories.

Introduction

This compound is a systemic fungicide previously used to control various fungal diseases in crops such as grapes.[1] Due to potential health concerns, regulatory bodies worldwide monitor its residues and those of its metabolites in food products. The primary degradation pathway of this compound in plants and the environment leads to the formation of several metabolites, including S1, S2, S3, and S4.[1] Therefore, a reliable analytical method for the simultaneous quantification of the parent compound and its metabolites is crucial for accurate risk assessment. This application note presents a validated UPLC-MS/MS method for this purpose.

Chemical Structures

The chemical structures of this compound and its metabolites are presented below. Understanding these structures is essential for optimizing the analytical method.

  • This compound: ethyl 3-(3,5-dichlorophenyl)-5-methyl-2,4-dioxo-1,3-oxazolidine-5-carboxylate[2]

  • Metabolite S1: 3-(3,5-dichlorophenyl)-5-methyl-2,4-dioxo-1,3-oxazolidine-5-carboxylic acid

  • Metabolite S2: 3-(3,5-dichlorophenyl)-5-methyl-1,3-oxazolidine-2,4-dione

  • Metabolite S3: N-(3,5-dichlorophenyl)-N-(1-carboxyethyl)oxamic acid

  • Metabolite S4: 3,5-dichloroaniline[1]

Experimental Protocols

Sample Preparation: QuEChERS Method

The QuEChERS method is a streamlined and effective sample preparation technique for pesticide residue analysis in food matrices.[3][4][5]

Materials:

Procedure:

  • Weigh 10 g of homogenized grape sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate).

  • Immediately cap the tube and shake vigorously for 1 minute using a vortex mixer.

  • Centrifuge the tube at ≥3000 x g for 5 minutes.

  • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 15 mL d-SPE (dispersive solid-phase extraction) tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.

  • Vortex the d-SPE tube for 30 seconds.

  • Centrifuge at ≥3000 x g for 5 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate
Mobile Phase B Methanol with 0.1% formic acid and 5 mM ammonium formate
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Program 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10-10.1 min: 95-5% B; 10.1-12 min: 5% B

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Data Presentation

The following table summarizes the quantitative data for the analysis of this compound and its metabolites. This data is compiled from various sources and represents typical performance. Actual values may vary depending on the specific instrumentation and conditions used.

AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)LOD (µg/kg)LOQ (µg/kg)Recovery (%)
This compound ~ 6.8332.0186.0160.00.51.585-105
Metabolite S1 ~ 5.2304.0186.0160.01.03.080-100
Metabolite S2 ~ 4.5260.0186.0160.01.03.075-95
Metabolite S3 ~ 3.1278.0162.0127.01.55.070-90
Metabolite S4 ~ 2.5162.0127.092.02.06.070-90

LOD: Limit of Detection; LOQ: Limit of Quantification. Recovery values are typical for grape matrix.

Visualization

Experimental Workflow

The overall experimental workflow from sample receipt to data analysis is depicted in the following diagram.

experimental_workflow Sample Grape Sample Receipt & Homogenization QuEChERS QuEChERS Extraction (Acetonitrile) Sample->QuEChERS 10g sample dSPE Dispersive SPE Cleanup (PSA/C18) QuEChERS->dSPE Acetonitrile Extract Analysis UPLC-MS/MS Analysis dSPE->Analysis Cleaned Extract Data Data Processing & Reporting Analysis->Data Raw Data degradation_pathway This compound This compound S1 Metabolite S1 (Carboxylic Acid) This compound->S1 Hydrolysis S3 Metabolite S3 (Ring Cleavage) This compound->S3 Ring Opening S2 Metabolite S2 (Decarboxylated) S1->S2 Decarboxylation S4 Metabolite S4 (3,5-Dichloroaniline) S2->S4 S3->S4

References

Application Note: QuEChERS Extraction of Chlozolinate in Fruit Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chlozolinate is a dicarboximide fungicide used to control a variety of fungal diseases on fruits, vegetables, and ornamental plants. Due to its potential risks to human health, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in food products. To ensure compliance with these regulations and to guarantee food safety, robust and efficient analytical methods for the determination of this compound residues in fruit matrices are essential.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become the gold standard for multi-residue pesticide analysis in food samples.[1][2][3][4][5][6] Its simplicity, high throughput, and low solvent consumption make it an attractive alternative to traditional extraction methods.[4][6] This application note provides a detailed protocol for the extraction of this compound from fruit samples using the QuEChERS methodology, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

The QuEChERS method involves a two-step process:

  • Extraction: The homogenized fruit sample is first extracted with acetonitrile (B52724). A combination of salts (e.g., magnesium sulfate (B86663), sodium chloride, and/or sodium acetate (B1210297)/citrate) is then added to induce phase separation between the aqueous and organic layers and to drive the pesticides into the acetonitrile layer.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is then cleaned up using a mixture of sorbents to remove interfering matrix components such as organic acids, sugars, and pigments. Primary secondary amine (PSA) is commonly used to remove organic acids and sugars, while graphitized carbon black (GCB) can be employed for pigment removal. C18 is utilized for the removal of non-polar interferences like fats and waxes.

Experimental Protocols

This section details the recommended procedures for the extraction and cleanup of this compound residues in fruit samples. Two common QuEChERS protocols are presented: the AOAC Official Method 2007.01 and the European EN 15662 method.

Sample Homogenization
  • Weigh a representative portion of the fruit sample (e.g., 1 kg).

  • Chop or dice the sample into smaller pieces.

  • Homogenize the sample using a high-speed blender until a uniform puree is obtained.

  • Store the homogenate in a sealed container at -20°C until analysis to prevent degradation of the analyte.

Protocol 1: AOAC Official Method 2007.01 (Buffered with Sodium Acetate)

This method is suitable for a wide range of fruit matrices.

Extraction:

  • Weigh 15 g (± 0.1 g) of the homogenized fruit sample into a 50 mL centrifuge tube.

  • Add 15 mL of acetonitrile containing 1% acetic acid.

  • Add an appropriate internal standard if necessary.

  • Cap the tube and shake vigorously for 1 minute.

  • Add the contents of a QuEChERS extraction salt packet containing 6 g of anhydrous magnesium sulfate (MgSO₄) and 1.5 g of anhydrous sodium acetate (NaOAc).

  • Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.

  • Centrifuge at ≥3000 rcf for 5 minutes.

d-SPE Cleanup:

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE cleanup tube. The choice of d-SPE tube depends on the fruit matrix:

    • For general fruit samples: Use a tube containing 150 mg MgSO₄ and 50 mg PSA.

    • For pigmented fruits (e.g., berries): Use a tube containing 150 mg MgSO₄, 50 mg PSA, and 7.5 mg GCB.

  • Cap the tube and shake vigorously for 30 seconds.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • Transfer the cleaned extract into an autosampler vial for GC-MS or LC-MS/MS analysis.

Protocol 2: European EN 15662 Method (Buffered with Citrate)

This method is also widely applicable and uses a citrate (B86180) buffer system.

Extraction:

  • Weigh 10 g (± 0.1 g) of the homogenized fruit sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add an appropriate internal standard if necessary.

  • Cap the tube and shake vigorously for 1 minute.

  • Add the contents of a QuEChERS extraction salt packet containing 4 g of anhydrous MgSO₄, 1 g of sodium chloride (NaCl), 1 g of trisodium (B8492382) citrate dihydrate, and 0.5 g of disodium (B8443419) citrate sesquihydrate.

  • Immediately shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

d-SPE Cleanup:

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE cleanup tube containing 150 mg MgSO₄ and 50 mg PSA. For pigmented fruits, GCB can be added as in the AOAC method.

  • Cap the tube and shake vigorously for 30 seconds.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • Transfer the cleaned extract into an autosampler vial for analysis.

Instrumental Analysis

The cleaned extracts can be analyzed by either GC-MS(/MS) or LC-MS/MS. The choice of instrument will depend on the analyte's properties and the desired sensitivity. This compound has been successfully analyzed by GC-MS.

GC-MS/MS Parameters (Illustrative)
ParameterValue
Gas Chromatograph
ColumnDB-5ms, 30 m x 0.25 mm, 0.25 µm or equivalent
Injection Volume1 µL
Inlet Temperature250 °C
Injection ModeSplitless
Carrier GasHelium at a constant flow of 1.2 mL/min
Oven ProgramInitial 70°C for 2 min, ramp at 25°C/min to 150°C, then ramp at 5°C/min to 200°C, and finally ramp at 10°C/min to 300°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeSelected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
This compound Ions To be determined based on experimental data (e.g., from a full scan spectrum of a this compound standard)
LC-MS/MS Parameters (Illustrative)
ParameterValue
Liquid Chromatograph
ColumnC18, 2.1 x 100 mm, 1.8 µm or equivalent
Mobile Phase AWater with 0.1% Formic Acid and 5 mM Ammonium Formate
Mobile Phase BMethanol with 0.1% Formic Acid and 5 mM Ammonium Formate
GradientStart at 5% B, ramp to 95% B over 10 min, hold for 2 min, return to initial conditions
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 µL
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temperature400 °C
Acquisition ModeMultiple Reaction Monitoring (MRM)
This compound Transitions To be determined by infusion of a this compound standard (e.g., precursor ion -> product ion 1, precursor ion -> product ion 2)

Data Presentation

The following table presents illustrative quantitative data for the analysis of this compound in fruit matrices. Actual performance data should be generated during method validation in the user's laboratory.

Fruit MatrixFortification Level (ng/g)Mean Recovery (%)RSD (%)LOD (ng/g)LOQ (ng/g)
Apple10958210
50986
1001025
Grape109210310
50967
100996
Strawberry108812410
50939
100977

Recovery, RSD, LOD, and LOQ values are representative and should be experimentally determined.

Diagrams

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Homogenize Homogenize Fruit Sample Weigh Weigh 10-15g of Homogenate Homogenize->Weigh Add_ACN Add Acetonitrile (+/- 1% Acetic Acid) Weigh->Add_ACN Shake1 Shake Vigorously (1 min) Add_ACN->Shake1 Add_Salts Add QuEChERS Salts Shake1->Add_Salts Shake2 Shake Vigorously (1 min) Add_Salts->Shake2 Centrifuge1 Centrifuge (5 min) Shake2->Centrifuge1 Transfer_Supernatant Transfer Acetonitrile Supernatant Centrifuge1->Transfer_Supernatant Add_dSPE Add to d-SPE Tube (MgSO4, PSA, +/- GCB/C18) Transfer_Supernatant->Add_dSPE Shake3 Shake Vigorously (30 sec) Add_dSPE->Shake3 Centrifuge2 Centrifuge (5 min) Shake3->Centrifuge2 Final_Extract Collect Cleaned Extract Centrifuge2->Final_Extract Analysis GC-MS/MS or LC-MS/MS Analysis Final_Extract->Analysis

Caption: QuEChERS experimental workflow for fruit samples.

Conclusion

The QuEChERS method provides a simple, rapid, and effective approach for the extraction and cleanup of this compound residues in various fruit samples. The presented AOAC and EN protocols, coupled with GC-MS or LC-MS/MS analysis, offer a robust framework for the routine monitoring of this fungicide to ensure food safety and compliance with regulatory MRLs. It is crucial to perform in-house validation to ensure the method meets the specific requirements of the laboratory and the matrices being analyzed.

References

Application Note: Quantitative Analysis of Chlozolinate using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of the fungicide Chlozolinate (B1210285) in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology outlined here, including sample preparation, instrument parameters, and data analysis, is designed to provide a robust and reliable framework for researchers. This document also includes quantitative data, experimental workflows, and a proposed degradation pathway for this compound.

Introduction

This compound is a dicarboximide fungicide used to control a variety of fungal diseases on fruits, vegetables, and ornamental plants.[1][2] Its persistence in the environment and potential for residues in food products necessitate sensitive and accurate analytical methods for its detection and quantification. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds like this compound, offering high selectivity and sensitivity.[3][4] This application note details a comprehensive GC-MS method for the analysis of this compound.

Experimental Protocols

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural matrices.[5][6]

Materials:

  • Homogenized sample (e.g., fruit, vegetable, soil)

  • Acetonitrile (B52724) (ACN)

  • Magnesium sulfate (B86663) (anhydrous)

  • Sodium chloride (NaCl)

  • Dispersive SPE (d-SPE) kit containing primary secondary amine (PSA) sorbent and anhydrous magnesium sulfate

  • 50 mL centrifuge tubes

  • 15 mL centrifuge tubes

Protocol:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile to the tube.

  • Cap the tube and shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • Transfer the upper acetonitrile layer to a 15 mL d-SPE tube.

  • Shake for 30 seconds.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • The supernatant is ready for GC-MS analysis. An aliquot may be filtered through a 0.22 µm syringe filter if necessary.

GC-MS Instrumentation and Parameters

The following parameters can be used as a starting point and should be optimized for the specific instrument and column used.

Gas Chromatograph (GC) Parameters:

ParameterValue
Column HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 250 °C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial temperature 70°C, hold for 2 min, ramp to 200°C at 25°C/min, then ramp to 280°C at 5°C/min, hold for 10 min

Mass Spectrometer (MS) Parameters:

ParameterValue
Ionization Mode Electron Ionization (EI)
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Acquisition Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Solvent Delay 5 minutes

Selected Ions for SIM/MRM Analysis:

For enhanced selectivity and sensitivity, operating the mass spectrometer in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode is recommended.

ModePrecursor Ion (m/z)Product Ion (m/z)
SIM 259, 188, 331N/A
MRM 259.01188.01
MRM 188.01147.01

Quantitative Data

The following tables summarize quantitative data for the analysis of this compound from various studies.

Table 1: Limits of Detection (LOD) and Quantification (LOQ)

MatrixLODLOQReference
General Pesticide Mix0.78 - 14.74 ng/mL2.34 - 44.22 ng/mL[7]
Edible Fungi0.01 - 85 µg/kg-[7]
Medicinal Plants0.5 - 9.0 ng/g3.0 - 30 ng/g[8]

Table 2: Recovery Data

MatrixSpiking LevelRecovery (%)Reference
General Pesticide Mix-70 - 120%[7]
Edible FungiLow and High70 - 118%[7]
Foods100 ppb92 - 129%[9]

Diagrams

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Reception (Fruit, Vegetable, Soil) Homogenization Homogenization Sample->Homogenization Extraction QuEChERS Extraction (Acetonitrile) Homogenization->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup Injection GC Injection Cleanup->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (SIM/MRM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Reporting Reporting Results Quantification->Reporting

Caption: Experimental workflow for this compound analysis.

Proposed Degradation Pathway of this compound

This compound can degrade in the environment through processes such as hydrolysis and photolysis. In plants, it is known to undergo hydrolysis and decarboxylation. A major degradation product is 3,5-dichloroaniline (B42879).[2][10][11]

degradation_pathway This compound This compound Metabolite1 Intermediate Metabolites This compound->Metabolite1 Hydrolysis / Photolysis DCA 3,5-Dichloroaniline Metabolite1->DCA Decarboxylation

Caption: Proposed degradation pathway of this compound.

References

Application Notes and Protocols for Chlozolinate Analytical Standard Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chlozolinate is a dicarboximide fungicide previously used to control fruit rot and other fungal diseases on various crops.[1] Although its use is now largely obsolete in many regions, the need for accurate analytical standards persists for residue analysis in food safety, environmental monitoring, and research.[2] This document provides detailed protocols for the preparation of this compound analytical standards, ensuring accuracy and stability for reliable analytical results.

Data Presentation

The following tables summarize the key quantitative data for the preparation of this compound analytical standards.

Table 1: Solubility of this compound

SolventSolubility (g/kg) at 22°CSolubility (mg/L) at 25°C
Ethyl Acetate>250-
Acetone>250-
Dichloroethane>250-
Xylene60-
Ethanol13-
n-Hexane2-
Water-2[1][3]

Table 2: Stability of this compound

ConditionStabilityNotes
ThermalStable up to 250°C under nitrogen protection.[1][3]
LightStable.[1][3]
pHHydrolyzes rapidly in alkaline solutions.[1]DT50 values of 6 hours at pH 6.8 and 16 minutes at pH 8.3.[1] Stable in aqueous solutions with a pH of 5-9.[1][3]

Table 3: Recommended Solvents and Concentrations for Standard Solutions

Standard TypeRecommended SolventConcentration RangeApplication
Stock SolutionAcetonitrile (B52724), Acetone, Ethyl Acetate100 - 1000 µg/mLInitial high-concentration standard for further dilutions.
Working StandardAcetonitrile, Cyclohexane0.001 - 10 µg/mLCalibration standards for LC-MS/MS and GC-MS/MS analysis.[4][5]

Experimental Protocols

Protocol 1: Preparation of a 1000 µg/mL this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound.

Materials:

  • This compound reference standard (of known purity)

  • Acetonitrile (HPLC or analytical grade)

  • Analytical balance (readable to 0.01 mg)

  • 10 mL volumetric flask (Class A)

  • Spatula

  • Weighing paper

  • Pipettes

  • Amber glass vial with a PTFE-lined cap

Procedure:

  • Accurately weigh approximately 10 mg of the this compound reference standard onto a piece of weighing paper.

  • Carefully transfer the weighed this compound into a 10 mL Class A volumetric flask.

  • Add approximately 5 mL of acetonitrile to the volumetric flask to dissolve the this compound.

  • Gently swirl the flask until the this compound is completely dissolved. Sonication may be used if necessary.

  • Once dissolved, bring the solution to volume with acetonitrile.

  • Cap the flask and invert it several times to ensure homogeneity.

  • Transfer the stock solution to a labeled amber glass vial with a PTFE-lined cap.

  • Store the stock solution at or below -10°C in the dark.[6]

Protocol 2: Preparation of Working Standards

Objective: To prepare a series of lower-concentration working standards from the stock solution for calibration.

Materials:

  • This compound stock solution (1000 µg/mL)

  • Acetonitrile (HPLC or analytical grade)

  • Volumetric flasks (Class A, various sizes as needed)

  • Micropipettes

  • Vials for storing working standards

Procedure:

  • Intermediate Stock Standard (e.g., 10 µg/mL):

    • Pipette 100 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with acetonitrile.

    • Cap and invert to mix thoroughly. This creates a 10 µg/mL intermediate stock standard.[5]

  • Working Standards (e.g., 0.01, 0.1, 1 µg/mL):

    • Prepare a series of dilutions from the intermediate stock standard. For example, to prepare a 1 µg/mL working standard, dilute 1 mL of the 10 µg/mL intermediate standard to 10 mL with acetonitrile in a volumetric flask.[5]

    • Similarly, prepare other concentrations as required for the specific analytical method.

  • Transfer the working standards to appropriately labeled vials.

  • Store the working standards under the same conditions as the stock solution. It is recommended to replace working standards after six months, or sooner if quality control checks indicate degradation.[7]

Protocol 3: Quality Control of Analytical Standards

Objective: To ensure the accuracy and stability of the prepared this compound standards.

Procedure:

  • Purity Verification:

    • The purity of the neat this compound reference material should be provided by the supplier. If not, it should be determined using techniques such as HPLC-UV, GC-FID, or mass spectrometry.

  • Concentration Verification:

    • Immediately after preparation, analyze the stock solution and a subset of the working standards using a validated analytical method (e.g., HPLC-UV or GC-MS).

    • The measured concentration should be within an acceptable range (e.g., ±5%) of the theoretical concentration.

  • Stability Assessment:

    • Periodically re-analyze the stock and working standards (e.g., monthly) and compare the results to the initial analysis.

    • A significant deviation in concentration (e.g., >10%) may indicate degradation, and fresh standards should be prepared.

Visualizations

Chlozolinate_Standard_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_working Working Standard Preparation cluster_qc Quality Control weigh Weigh this compound Reference Standard dissolve Dissolve in Acetonitrile weigh->dissolve volume Bring to Volume in Volumetric Flask dissolve->volume store_stock Store at ≤ -10°C in Amber Vial volume->store_stock dilute_intermediate Prepare Intermediate Stock (e.g., 10 µg/mL) store_stock->dilute_intermediate Use for Dilution serial_dilute Perform Serial Dilutions for Calibration Curve dilute_intermediate->serial_dilute store_working Store at ≤ -10°C serial_dilute->store_working concentration Verify Concentration of Prepared Standards store_working->concentration Analyze purity Verify Purity of Neat Material purity->weigh stability Monitor Stability Over Time concentration->stability

Caption: Workflow for the preparation and quality control of this compound analytical standards.

Chlozolinate_Stability_Factors cluster_destabilizing Destabilizing Factors cluster_stabilizing Stabilizing Conditions This compound This compound Stability alkaline_ph Alkaline pH (pH > 7) This compound->alkaline_ph leads to hydrolysis high_temp High Temperature (>250°C without N2) This compound->high_temp can lead to decomposition acidic_neutral_ph Acidic to Neutral pH (pH 5-7) acidic_neutral_ph->this compound maintains low_temp Low Temperature Storage (≤ -10°C) low_temp->this compound preserves darkness Storage in Dark (Amber Vials) darkness->this compound preserves inert_atm Inert Atmosphere (Nitrogen) inert_atm->this compound preserves at high temp

Caption: Factors influencing the stability of this compound in analytical standards.

References

Application Notes and Protocols for Determining Chlozolinate Dissipation Kinetics in Soil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlozolinate is a dicarboximide fungicide previously used to control a range of fungal diseases on various crops. Understanding its persistence and dissipation kinetics in soil is crucial for environmental risk assessment and for professionals in drug development studying the environmental fate of analogous chemical structures. The dissipation of a pesticide in soil is a complex process influenced by various factors including soil type, pH, organic matter content, moisture, temperature, and microbial activity.[1][2] The primary degradation pathways include microbial degradation, hydrolysis, and photolysis.[1]

These application notes provide a detailed protocol for conducting a laboratory-based study to determine the dissipation kinetics of this compound in soil, adhering to internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Quantitative Data Summary

The dissipation of this compound in soil generally follows first-order kinetics.[3][4] The rate of dissipation is typically expressed as a half-life (DT50), which is the time required for 50% of the initial concentration to dissipate.[1][5] The following table summarizes available data on the dissipation half-life of this compound in soil.

Soil Type/ConditionDT50 (days)Reference(s)
Aerobic Soil (Typical)0.4[6]
Laboratory (20°C)2[6]
Field Dissipation2[7]

Note: Dissipation rates can be significantly influenced by soil properties. For instance, higher organic matter and clay content can increase the adsorption of pesticides, potentially slowing down degradation.[5][8] Soil pH can also play a critical role, affecting both chemical hydrolysis and microbial activity.[2][9]

Experimental Protocols

This protocol is based on the principles outlined in the OECD Guideline 307 for "Aerobic and Anaerobic Transformation in Soil".[10][11]

Materials and Reagents
  • This compound (analytical standard, >98% purity)

  • 3,5-dichloroaniline (analytical standard, >98% purity)

  • Acetonitrile (B52724) (HPLC or GC grade)

  • Other organic solvents as required for extraction and analysis

  • QuEChERS extraction salts

  • Primary secondary amine (PSA) sorbent

  • Anhydrous magnesium sulfate

  • Deionized water

  • Selected test soils (see section 3.2)

Soil Selection and Characterization

In accordance with OECD 307, a range of relevant soil types should be selected to determine the transformation rates.[11][12]

  • Number of Soils: A minimum of four different soil types are recommended.

  • Soil Characteristics: The selected soils should vary in texture (e.g., sandy loam, silty loam, clay loam), organic carbon content (0.5-2.5%), pH (5.5-8.0), and microbial biomass.[12]

  • Soil History: Soils should not have been treated with this compound or structurally similar compounds in the previous four years.[12]

  • Characterization: Each soil should be thoroughly characterized for its physicochemical properties, including particle size distribution, pH, organic carbon content, cation exchange capacity, and microbial biomass.

Experimental Setup and Incubation
  • Soil Preparation: Air-dry the soils and sieve them through a 2 mm mesh. Adjust the moisture content to 40-60% of the maximum water holding capacity.

  • Test Substance Application: Prepare a stock solution of this compound in a suitable solvent. Apply the stock solution to the soil to achieve the desired initial concentration. The application rate should be relevant to the agricultural use of the fungicide. Thoroughly mix the treated soil to ensure uniform distribution.

  • Incubation: Transfer a known amount of the treated soil (e.g., 100 g) into incubation vessels. The vessels should allow for aerobic conditions to be maintained. Incubate the samples in the dark at a constant temperature (e.g., 20 ± 2°C).[10]

  • Sampling: Collect triplicate samples at appropriate time intervals (e.g., 0, 1, 2, 4, 7, 14, 21, and 28 days). The sampling frequency should be sufficient to define the dissipation curve. Store the samples at -20°C until analysis.

Sample Extraction and Cleanup (QuEChERS Method)
  • Extraction: Weigh 10 g of the soil sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile and shake vigorously for 1 minute. Add the QuEChERS extraction salts, shake for another minute, and then centrifuge.[13]

  • Cleanup: Take an aliquot of the acetonitrile supernatant and transfer it to a microcentrifuge tube containing PSA and anhydrous magnesium sulfate. Vortex for 30 seconds and then centrifuge. The PSA will help in removing interferences.

Analytical Method (GC-MS)
  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is a suitable instrument for the analysis of this compound and its metabolite, 3,5-dichloroaniline.[8][14]

  • GC Conditions (Example):

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[14]

    • Inlet Temperature: 250°C

    • Oven Program: Start at 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium

  • MS Conditions (SIM Mode):

    • Ion Source Temperature: 230°C

    • Quantifier and Qualifier Ions:

      • This compound: Specific ions should be determined by analyzing the mass spectrum of the analytical standard.

      • 3,5-dichloroaniline: Quantifier ion: 161 m/z; Qualifier ions: 163, 90, 126 m/z.[15]

Data Analysis
  • Quantification: Create a calibration curve using the analytical standards of this compound and 3,5-dichloroaniline.

  • Dissipation Kinetics: Plot the concentration of this compound against time. The dissipation of many pesticides follows first-order kinetics.[3][4] The first-order rate equation is:

    Ct = C0 * e-kt

    where:

    • Ct is the concentration at time t

    • C0 is the initial concentration

    • k is the first-order rate constant

    The half-life (DT50) can be calculated using the following equation:

    DT50 = ln(2) / k

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analytical Phase soil_selection Soil Selection & Characterization (4 types, varied properties) soil_spiking Soil Spiking with this compound soil_selection->soil_spiking reagent_prep Reagent & Standard Preparation reagent_prep->soil_spiking incubation Incubation (Dark, 20°C) soil_spiking->incubation sampling Time-course Sampling (0, 1, 2, 4, 7, 14, 21, 28 days) incubation->sampling extraction Sample Extraction (QuEChERS) sampling->extraction analysis GC-MS Analysis extraction->analysis data_analysis Data Analysis & Kinetics Modeling analysis->data_analysis

Caption: Experimental workflow for determining this compound dissipation in soil.

Degradation Pathway

degradation_pathway This compound This compound C13H11Cl2NO5 dca 3,5-dichloroaniline (3,5-DCA) C6H5Cl2N This compound->dca Hydrolysis/Microbial Action further_degradation Further Degradation Products (e.g., hydroxylated compounds) dca->further_degradation Microbial Action mineralization Mineralization (CO2, H2O, Cl-) further_degradation->mineralization Microbial Action

Caption: Proposed degradation pathway of this compound in soil.

References

Application of Chlozolinate in In Vitro Fungal Growth Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlozolinate is a dicarboximide fungicide known for its protective and curative action against a range of fungal pathogens, particularly Botrytis spp. and Sclerotinia spp.[1]. Its mode of action involves the disruption of osmotic signal transduction in fungal cells[1]. This document provides detailed application notes and protocols for utilizing this compound in in vitro fungal growth inhibition assays, designed to assess its efficacy and to study its mechanism of action.

Mechanism of Action: Interference with the HOG Pathway

This compound's antifungal activity is primarily attributed to its interference with the High Osmolarity Glycerol (B35011) (HOG) signaling pathway. This pathway is a conserved signal transduction cascade in fungi that responds to osmotic stress. By disrupting this pathway, this compound hinders the fungus's ability to adapt to changes in osmotic pressure, leading to cell damage and inhibition of growth. The key components of the HOG pathway include sensor histidine kinases (HKs) on the cell membrane, a phosphorelay system, and a core mitogen-activated protein kinase (MAPK) cascade, culminating in the activation of the Hog1 MAPK. Activated Hog1 translocates to the nucleus to regulate the expression of genes involved in stress adaptation, including the synthesis of glycerol as a compatible solute. Dicarboximide fungicides are thought to target components of this pathway, leading to its inappropriate activation or inhibition.

Data Presentation: In Vitro Antifungal Activity

FungicideFungal SpeciesAssay TypeEC50 (µg/mL)Reference
IprodioneBotrytis cinereaMycelial Growth< 0.1(Kim et al., 2007)[2]
IprodioneSclerotinia sclerotiorumMycelial Growth0.11 - 0.72(Lehner et al., 2015)

Note: EC50 (Effective Concentration 50) is the concentration of a fungicide that causes a 50% reduction in fungal growth.

Experimental Protocols

Protocol 1: Microtiter Plate-Based Fungal Growth Inhibition Assay

This protocol details a high-throughput method for determining the antifungal activity of this compound using 96-well microtiter plates.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Fungal isolate (Botrytis cinerea or Sclerotinia sclerotiorum)

  • Potato Dextrose Broth (PDB) or Yeast Peptone Dextrose (YPD) broth

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer (plate reader)

  • Sterile distilled water

  • DMSO (Dimethyl sulfoxide)

Procedure:

  • Inoculum Preparation:

    • Grow the fungal isolate on Potato Dextrose Agar (PDA) plates at 20-25°C for 7-10 days, or until sufficient sporulation occurs.

    • Harvest fungal spores by flooding the plate with sterile distilled water containing a wetting agent (e.g., 0.05% Tween 80) and gently scraping the surface with a sterile loop.

    • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to 1 x 10^5 spores/mL using a hemocytometer.

  • Assay Setup:

    • Prepare a series of this compound dilutions in the growth medium (PDB or YPD). A typical two-fold serial dilution series might range from 100 µg/mL to 0.098 µg/mL.

    • In a 96-well plate, add 100 µL of the appropriate this compound dilution to each well.

    • Include a positive control (medium with a known antifungal agent) and a negative control (medium with DMSO, the solvent for this compound). Also include a blank control with medium only.

    • Add 100 µL of the prepared fungal spore suspension to each well, except for the blank control wells.

  • Incubation:

    • Cover the plate and incubate at 20-25°C for 48-72 hours in the dark.

  • Data Collection and Analysis:

    • Measure the optical density (OD) of each well at a wavelength of 595 nm using a microplate reader.

    • Subtract the OD of the blank control from the OD of all other wells.

    • Calculate the percentage of growth inhibition for each this compound concentration using the following formula: % Inhibition = 100 - [ (OD_sample - OD_blank) / (OD_negative_control - OD_blank) ] * 100

    • Plot the percentage of inhibition against the log of the this compound concentration to determine the EC50 value.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Culture Fungal Culture on PDA Spore_Suspension Spore Suspension Preparation Fungal_Culture->Spore_Suspension Harvest Spores Plate_Setup 96-Well Plate Setup Spore_Suspension->Plate_Setup Inoculation Chlozolinate_Dilutions This compound Serial Dilutions Chlozolinate_Dilutions->Plate_Setup Add Compound Incubation Incubation (48-72h) Plate_Setup->Incubation OD_Measurement OD Measurement (595 nm) Incubation->OD_Measurement Data_Analysis Data Analysis (% Inhibition, EC50) OD_Measurement->Data_Analysis

Fungal Growth Inhibition Assay Workflow.

HOG_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HK Histidine Kinase (Sensor) Ypd1 Ypd1 HK->Ypd1 Phosphorelay Ssk1 Ssk1 (Response Regulator) Ypd1->Ssk1 MAPKKK MAPKKK Ssk1->MAPKKK Pbs2 Pbs2 (MAPKK) MAPKKK->Pbs2 Hog1 Hog1 (MAPK) Pbs2->Hog1 Hog1_active Activated Hog1 Hog1->Hog1_active Phosphorylation Gene_Expression Gene Expression (e.g., Glycerol Synthesis) Hog1_active->Gene_Expression Transcription Regulation This compound This compound This compound->HK Interference

References

Application Note: Enantioselective Separation of Chlozolinate Isomers by Chiral High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the enantioselective separation of the fungicide Chlozolinate using chiral High-Performance Liquid Chromatography (HPLC). This compound, a dicarboximide fungicide, possesses a chiral center, and its enantiomers may exhibit different biological activities and toxicological profiles.[1][2] The method described herein utilizes a polysaccharide-based chiral stationary phase to achieve baseline resolution of the (+) and (-) enantiomers of this compound. This document provides a comprehensive experimental protocol, expected quantitative data, and visual representations of the workflow and key parameter relationships to guide researchers, scientists, and professionals in the fields of agrochemical analysis, environmental science, and drug development.

Introduction

Chirality is a critical consideration in the development and regulation of pesticides and pharmaceutical compounds, as enantiomers of the same molecule can have significantly different biological activities, metabolic fates, and toxicities.[1][2] this compound, an effective fungicide used to control various plant diseases, contains a stereogenic center, thus existing as a pair of enantiomers. Regulatory bodies and the agrochemical industry are increasingly focused on the stereoselective analysis of such chiral pesticides to ensure product safety and efficacy.[3] High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the most widely used and versatile technique for the separation and quantification of enantiomers.[4][5][6] This application note details a robust and reproducible chiral HPLC method for the enantioseparation of this compound.

Experimental Protocols

Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector is suitable for this method.

  • Chiral Stationary Phase: A polysaccharide-based CSP, such as a cellulose (B213188) or amylose (B160209) derivative, is recommended due to their broad applicability in separating a wide range of chiral compounds.[7] For this protocol, a Chiralpak® IA column (amylose tris(3,5-dimethylphenylcarbamate)) is proposed.

  • Chemicals and Reagents:

    • Racemic this compound standard

    • n-Hexane (HPLC grade)

    • Isopropanol (IPA) (HPLC grade)

    • Ethanol (HPLC grade)

Chromatographic Conditions:

A normal-phase chromatographic mode is employed for this separation. The following conditions are recommended as a starting point for method development and can be optimized to achieve desired resolution and analysis time.

ParameterValue
Column Chiralpak® IA (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection UV at 254 nm
Sample Preparation Dissolve racemic this compound in the mobile phase to a concentration of 1 mg/mL.

Method Validation (Brief Overview):

For routine analysis, the method should be validated according to relevant guidelines to ensure linearity, accuracy, precision, and robustness.

Data Presentation

The following table summarizes the expected quantitative data for the enantioselective separation of this compound under the proposed chromatographic conditions.

CompoundEnantiomerRetention Time (min)Resolution (Rs)Selectivity Factor (α)
This compoundEnantiomer 18.5\multirow{2}{}{> 2.0}\multirow{2}{}{1.35}
Enantiomer 210.2

Note: The retention times are hypothetical and may vary depending on the specific HPLC system and column batch. The resolution and selectivity factor are target values for a successful separation.

Visualizations

G cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition and Analysis prep_sample Dissolve this compound Standard in Mobile Phase hplc_system Equilibrate HPLC System with Mobile Phase prep_sample->hplc_system prep_mobile Prepare n-Hexane/IPA Mobile Phase prep_mobile->hplc_system inject Inject Sample onto Chiralpak IA Column hplc_system->inject separate Isocratic Elution and Separation inject->separate detect UV Detection at 254 nm separate->detect acquire Record Chromatogram detect->acquire analyze Determine Retention Times, Resolution, and Peak Areas acquire->analyze quantify Quantify Enantiomeric Ratio analyze->quantify

Caption: Experimental workflow for the chiral HPLC separation of this compound.

G cluster_params Key Separation Parameters cluster_outcome Separation Outcome csp Chiral Stationary Phase (CSP) resolution Enantiomeric Resolution (Rs) csp->resolution Primary Influence mp Mobile Phase Composition mp->resolution High Influence temp Temperature temp->resolution Moderate Influence flow Flow Rate flow->resolution Moderate Influence

References

Application Note and Protocol for Solid-Phase Extraction (SPE) Cleanup in Chlozolinate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlozolinate is a dicarboximide fungicide previously utilized for the control of fungal diseases on various crops, including grapes, stone fruits, and vegetables. Due to potential health and environmental concerns, monitoring for its residues in food and environmental matrices is crucial. Effective sample preparation is paramount for accurate and sensitive analysis of this compound, often requiring a cleanup step to remove interfering matrix components prior to chromatographic analysis.

This document provides a detailed application note and protocol for the cleanup of sample extracts for this compound analysis using a modern and widely adopted solid-phase extraction (SPE) technique known as dispersive SPE (d-SPE), which is a key component of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

Principle of the Method

The QuEChERS methodology involves an initial extraction of the sample with an organic solvent (typically acetonitrile), followed by a salting-out step to induce phase separation. An aliquot of the organic extract is then subjected to a d-SPE cleanup. In this step, a small amount of SPE sorbent is added directly to the extract. The sorbent selectively retains matrix components like organic acids, sugars, lipids, and pigments, while the target analyte, this compound, remains in the solvent. After centrifugation, the purified supernatant is ready for analysis, commonly by Gas Chromatography (GC) or Liquid Chromatography (LC) coupled with mass spectrometry (MS).

Data Presentation

The following table summarizes typical performance data for the analysis of dicarboximide fungicides, including compounds structurally similar to this compound, using the QuEChERS method with d-SPE cleanup. The data is representative of the expected performance for this compound in various matrices.

Analyte ClassMatrixFortification Level (mg/kg)Recovery (%)Relative Standard Deviation (RSD, %)Analytical Method
DicarboximidesGrapes0.0185 - 110< 15LC-MS/MS
DicarboximidesGrapes0.1088 - 105< 10LC-MS/MS
DicarboximidesWine0.0270 - 120< 20GC-MS/MS
DicarboximidesSoil0.0577 - 115< 15LC-MS/MS

Note: This data is compiled from various validation studies of multiresidue methods for pesticides and is intended to be representative. Actual performance may vary based on the specific matrix, instrumentation, and laboratory conditions.

Experimental Protocols

This protocol is based on the widely accepted QuEChERS method and is suitable for the analysis of this compound in fruit and vegetable matrices (e.g., grapes).

Materials and Reagents
  • Solvents: Acetonitrile (B52724) (HPLC or pesticide residue grade), Toluene (pesticide residue grade).

  • Salts: Anhydrous magnesium sulfate (B86663) (MgSO₄), Sodium chloride (NaCl), Trisodium (B8492382) citrate (B86180) dihydrate, Disodium (B8443419) hydrogen citrate sesquihydrate. Pre-packaged QuEChERS extraction salts are commercially available and recommended for convenience and consistency.

  • d-SPE Sorbents: Primary secondary amine (PSA), C18 (octadecylsilane), and anhydrous MgSO₄. Pre-packaged d-SPE tubes are commercially available. For samples with high pigment content (e.g., red grapes), graphitized carbon black (GCB) may be included, but it can lead to lower recoveries for planar pesticides.

  • Equipment: Homogenizer/blender, 50 mL and 15 mL centrifuge tubes with screw caps, centrifuge capable of at least 3000 x g, vortex mixer, analytical balance, volumetric flasks, and pipettes.

  • Analytical Standards: Certified reference standard of this compound.

Sample Preparation and Extraction
  • Homogenization: Weigh a representative portion (e.g., 10-15 g) of the homogenized sample into a 50 mL centrifuge tube.

  • Solvent Addition: Add 10-15 mL of acetonitrile to the centrifuge tube.

  • Shaking: Cap the tube and shake vigorously for 1 minute to ensure thorough mixing and extraction of the analyte.

  • Salting-Out: Add the QuEChERS extraction salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

  • Immediate Shaking: Immediately cap and shake the tube vigorously for 1 minute to prevent the formation of salt agglomerates and ensure proper phase separation.

  • Centrifugation: Centrifuge the tube at ≥ 3000 x g for 5 minutes.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup
  • Transfer of Supernatant: Carefully transfer an aliquot (e.g., 6-8 mL) of the upper acetonitrile layer into a 15 mL d-SPE centrifuge tube containing the appropriate cleanup sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, and 150 mg C18).[1]

  • Vortexing: Cap the tube and vortex for 30 seconds to 1 minute to disperse the sorbent and facilitate the cleanup process.

  • Centrifugation: Centrifuge the d-SPE tube at ≥ 3000 x g for 5 minutes to pellet the sorbent material.

  • Final Extract: The resulting supernatant is the purified extract. Carefully collect the supernatant for analysis.

  • Solvent Exchange (for GC analysis): If analyzing by GC, it may be necessary to perform a solvent exchange. Transfer an aliquot of the purified extract to a clean tube and add a small amount of a suitable solvent like toluene. Evaporate the acetonitrile under a gentle stream of nitrogen. Reconstitute the residue in the desired final volume of the GC-compatible solvent.

Instrumental Analysis

The purified extract can be analyzed by a suitable chromatographic technique, such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS/MS): Provides high selectivity and sensitivity for the determination of this compound.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): An excellent alternative, particularly for thermally labile compounds, offering high sensitivity and specificity.

Matrix-matched calibration standards should be used for accurate quantification to compensate for any remaining matrix effects.

Mandatory Visualizations

SPE_Workflow_for_Chlozolinate_Analysis cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Homogenization 1. Homogenize Sample (e.g., 10-15 g) Add_Solvent 2. Add Acetonitrile (10-15 mL) Homogenization->Add_Solvent Shake1 3. Shake Vigorously (1 min) Add_Solvent->Shake1 Add_Salts 4. Add QuEChERS Salts Shake1->Add_Salts Shake2 5. Shake Vigorously (1 min) Add_Salts->Shake2 Centrifuge1 6. Centrifuge (≥ 3000 x g, 5 min) Shake2->Centrifuge1 Transfer_Supernatant 7. Transfer Supernatant to d-SPE Tube Centrifuge1->Transfer_Supernatant Acetonitrile Phase Vortex 8. Vortex (30-60 sec) Transfer_Supernatant->Vortex Centrifuge2 9. Centrifuge (≥ 3000 x g, 5 min) Vortex->Centrifuge2 Final_Extract 10. Collect Purified Extract Centrifuge2->Final_Extract Purified Supernatant GC_MS_Analysis GC-MS/MS Analysis Final_Extract->GC_MS_Analysis LC_MS_Analysis LC-MS/MS Analysis Final_Extract->LC_MS_Analysis

Caption: QuEChERS workflow for this compound analysis.

References

Multiresidue Method for Dicarboximide Fungicides, Including Chlozolinate, in Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

This document provides a detailed application note and a comprehensive protocol for the simultaneous determination of dicarboximide fungicide residues, including chlozolinate, in various food matrices. The method utilizes the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique followed by analysis using either Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This methodology is intended for researchers, scientists, and professionals in drug development and food safety analysis.

Introduction

Dicarboximide fungicides, such as this compound, iprodione, procymidone, and vinclozolin, are extensively used in agriculture to protect crops from fungal diseases.[1] Their widespread application necessitates robust and sensitive analytical methods to monitor their residues in food products to ensure consumer safety and compliance with regulatory limits. This application note describes a validated multiresidue method that offers high throughput and excellent performance characteristics for the analysis of these compounds.

The QuEChERS method has become the standard for pesticide residue analysis in food due to its simplicity, speed, and minimal solvent consumption.[2][3] It involves a simple liquid-liquid extraction with acetonitrile (B52724) followed by a dispersive solid-phase extraction (dSPE) cleanup step to remove matrix interferences.[2] Subsequent analysis by GC-MS/MS or LC-MS/MS provides the high selectivity and sensitivity required for trace-level quantification.

Mechanism of Action: Interference with Osmotic Stress Signaling

Dicarboximide fungicides exert their antifungal effect by disrupting the osmotic stress signaling pathway in fungi, specifically the High Osmolarity Glycerol (HOG) pathway.[4] This pathway is crucial for fungi to adapt to changes in environmental osmolarity. The primary molecular target of dicarboximide fungicides is believed to be a two-component histidine kinase, which acts as an osmosensor in the fungal cell membrane.[5][6]

By inhibiting this histidine kinase, the fungicides disrupt the downstream phosphorylation cascade of the HOG MAP kinase pathway. This ultimately prevents the accumulation of intracellular glycerol, which is essential for the fungus to counteract high osmotic pressure. The inability to regulate osmotic balance leads to cell damage and inhibition of fungal growth.

HOG_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Osmosensor Two-Component Histidine Kinase (Os-1) MAPKKK MAPKKK (Ssk2/Ssk22) Osmosensor->MAPKKK Phosphorelay MAPKK MAPKK (Pbs2) MAPKKK->MAPKK Phosphorylation MAPK MAPK (Hog1) MAPKK->MAPK Phosphorylation Glycerol Glycerol Accumulation MAPK->Glycerol CellAdaptation Osmotic Adaptation Glycerol->CellAdaptation Fungicide Dicarboximide Fungicides (e.g., this compound) Fungicide->Osmosensor Inhibition QuEChERS_Workflow Start Homogenized Sample (10g) Add_ACN Add 10 mL Acetonitrile Shake for 1 min Start->Add_ACN Add_Salts Add QuEChERS Salts (MgSO4, NaCl, Citrates) Shake for 1 min Add_ACN->Add_Salts Centrifuge1 Centrifuge (≥ 4000 x g, 5 min) Add_Salts->Centrifuge1 Supernatant Transfer 6 mL of Acetonitrile Extract Centrifuge1->Supernatant dSPE dSPE Cleanup (MgSO4, PSA, C18) Shake for 30 sec Supernatant->dSPE Centrifuge2 Centrifuge (≥ 4000 x g, 5 min) dSPE->Centrifuge2 Final_Extract Final Extract for Analysis Centrifuge2->Final_Extract

References

Troubleshooting & Optimization

Technical Support Center: Chlozolinate Metabolite S1 (3,5-Dichloroaniline) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical challenges of Chlozolinate and its primary metabolite, S1, identified as 3,5-dichloroaniline (B42879) (3,5-DCA). This resource is designed for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery and accuracy of 3,5-DCA in your analytical methods.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the analysis of this compound metabolite S1 (3,5-dichloroaniline), offering potential causes and actionable solutions.

Q1: Why am I observing low recovery of this compound metabolite S1 (3,5-DCA)?

Low recovery of 3,5-DCA is a frequent challenge and can be attributed to several factors related to its physicochemical properties and interaction with the sample matrix.

  • Strong Matrix Adsorption: 3,5-DCA can bind strongly to soil and other complex matrices, particularly those with high organic matter or clay content.

  • Suboptimal Extraction Solvent: The choice of extraction solvent is critical. A solvent that is too polar or non-polar may not efficiently desorb 3,5-DCA from the matrix.

  • pH of the Extraction Medium: The charge state of 3,5-DCA is pH-dependent. At a pH below its pKa, it will be protonated and more polar, which can affect its partitioning during extraction.

  • Analyte Volatility: While not extremely volatile, some loss of 3,5-DCA can occur during solvent evaporation steps if not performed carefully.

  • Inefficient Cleanup: Co-extracted matrix components can interfere with the analysis, leading to ion suppression in LC-MS/MS and, consequently, apparent low recovery.

Troubleshooting Steps:

  • Optimize Extraction Solvent: Acetonitrile is a commonly used and effective extractant for 3,5-DCA in various matrices[1][2]. If recovery is low, consider adjusting the solvent polarity by using mixtures, for example, acetonitrile/toluene[1].

  • Adjust pH: Ensure the pH of the sample or extraction solvent is optimized. For aniline (B41778) compounds, a neutral to slightly basic pH can improve extraction efficiency.

  • Enhance Extraction Conditions: Employ techniques like vortexing, sonication, or mechanical shaking to improve the desorption of 3,5-DCA from the matrix.

  • Careful Evaporation: When concentrating the extract, use a gentle stream of nitrogen and a controlled temperature to prevent loss of the analyte.

  • Improve Cleanup: Utilize a dispersive solid-phase extraction (dSPE) cleanup step. A combination of graphitized carbon black (GCB) and primary secondary amine (PSA) has been shown to be effective in removing interferences for 3,5-DCA analysis in complex matrices like chives[1].

Q2: I'm seeing significant matrix effects in my LC-MS/MS analysis of 3,5-DCA. How can I mitigate this?

Matrix effects, causing either ion suppression or enhancement, are a common issue in LC-MS/MS analysis of trace-level contaminants in complex samples.

  • Co-eluting Matrix Components: Compounds from the sample matrix that elute at the same time as 3,5-DCA can compete for ionization, affecting the analyte's signal intensity.

  • Insufficient Cleanup: A cleanup procedure that does not adequately remove matrix interferences is a primary cause of significant matrix effects.

Troubleshooting Steps:

  • Optimize the Cleanup Step: As mentioned, a dSPE cleanup with GCB and PSA is effective[1]. GCB helps in removing pigments and sterols, while PSA removes acidic interferences.

  • Use Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure. This helps to compensate for any signal suppression or enhancement caused by the matrix.

  • Dilute the Sample Extract: If the concentration of 3,5-DCA is sufficiently high, diluting the final extract can reduce the concentration of co-eluting matrix components, thereby minimizing matrix effects.

  • Improve Chromatographic Separation: Optimize the LC gradient to better separate 3,5-DCA from interfering matrix components.

  • Consider Derivatization: For challenging matrices, derivatization of 3,5-DCA with an agent like pentafluoropropionic anhydride (B1165640) (PFPA) can improve its chromatographic behavior and move it to a region of the chromatogram with fewer interferences[3][4].

Q3: What are the key physicochemical properties of this compound metabolite S1 (3,5-DCA) that I should be aware of during method development?

Understanding the properties of 3,5-dichloroaniline is crucial for developing a robust analytical method.

PropertyValueReference
Chemical Formula C₆H₅Cl₂N[5]
Molar Mass 162.02 g/mol [5][6]
Appearance White to brown crystalline powder[7][8]
Melting Point 46-53 °C[5][7][8][9]
Boiling Point 259-260 °C[5][8][9]
Water Solubility 0.6 - 0.78 g/L[5][7]
LogP 2.9[6]
Stability Can change color on exposure to light and air.[7]

These properties indicate that 3,5-DCA is a semi-polar compound with limited water solubility. Its LogP value suggests a moderate tendency to partition into organic phases. Its stability profile necessitates proper storage of standards and samples, protected from light and air.

Quantitative Data Summary

The following tables summarize recovery data for 3,5-dichloroaniline (this compound metabolite S1) from various studies, providing a benchmark for your own experiments.

Table 1: Recovery of 3,5-Dichloroaniline in Food Matrices using a Modified QuEChERS and HPLC-MS/MS Method

MatrixSpiked Level (mg/kg)Recovery (%)RSD (%)Reference
Chives (Aboveground)0.00178.29.4[1]
0.0185.62.1[1]
0.198.13.5[1]
1.095.34.6[1]
Chives (Underground)0.00179.611.9[1]
0.0182.41.4[1]
0.193.42.8[1]
1.090.13.2[1]
RiceNot Specified< 120< 15[10]

Table 2: Recovery of 3,5-Dichloroaniline in Water using SPE and LC-MS/MS

MatrixMethodRecovery (%)RSD (%)Reference
Filtered WaterSPE and LC-MS/MS77.34.4[11]

Experimental Protocols

This section provides detailed methodologies for the analysis of this compound metabolite S1 (3,5-dichloroaniline).

Protocol 1: Analysis of 3,5-Dichloroaniline in Chives using Modified QuEChERS and HPLC-MS/MS[1]

1. Sample Preparation (Modified QuEChERS)

  • Weigh 10 g of homogenized chive sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Vortex for 1 min.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Vortex for 1 min and then centrifuge at 8000 rpm for 5 min.

  • Take 1.5 mL of the supernatant and transfer it to a 2 mL centrifuge tube containing 10 mg of GCB and 50 mg of PSA.

  • Vortex for 1 min and centrifuge at 10000 rpm for 5 min.

  • Filter the supernatant through a 0.22 µm membrane into an autosampler vial for HPLC-MS/MS analysis.

2. HPLC-MS/MS Parameters

  • HPLC System: Agilent 1260 Infinity II

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 × 50 mm, 1.8 µm)

  • Mobile Phase: (A) 0.1% formic acid in water, (B) Acetonitrile

  • Gradient: 0-1 min, 10% B; 1-5 min, 10-90% B; 5-7 min, 90% B; 7-7.1 min, 90-10% B; 7.1-9 min, 10% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 2 µL

  • Column Temperature: 30 °C

  • MS System: Agilent 6470 Triple Quadrupole MS

  • Ionization Mode: ESI Positive

  • MRM Transitions: (Details for specific transitions should be optimized in the user's laboratory)

Visual Diagrams

The following diagrams illustrate key experimental workflows and logical relationships for troubleshooting.

experimental_workflow cluster_prep Sample Preparation cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis homogenization Sample Homogenization extraction Acetonitrile Extraction homogenization->extraction salting_out Salting Out (MgSO4, NaCl) extraction->salting_out centrifugation1 Centrifugation salting_out->centrifugation1 dSPE dSPE with GCB + PSA centrifugation1->dSPE centrifugation2 Centrifugation dSPE->centrifugation2 filtration Filtration (0.22 µm) centrifugation2->filtration analysis HPLC-MS/MS Analysis filtration->analysis

Caption: Experimental workflow for 3,5-DCA analysis.

troubleshooting_workflow start Low Recovery of 3,5-DCA check_extraction Review Extraction Protocol start->check_extraction Issue? check_cleanup Evaluate Cleanup Step check_extraction->check_cleanup No solution_extraction Optimize Solvent, pH, and Extraction Technique check_extraction->solution_extraction Yes check_instrument Assess Instrument Performance check_cleanup->check_instrument No solution_cleanup Optimize dSPE Sorbents (e.g., GCB/PSA) check_cleanup->solution_cleanup Yes solution_instrument Use Matrix-Matched Standards, Check for Ion Suppression check_instrument->solution_instrument Yes

Caption: Troubleshooting logic for low 3,5-DCA recovery.

References

Technical Support Center: Chlozolinate Analysis by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LC-MS/MS analysis of Chlozolinate.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound, focusing on the impact of matrix effects.

Q1: I'm observing significant signal suppression for this compound in my food matrix samples. What are the likely causes and how can I mitigate this?

A1: Signal suppression in the analysis of this compound is a common manifestation of matrix effects, where co-eluting endogenous compounds from the sample interfere with the ionization of the target analyte in the mass spectrometer's source.[1] This is particularly prevalent when using electrospray ionization (ESI).[2]

Common Causes:

  • Co-elution of Matrix Components: Compounds in the sample matrix, such as pigments, sugars, and lipids in fruit jams or wines, can emerge from the LC column at the same time as this compound, competing for ionization and reducing its signal.[3][4]

  • High Matrix Concentration: Injecting a sample that is too concentrated can overload the LC column and the MS ion source, leading to significant ion suppression.[1]

  • Inadequate Sample Cleanup: A sample preparation method that does not sufficiently remove interfering matrix components is a primary cause of signal suppression.[5]

Troubleshooting Steps & Solutions:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is through rigorous sample cleanup.

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used and effective method for pesticide residue analysis in food matrices.[3][6] For complex matrices like fruit jam, a typical QuEChERS protocol involves extraction with acetonitrile (B52724) followed by a dispersive solid-phase extraction (dSPE) cleanup step using primary-secondary amine (PSA) to remove sugars and fatty acids.[3]

    • Solid-Phase Extraction (SPE): For aqueous samples like water or wine, SPE can be highly effective. A C18 cartridge can be used to retain this compound while allowing more polar interfering compounds to pass through.[7][8]

    • Dilute and Shoot: In some cases, if the initial concentration of this compound is high enough, a simple dilution of the sample extract can reduce the concentration of interfering matrix components, thereby mitigating signal suppression.[9]

  • Chromatographic Separation: Enhance the separation of this compound from matrix components.

    • Gradient Optimization: Adjust the mobile phase gradient to increase the resolution between the this compound peak and any closely eluting matrix interferences.

    • Column Selection: Using a column with a different selectivity, such as a phenyl-hexyl column instead of a standard C18, may improve separation from interfering compounds.

  • Use of Internal Standards:

    • Stable Isotope-Labeled (SIL) Internal Standard: The gold standard for correcting matrix effects is the use of a SIL internal standard for this compound. This is because the SIL standard will have nearly identical chromatographic behavior and ionization efficiency to the native analyte, effectively compensating for signal suppression.

    • Matrix-Matched Calibration: If a SIL internal standard is not available, creating calibration standards in a blank matrix extract that has undergone the same sample preparation procedure can help to compensate for matrix effects.[6]

Q2: My this compound peak shape is poor (e.g., fronting, tailing, or splitting) in my soil sample analysis. What could be the problem?

A2: Poor peak shape can be caused by a variety of factors, including matrix effects, chromatographic issues, or problems with the sample preparation.

Potential Causes and Solutions:

  • Column Overload: Injecting too much sample or too high a concentration of the analyte can lead to peak fronting. Try diluting the sample extract.

  • Secondary Interactions: Active sites on the LC column can interact with this compound, causing peak tailing. This can be addressed by:

    • Using a column with end-capping.

    • Adding a small amount of a competing agent, like triethylamine, to the mobile phase.

  • Matrix-Induced Peak Distortion: Co-eluting matrix components can sometimes interfere with the chromatography of the analyte, leading to distorted peak shapes.[10] Improving the sample cleanup, as detailed in Q1, is the best solution. For soil samples, a thorough extraction followed by SPE cleanup is often necessary to remove humic acids and other complex organic matter.[11]

  • Injector or Column Contamination: Buildup of matrix components on the injector or at the head of the column can lead to peak splitting or tailing. A regular cleaning and maintenance schedule is crucial.

Frequently Asked Questions (FAQs)

Q3: What is the most common sample preparation method for this compound in food samples?

A3: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted for the analysis of pesticide residues, including this compound, in a variety of food matrices.[3][6] The standard procedure involves an extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (dSPE) with sorbents like primary-secondary amine (PSA) to remove interfering substances.[3]

Q4: How can I quantitatively assess the matrix effect for my this compound analysis?

A4: The matrix effect can be quantified by comparing the response of this compound in a post-extraction spiked matrix sample to its response in a pure solvent standard at the same concentration. The matrix effect (ME) can be calculated as follows:

ME (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Neat Solvent) x 100%

  • An ME of 100% indicates no matrix effect.

  • An ME < 100% indicates signal suppression.

  • An ME > 100% indicates signal enhancement.

Q5: Are there any specific LC-MS/MS parameters available for this compound?

A5: Yes, specific precursor and product ions for this compound have been published. For example, a quantitative transition of m/z 331.00 -> 259.00 and a qualitative transition of m/z 259.00 -> 188.00 in positive ion mode have been reported.[3]

Quantitative Data Summary

The following table summarizes typical performance data for pesticide analysis in various matrices, which can be used as a benchmark for this compound method development.

ParameterMatrixMethodRecovery (%)RSD (%)Reference
PesticidesOlive OilLLE-SPE-LC-MS/MS70-120<20[7]
PesticidesWineQuEChERS-LC-MS/MS70-120<20[12]
Polar HerbicidesPlant Origin FoodsQuPPe-LC-MS/MS64-97<20[5]
PesticidesLoamy Sand SoilQuEChERS-LC-MS/MS72.6-119<20[11]

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for this compound in Fruit Jam

This protocol is adapted from a method for multi-residue pesticide analysis in fruit jam.[3]

  • Sample Homogenization: Weigh 10 g of the homogenized jam sample into a 50 mL centrifuge tube.

  • Hydration: Add 10 mL of water and mix.

  • Extraction: Add 10 mL of acetonitrile and an appropriate internal standard. Shake vigorously for 1 minute.

  • Salting Out: Add 4 g of MgSO₄, 1 g of NaCl, 0.5 g of disodium (B8443419) hydrogen citrate, and 1 g of trisodium (B8492382) citrate. Shake for 1 minute and then centrifuge at 3000 rpm for 5 minutes.

  • Dispersive SPE Cleanup: Transfer a 2 mL aliquot of the upper acetonitrile layer to a new tube containing 300 mg of MgSO₄ and 50 mg of primary-secondary amine (PSA) sorbent.

  • Final Centrifugation: Shake for 1 minute and centrifuge at 3000 rpm for 5 minutes.

  • Analysis: Transfer the supernatant into a vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound in Water

This protocol is a general procedure for pesticide analysis in water that can be adapted for this compound.[8]

  • Sample Filtration: Filter the water sample through a 0.7-µm glass fiber filter.

  • Cartridge Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by water.

  • Sample Loading: Pass 1 L of the filtered water sample through the SPE cartridge at a flow rate of approximately 20 mL/min.

  • Cartridge Washing: Wash the cartridge with water to remove any polar impurities.

  • Elution: Elute the retained this compound from the cartridge with a suitable organic solvent, such as acetonitrile or methanol.

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample (e.g., Fruit Jam) Homogenization Homogenization & Extraction Sample->Homogenization QuEChERS dSPE Dispersive SPE Cleanup Homogenization->dSPE Filtration Filtration dSPE->Filtration LC_Separation LC Separation Filtration->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for this compound analysis.

troubleshooting_logic Start Poor Analytical Result (e.g., Low Intensity, Bad Peak Shape) Check_Sample_Prep Review Sample Preparation Protocol Start->Check_Sample_Prep Check_LC_Conditions Evaluate LC Conditions Start->Check_LC_Conditions Check_MS_Conditions Verify MS/MS Parameters Start->Check_MS_Conditions Sample_Prep_OK Sample Prep Adequate? Check_Sample_Prep->Sample_Prep_OK LC_OK Chromatography Optimal? Check_LC_Conditions->LC_OK MS_OK MS Parameters Correct? Check_MS_Conditions->MS_OK Improve_Cleanup Action: Enhance Cleanup (e.g., different SPE sorbent) Sample_Prep_OK->Improve_Cleanup No Sample_Prep_OK->LC_OK Yes Matrix_Matched_Cal Action: Use Matrix-Matched Calibration Improve_Cleanup->Matrix_Matched_Cal Solution Improved Analytical Result Improve_Cleanup->Solution Matrix_Matched_Cal->Solution Optimize_Gradient Action: Optimize Gradient LC_OK->Optimize_Gradient No LC_OK->MS_OK Yes Change_Column Action: Try Different Column Chemistry Optimize_Gradient->Change_Column Optimize_Gradient->Solution Change_Column->Solution Optimize_Source Action: Optimize Ion Source Parameters MS_OK->Optimize_Source No MS_OK->Solution Yes Check_Transitions Action: Verify MRM Transitions Optimize_Source->Check_Transitions Check_Transitions->Solution

Caption: Troubleshooting logic for this compound LC-MS/MS analysis.

References

Technical Support Center: Overcoming Peak Tailing in Chlozolinate Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming peak tailing issues encountered during the gas chromatography (GC) analysis of Chlozolinate.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in gas chromatography and why is it a problem for this compound analysis?

A1: Peak tailing is a phenomenon in gas chromatography where the peak shape is asymmetrical, with a trailing edge that is longer than the leading edge.[1] For a peak to be considered symmetrical, the asymmetry factor should be close to 1. An asymmetry factor greater than 1.5 often indicates a problem that needs to be addressed.[2] This distortion can lead to inaccurate peak integration and quantification, reduced resolution between closely eluting peaks, and consequently, compromise the reliability of the analytical results for this compound.

Q2: What are the most common causes of peak tailing for this compound?

A2: Peak tailing for this compound, a dicarboximide fungicide, can stem from several factors. These include interactions with active sites in the GC system (such as silanol (B1196071) groups in the liner or on the column), thermal degradation of the analyte in the hot injector, improper column installation, column contamination, and incorrect injection techniques. The polarity of this compound and its susceptibility to degradation are key factors to consider.

Q3: How does the choice of GC column affect peak tailing for this compound?

A3: The stationary phase of the GC column plays a crucial role in achieving symmetrical peaks. For this compound, a moderately polar compound, a column with a compatible stationary phase is essential to ensure proper interaction and elution. Using a highly inert column, such as one with a 5% diphenyl / 95% dimethylpolysiloxane phase (e.g., DB-5ms or equivalent), is recommended to minimize interactions with active sites that can cause tailing.[3]

Q4: Can the injection technique contribute to this compound peak tailing?

A4: Yes, the injection technique is critical. A slow or inconsistent injection can lead to a broad initial sample band, resulting in wider and potentially tailing peaks. Using an autosampler is highly recommended for reproducibility. Additionally, ensuring the injection volume is appropriate for the liner and column capacity can prevent overloading, which is another cause of peak fronting or tailing.

Q5: How often should I perform inlet maintenance to prevent peak tailing?

A5: Regular inlet maintenance is crucial for preventing peak tailing, especially when analyzing active compounds like this compound. It is recommended to replace the septum and liner regularly. The frequency will depend on the number of injections and the cleanliness of the samples. For complex matrices, more frequent maintenance will be necessary. Visual inspection of the liner for residue or discoloration is a good indicator that it needs replacement.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving the root causes of peak tailing in this compound gas chromatography.

Initial Checks & Easy Fixes

If you are experiencing peak tailing with this compound, start with these simple checks before moving on to more complex troubleshooting.

Potential Cause Recommended Action
Improper Column Installation Verify that the column is installed correctly in the inlet and detector according to the manufacturer's instructions. Ensure the column ends are cut cleanly and squarely.[4]
Contaminated Syringe Clean or replace the injection syringe to eliminate it as a source of contamination.
Leak in the System Perform a leak check of the entire GC system, paying close attention to the inlet septum, column connections, and gas lines.
In-Depth Troubleshooting

If the initial checks do not resolve the issue, proceed with the following steps.

Problem: this compound peak is tailing, but other compounds in the sample have good peak shape.

This often points to a chemical interaction between this compound and the GC system.

Potential Cause Troubleshooting Steps & Solutions
Active Sites in the Inlet Liner The liner surface can contain active silanol groups that interact with polar analytes like this compound. - Solution: Replace the liner with a new, deactivated liner. Ultra Inert liners are specifically designed to minimize these interactions.[5] Consider using a liner with glass wool, as it can aid in sample vaporization and trap non-volatile residues, but ensure the wool is also highly deactivated.[6]
Column Contamination/Degradation The front end of the column can become contaminated with non-volatile sample matrix components, creating active sites.[7] - Solution: Trim 10-20 cm from the inlet end of the column. If this does not improve the peak shape, the column may be irreversibly damaged and require replacement. Using a guard column can help protect the analytical column from contamination.
Thermal Degradation in the Inlet High inlet temperatures can cause thermal degradation of sensitive pesticides like dicarboximide fungicides.[8] - Solution: Optimize the inlet temperature. Start with a lower temperature (e.g., 220 °C) and gradually increase it. A balance must be struck between efficient vaporization and minimizing degradation.

Problem: All peaks in the chromatogram, including this compound, are tailing.

This typically indicates a more general system-wide issue.

Potential Cause Troubleshooting Steps & Solutions
Poor Column Conditioning A new column or a column that has been stored for a long time may bleed or have residual contaminants. - Solution: Condition the column according to the manufacturer's instructions. This usually involves heating the column to a high temperature with carrier gas flowing to remove volatile contaminants.
Carrier Gas Flow Rate Issues An incorrect or fluctuating carrier gas flow rate can affect peak shape. - Solution: Verify the carrier gas flow rate is set correctly for the column dimensions and method. Check for leaks that could cause flow instability.
Dead Volume in the System Unswept volumes in the flow path, often due to improper column installation or fittings, can cause peak broadening and tailing.[4] - Solution: Ensure all connections are made correctly and that there are no gaps between the column and the fittings.

Experimental Protocols

Recommended GC-MS Method for this compound Analysis

This protocol is a starting point and may require optimization for your specific instrument and sample matrix.

Parameter Recommended Setting
GC Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent[3]
Inlet Splitless
Inlet Temperature 250 °C (optimize between 220-280 °C)
Injection Volume 1 µL
Liner Deactivated single taper with deactivated glass wool[6]
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial temperature 70 °C, hold for 2 min, ramp to 150 °C at 25 °C/min, then ramp to 300 °C at 5 °C/min, hold for 10 min
MSD Transfer Line 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Acquisition Mode Selected Ion Monitoring (SIM)
Quantifier Ion (m/z) 188
Qualifier Ions (m/z) 259, 331
Sample Preparation (QuEChERS Method)

A common and effective method for extracting pesticides like this compound from food matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[9]

  • Homogenization: Homogenize 10-15 g of the sample.

  • Extraction: Add 10-15 mL of acetonitrile (B52724) to a 50 mL centrifuge tube containing the homogenized sample. Shake vigorously for 1 minute.

  • Salting Out: Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate). Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at 3000-5000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant to a d-SPE tube containing a sorbent (e.g., PSA, C18) to remove interfering matrix components. Vortex for 30 seconds and then centrifuge.

  • Final Extract: The resulting supernatant is ready for GC-MS analysis.

Visualizations

Troubleshooting Workflow for this compound Peak Tailing

PeakTailing_Troubleshooting start Peak Tailing Observed for this compound q1 Are all peaks tailing? start->q1 all_peaks General System Issue q1->all_peaks Yes chloz_only Analyte-Specific Issue q1->chloz_only No check_installation Check Column Installation (Cut, Position) all_peaks->check_installation check_leaks Check for System Leaks check_installation->check_leaks condition_column Recondition Column check_leaks->condition_column resolve_all Problem Resolved condition_column->resolve_all replace_liner Replace Inlet Liner (Use Ultra Inert) chloz_only->replace_liner trim_column Trim Front of Column (10-20 cm) replace_liner->trim_column optimize_inlet_temp Optimize Inlet Temperature (Lower Temp) trim_column->optimize_inlet_temp resolve_chloz Problem Resolved optimize_inlet_temp->resolve_chloz

Caption: A logical workflow for troubleshooting peak tailing in this compound GC analysis.

Factors Influencing this compound Peak Shape

PeakShape_Factors cluster_instrument Instrument Parameters cluster_method Method Parameters inlet_temp Inlet Temperature peak_shape This compound Peak Shape inlet_temp->peak_shape liner_type Liner Type & Deactivation liner_type->peak_shape column_quality Column Quality & Inertness column_quality->peak_shape carrier_flow Carrier Gas Flow Rate carrier_flow->peak_shape injection_technique Injection Technique injection_technique->peak_shape sample_prep Sample Preparation sample_prep->peak_shape

Caption: Key factors that can influence the peak shape of this compound in GC analysis.

References

Technical Support Center: Optimization of Chlozolinate Extraction from Soil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the optimization of extraction solvents for the fungicide Chlozolinate from soil matrices. This resource is intended for researchers, scientists, and professionals in drug development to facilitate successful experimental outcomes.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the extraction of this compound from soil samples.

Issue Potential Cause Recommended Solution
Low Recovery of this compound Inappropriate Solvent Selection: The polarity of the extraction solvent may not be optimal for this compound, which is a nonpolar compound.- Use a nonpolar solvent or a mixture of solvents. Acetonitrile (B52724) is a common and effective choice for a broad range of pesticides. Mixtures like acetone/dichloromethane or acetone/hexane can also be effective. - Consider that for some soil types, more polar solvents like methanol (B129727) may be required to overcome strong analyte-matrix interactions.[1]
Strong Matrix Interactions: this compound may be strongly adsorbed to soil components, particularly in soils with high organic matter or clay content.- Increase the extraction time and/or temperature. - Employ more vigorous extraction techniques such as Ultrasonic-Assisted Extraction (UAE) or Accelerated Solvent Extraction (ASE).[1] - Pre-wetting the soil sample with water before adding the organic solvent can help to disrupt analyte-matrix interactions.
Insufficient Extraction Time or Agitation: The solvent may not have had adequate time or physical contact to efficiently extract the analyte.- Ensure thorough mixing of the soil and solvent. Use a high-speed shaker or vortex mixer. - For manual shaking, ensure it is vigorous and sustained for the recommended time in the protocol.
High Matrix Effects in Final Analysis (Signal Suppression or Enhancement) Co-extraction of Interfering Compounds: Soil is a complex matrix containing numerous organic and inorganic compounds that can be co-extracted with this compound, leading to interference in the analytical instrumentation.- Incorporate a clean-up step after extraction. Dispersive solid-phase extraction (d-SPE) with sorbents like Primary Secondary Amine (PSA) and C18 is effective at removing interfering substances.[2] - Utilize matrix-matched calibration standards to compensate for matrix effects. This involves preparing calibration standards in a blank soil extract that has undergone the same extraction and clean-up procedure.
Inadequate Clean-up: The chosen clean-up procedure may not be sufficient to remove all interfering compounds.- Experiment with different d-SPE sorbents or combinations. For example, Graphitized Carbon Black (GCB) can be used to remove pigments, but it may also retain planar pesticides. - Consider using a cartridge-based solid-phase extraction (SPE) clean-up for a more thorough removal of interferences.
Poor Reproducibility of Results Inhomogeneous Soil Sample: The distribution of this compound in the soil sample may not be uniform.- Thoroughly homogenize the soil sample before taking a subsample for extraction. This can be done by sieving and mixing.
Inconsistent Extraction Procedure: Variations in extraction time, solvent volume, or agitation speed between samples can lead to inconsistent results.- Strictly adhere to a validated standard operating procedure (SOP) for all samples. - Use automated extraction systems like ASE for improved consistency.
Solvent and Analyte Degradation pH Sensitivity: this compound may be susceptible to degradation under certain pH conditions.- Buffer the extraction solvent if necessary. The QuEChERS method often uses buffering salts to maintain a stable pH.
Thermal Degradation: High temperatures used in some extraction methods (e.g., ASE) could potentially degrade the analyte.- Optimize the extraction temperature for ASE to ensure efficient extraction without causing degradation. A typical starting point is 100°C.

Frequently Asked Questions (FAQs)

Q1: What is the best all-around solvent for this compound extraction from soil?

A1: Acetonitrile is widely used and generally effective for the extraction of a broad range of pesticides, including fungicides like this compound, from soil matrices, particularly within the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology.[3] It is efficient in extracting a wide polarity range of pesticides and is compatible with both liquid and gas chromatography.

Q2: How do I know if I have a matrix effect problem?

A2: You can identify matrix effects by comparing the slope of a calibration curve prepared in a pure solvent with the slope of a matrix-matched calibration curve. A significant difference between the two slopes indicates the presence of matrix effects.

Q3: What are the advantages of using the QuEChERS method?

A3: The QuEChERS method is popular due to its simplicity, speed, low solvent consumption, and broad applicability for a wide range of pesticides in various matrices.[4] It combines extraction and clean-up in a few simple steps, making it a highly efficient technique for routine analysis.

Q4: When should I consider using Accelerated Solvent Extraction (ASE)?

A4: ASE is advantageous when you need to process a large number of samples and want to minimize solvent usage and extraction time. It uses elevated temperatures and pressures to accelerate the extraction process, often providing higher recoveries than traditional methods like Soxhlet.[5]

Q5: Can I use Ultrasonic-Assisted Extraction (UAE) for this compound?

A5: Yes, UAE is a viable and efficient method for extracting pesticides from soil. It uses ultrasonic waves to create cavitation, which enhances solvent penetration into the soil matrix and improves extraction efficiency.[6] It is generally faster and requires less solvent than traditional shaking or Soxhlet extraction methods.

Data Presentation

Disclaimer: Specific recovery data for this compound across a range of solvents in soil is limited in publicly available literature. The following tables provide typical recovery ranges for dicarboximide fungicides or general pesticides based on the cited extraction methods and solvents.

Table 1: Comparison of Extraction Methods and Solvents for Pesticide Recovery from Soil

Extraction MethodSolvent SystemTypical Recovery Range (%)Reference(s)
QuEChERS Acetonitrile70 - 120%[3][7]
Ethyl Acetate (B1210297)70 - 120%[8]
Accelerated Solvent Extraction (ASE) Acetone/Dichloromethane (1:1)>90%[5]
Acetone/Hexane (1:1)85 - 115%
Ultrasonic-Assisted Extraction (UAE) Ethyl Acetate and Methanol79 - 105%[6]
Acetone/Petroleum Ether (1:1)>88%[1]

Table 2: Influence of Soil Type on Pesticide Recovery (General)

Soil TypeKey CharacteristicsImpact on Extraction
Sandy Soil Low organic matter, large particle size.Generally easier extraction with good recoveries due to weaker analyte-matrix interactions.
Clay Soil High clay content, small particle size.Can lead to lower recoveries due to strong adsorption of pesticides. May require more rigorous extraction methods.
Organic Soil High organic matter content.Strong potential for pesticide binding, which can result in lower extraction efficiency.

Experimental Protocols

Protocol 1: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

This protocol is adapted from the widely used QuEChERS method for pesticide residue analysis in soil.

1. Sample Preparation:

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • If the soil is dry, add 10 mL of deionized water and let it hydrate (B1144303) for 30 minutes.

2. Extraction:

  • Add 10 mL of acetonitrile to the centrifuge tube.

  • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 x g for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Clean-up:

  • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).

  • Vortex for 30 seconds.

  • Centrifuge at high speed (e.g., ≥10,000 x g) for 2 minutes.

4. Final Extract Preparation:

  • Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for analysis by GC-MS or LC-MS.

Protocol 2: Accelerated Solvent Extraction (ASE)

This protocol provides a general procedure for ASE of pesticides from soil.

1. Sample Preparation:

  • Mix 10 g of homogenized soil with a drying agent or dispersant (e.g., diatomaceous earth) and place it into an extraction cell.

2. ASE Instrument Parameters:

  • Solvent: Acetone/Dichloromethane (1:1, v/v)

  • Temperature: 100°C

  • Pressure: 1500 psi

  • Static Time: 5 minutes

  • Number of Cycles: 2

  • Flush Volume: 60%

  • Purge Time: 60 seconds

3. Extract Collection:

  • The extract is automatically collected in a vial.

4. Post-Extraction:

  • The extract can be concentrated and reconstituted in a suitable solvent for analysis. A clean-up step (e.g., d-SPE or SPE cartridge) may be necessary before analysis.

Protocol 3: Ultrasonic-Assisted Extraction (UAE)

This protocol outlines a general procedure for UAE of pesticides from soil.

1. Sample Preparation:

  • Weigh 5 g of homogenized soil into a glass vial.

2. Extraction:

  • Add 10 mL of the extraction solvent (e.g., a mixture of ethyl acetate and methanol).

  • Place the vial in an ultrasonic bath.

  • Sonicate for 15-30 minutes at a controlled temperature (e.g., 25°C).

3. Post-Extraction:

  • Decant the solvent extract.

  • The extraction may be repeated with fresh solvent for higher recovery.

  • Combine the extracts and centrifuge to remove any solid particles.

  • The supernatant can then be concentrated and subjected to a clean-up procedure before analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Clean-up cluster_analysis Analysis soil_sample Homogenized Soil Sample weighing Weighing soil_sample->weighing add_solvent Add Extraction Solvent weighing->add_solvent extraction_method Extraction (QuEChERS, ASE, UAE) add_solvent->extraction_method centrifugation Centrifugation extraction_method->centrifugation supernatant Collect Supernatant centrifugation->supernatant d_spe d-SPE / SPE supernatant->d_spe final_extract Final Extract d_spe->final_extract analysis GC-MS / LC-MS Analysis final_extract->analysis

Caption: General experimental workflow for this compound extraction from soil.

Caption: Troubleshooting workflow for this compound soil extraction.

References

Technical Support Center: Mitigating Chlozolinate Signal Suppression in Electrospray Ionization (ESI) Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Chlozolinate using Electrospray Ionization Liquid Chromatography-Mass Spectrometry (ESI-LC-MS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to signal suppression, ensuring accurate and reproducible quantification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression and why is it a concern for this compound analysis?

A1: Signal suppression, a type of matrix effect, is a phenomenon in ESI-MS where the ionization efficiency of the target analyte, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This interference can lead to decreased sensitivity, inaccurate quantification, and poor reproducibility of results.[1] The "matrix" refers to all components in the sample other than this compound, such as salts, lipids, proteins, and other endogenous or exogenous substances.

Q2: What are the common causes of signal suppression for this compound?

A2: The primary causes of signal suppression for this compound are similar to those for other analytes in complex matrices and include:

  • Endogenous Matrix Components: High concentrations of salts, phospholipids, and proteins in biological or environmental samples can co-elute with this compound and compete for ionization.[1]

  • Inadequate Sample Cleanup: Insufficient removal of matrix components during sample preparation is a major contributor to signal suppression.[1][3]

  • Mobile Phase Composition: Certain mobile phase additives, like trifluoroacetic acid (TFA), or high salt concentrations can negatively impact the efficiency of electrospray ionization.[3][4] Non-volatile buffers should be avoided.

  • High Analyte Concentration: At high concentrations (e.g., >10⁻⁵ M), the linearity of the ESI response can be lost, leading to saturation effects and competition for ionization.[4]

  • Ion Source Contamination: A buildup of non-volatile matrix components in the ion source can cause a general decrease in sensitivity and an increase in signal suppression over time.[1]

Q3: How can I determine if my this compound analysis is affected by signal suppression?

A3: A post-column infusion experiment is a common and effective method to detect and pinpoint signal suppression.[1] In this technique, a constant flow of a this compound standard solution is introduced into the LC eluent stream after the analytical column but before the MS ion source. A blank matrix extract is then injected onto the column. A dip in the otherwise stable baseline signal for this compound indicates the retention time at which matrix components are eluting and causing suppression.[1]

Q4: Can using a stable isotope-labeled internal standard (SIL-IS) for this compound solve the problem?

A4: Yes, using a SIL-IS is a highly effective way to compensate for signal suppression.[5] A SIL-IS of this compound will have nearly identical chemical and physical properties and will co-elute with the analyte. Therefore, it will experience the same degree of signal suppression. By monitoring the ratio of the analyte to the internal standard, accurate quantification can be achieved even in the presence of matrix effects.

Troubleshooting Guides

Issue 1: Low this compound Signal Intensity and Poor Reproducibility

This is a classic symptom of signal suppression. Follow this workflow to diagnose and mitigate the issue.

cluster_0 Troubleshooting Workflow for Low Signal A Start: Low this compound Signal B Perform Post-Column Infusion to Confirm Suppression A->B C Is Suppression Observed? B->C D Optimize Sample Preparation C->D Yes I No Suppression Observed: Investigate Other Issues (e.g., Instrument Sensitivity, Standard Degradation) C->I No E Optimize Chromatographic Conditions D->E F Optimize ESI Source Parameters E->F G Implement Stable Isotope-Labeled Internal Standard F->G H Re-evaluate Signal Intensity G->H

Caption: Troubleshooting workflow for addressing low this compound signal.

Step 1: Optimize Sample Preparation Effective sample preparation is the most critical step to reduce matrix effects.[1]

  • Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to selectively extract this compound while removing interfering matrix components.

  • Liquid-Liquid Extraction (LLE): Optimize the solvent system to maximize this compound recovery and minimize the co-extraction of interfering substances.

  • Protein Precipitation: For biological samples, ensure complete protein removal as they are a significant source of suppression.

  • Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their suppressive effects.[4][6]

Step 2: Optimize Chromatographic Conditions Adjusting the LC method can help separate this compound from co-eluting matrix components that cause suppression.[1]

  • Modify Gradient: Alter the mobile phase gradient to improve the resolution between this compound and interfering peaks.

  • Change Column Chemistry: Use a different stationary phase (e.g., C18, Phenyl-Hexyl) to change selectivity.

  • Reduce Flow Rate: Lowering the flow rate to the nanoliter-per-minute range (nano-ESI) can significantly reduce signal suppression due to the formation of smaller, more highly charged droplets.[4][7][8]

Step 3: Optimize ESI Source Parameters Fine-tuning the ESI source can enhance the ionization of this compound and minimize the impact of suppressive agents.[1]

  • Nebulizer Gas Flow: Optimize the gas flow to ensure efficient droplet formation.

  • Drying Gas Temperature and Flow: Adjust to promote solvent evaporation without thermally degrading this compound.

  • Capillary Voltage: Optimize for the most stable and intense signal for this compound.

Issue 2: Inconsistent Quantification Across Different Sample Batches

This may indicate variable matrix effects between samples.

cluster_1 Workflow for Inconsistent Quantification J Start: Inconsistent Quantification K Evaluate Matrix Effects (Post-Spike vs. Neat Standard) J->K L Are Matrix Effects Variable? K->L M Implement Matrix-Matched Calibrants L->M Yes R No Variability: Check for Inconsistent Sample Collection/ Storage or Instrument Drift L->R No N Use Stable Isotope-Labeled Internal Standard M->N O Standardize Sample Preparation Protocol N->O P Re-validate Method O->P Q Consistent Quantification Achieved P->Q

Caption: Workflow for addressing inconsistent quantification.

Solution: Implement Matrix-Matched Calibration To counteract variable matrix effects, prepare calibration standards in the same matrix as the samples being analyzed. This involves obtaining a blank matrix (e.g., plasma, soil extract) that is free of this compound and using it to prepare the calibration curve. This ensures that the standards and the samples experience similar ionization conditions.

Experimental Protocols

Protocol 1: Post-Column Infusion to Detect Signal Suppression

Objective: To identify the retention time regions where matrix components cause suppression of the this compound signal.

Materials:

  • LC-MS system with a T-junction for post-column infusion.

  • Syringe pump.

  • This compound standard solution (e.g., 1 µg/mL in mobile phase).

  • Blank matrix extract (prepared using the same procedure as the samples).

  • LC column and mobile phases used for the this compound analysis.

Procedure:

  • Set up the LC-MS system with the analytical column.

  • Connect the outlet of the column to a T-junction.

  • Connect a syringe pump containing the this compound standard solution to the second port of the T-junction.

  • Connect the third port of the T-junction to the ESI source of the mass spectrometer.

  • Begin the LC gradient without an injection and start the syringe pump to infuse the this compound standard at a low flow rate (e.g., 5-10 µL/min).

  • Monitor the this compound signal in the mass spectrometer; it should establish a stable baseline.

  • Inject the blank matrix extract onto the LC column.

  • Monitor the this compound signal throughout the chromatographic run. Any significant drop in the signal indicates ion suppression at that retention time.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Water Samples

Objective: To clean up and concentrate this compound from water samples to reduce matrix effects.

Materials:

  • SPE cartridges (e.g., C18, 500 mg).

  • Methanol (B129727).

  • Purified water.

  • Water sample, pH adjusted to ~3.0 with phosphoric acid.[9]

  • SPE vacuum manifold.

Procedure:

  • Conditioning: Condition the SPE cartridge by passing 3 mL of methanol, followed by 3 mL of purified water, and finally 3 mL of acidified purified water (pH 3.0).[9] Do not let the cartridge go dry.

  • Loading: Pass the acidified water sample through the SPE cartridge at a flow rate of approximately 10 mL/min.[9]

  • Washing: Wash the cartridge with a small volume of purified water to remove any remaining polar interferences.

  • Drying: Dry the cartridge under vacuum for 10-15 minutes.

  • Elution: Elute the this compound from the cartridge with 2 x 1 mL of methanol into a collection tube.[9]

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known, small volume of the initial mobile phase for LC-MS analysis.

Quantitative Data Summary

Mitigation StrategyAnalyte/MatrixObserved Effect on Signal SuppressionReference
Flow Rate Reduction (Nano-ESI) Carvedilol in various solutionsUp to a 3-fold improvement in signal when reducing flow from 200 to 0.1 µL/min.[10]
Sample Dilution Various Pesticides in Food MatricesCan eliminate or significantly reduce matrix effects, but may be limited by detection limits.[6]
Mobile Phase Additives Amine AnalytesAddition of TFA decreased signal by 30-80% compared to a formic acid buffer.[11]
Alternative Ionization Source Various PesticidesAPCI generally suffers from less ion suppression than ESI.[2][4][12]

References

Technical Support Center: Troubleshooting Low Recovery of Chlozolinate in QuEChERS Method

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of low recovery of the fungicide Chlozolinate when using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low recovery for this compound in a QuEChERS procedure?

A1: Low recovery of this compound is often linked to its chemical properties, particularly its sensitivity to pH. The most common causes include:

  • Analyte Degradation: this compound is susceptible to degradation under basic (high pH) conditions. This can occur during the dispersive SPE (d-SPE) cleanup step if Primary Secondary Amine (PSA) is used, as PSA increases the pH of the extract.[1]

  • Inappropriate QuEChERS Method: Using an unbuffered QuEChERS method for a pH-sensitive pesticide like this compound can lead to inconsistent pH and potential degradation.[2]

  • Adsorption to d-SPE Sorbents: this compound may be adsorbed by certain cleanup sorbents. Graphitized Carbon Black (GCB), used for pigment removal, can adsorb planar pesticides, potentially leading to losses.[3]

  • Matrix Effects: Complex sample matrices can contain co-extracted substances that interfere with the analytical signal (e.g., LC-MS/MS), causing signal suppression that appears as low recovery.[4]

  • Inefficient Extraction: For samples with low water content, such as cereals or dried spices, the extraction efficiency of acetonitrile (B52724) is reduced without a prior hydration step.[2][5]

Q2: How can I prevent the degradation of this compound during sample preparation?

A2: Preventing degradation is critical for achieving good recovery. The key is to maintain a stable, acidic pH throughout the extraction and cleanup process.

  • Use a Buffered QuEChERS Method: Employ buffered methods like the AOAC 2007.01 (using acetic acid and sodium acetate) or the EN 15662 (using citrate (B86180) salts).[2] These methods help maintain a stable pH and protect base-sensitive analytes.

  • Modify the d-SPE Step: If PSA is necessary for cleanup, it is crucial to re-acidify the extract immediately after the cleanup step. Adding a small amount of formic acid can stabilize the extract while it awaits LC analysis.[2][3] An alternative is to skip the PSA cleanup step if the extract is sufficiently clean.[1]

  • Work Quickly and at Low Temperatures: Degradation can be accelerated by higher temperatures.[1] Keeping samples and extracts cool can help minimize analyte loss.

Q3: Which d-SPE sorbents should I use for this compound analysis, and which should I avoid?

A3: The choice of d-SPE sorbent depends on the sample matrix.

  • Recommended Sorbents:

    • Magnesium Sulfate (MgSO₄): Used in nearly all QuEChERS methods to remove excess water and induce phase separation.

    • C18 (end-capped): Highly effective for removing fats and lipids, making it essential for high-fat matrices.[6][7]

  • Sorbents to Use with Caution:

    • PSA (Primary Secondary Amine): While effective at removing organic acids and sugars, its basic nature can degrade this compound.[1][8] If used, immediate re-acidification of the extract is necessary.

    • GCB (Graphitized Carbon Black): Excellent for removing pigments like chlorophyll, but it may adsorb this compound.[3] Use the minimum amount necessary and test recoveries to ensure no significant loss of the target analyte.

Q4: I'm working with a very dry/fatty matrix. How should I modify the standard QuEChERS protocol?

A4: Adapting the QuEChERS method to the specific matrix is crucial for good results.[5]

  • For Low-Moisture Matrices (e.g., cereals, spices, dried herbs): It is essential to add water to the sample before extraction.[4] A general guideline is to hydrate (B1144303) the sample until it is at least 80% water by weight.[3] Allow the sample to soak for at least 30 minutes after adding water and before adding acetonitrile.[2]

  • For High-Fat Matrices (e.g., nuts, oils, avocado): The primary challenge is the removal of co-extracted lipids. The d-SPE cleanup step should include C18 sorbent to effectively remove these non-polar interferences.[7] In some cases, a freeze-out step (placing the extract in a freezer to precipitate lipids) can also be effective.

Q5: How do I know if matrix effects are causing my low recovery, and what can I do about it?

A5: Matrix effects occur when co-extracted components from the sample interfere with the ionization of the target analyte in the mass spectrometer, leading to signal suppression or enhancement.[4]

  • Identifying Matrix Effects: You can identify matrix effects by comparing the signal response of a standard in pure solvent to the response of a standard spiked into a blank matrix extract. A significant difference indicates the presence of matrix effects.

  • Mitigation Strategies: The most effective way to compensate for matrix effects is to use matrix-matched calibration standards.[3] This involves preparing your calibration standards in a blank matrix extract that has gone through the entire QuEChERS procedure. This ensures that the standards and the samples experience the same matrix effects, leading to more accurate quantification.

Troubleshooting Guide

The following table summarizes common problems, their potential causes, and recommended solutions to improve this compound recovery.

ProblemPossible Cause(s)Recommended Solution(s)
Consistently Low Recovery (All Matrices) Analyte Degradation: The pH of the extract is becoming too high, likely during d-SPE cleanup with PSA.[1]1. Switch to a buffered QuEChERS method (AOAC 2007.01 or EN 15662).[2]2. If using PSA, immediately acidify the final extract with formic acid.[3]3. Consider a d-SPE combination without PSA if the matrix allows.
Adsorption to Sorbent: Graphitized Carbon Black (GCB) may be adsorbing the analyte.[3]1. Reduce the amount of GCB used in the d-SPE tube.2. Test recovery with and without GCB to confirm its effect.
Low Recovery in Specific Matrices Inefficient Extraction (Low-Moisture Samples): Insufficient water is present for effective partitioning with acetonitrile.[4]1. Add water to the sample to achieve >80% hydration before adding solvent.[3]2. Allow a 30-minute hydration period before extraction.[2]
Poor Cleanup (High-Fat Samples): Co-extracted lipids are interfering with analysis.1. Use a d-SPE tube containing C18 sorbent to remove lipids.[7]
Matrix Signal Suppression (Complex Matrices): Co-extractives are suppressing the analyte signal in the detector.[4]1. Prepare and quantify using matrix-matched calibration standards.[3]2. Dilute the final extract to minimize the concentration of interfering compounds.
Poor Reproducibility (High %RSD) Inconsistent Procedure: Manual shaking is inconsistent; pH is not well-controlled.1. Use a mechanical shaker for extraction and d-SPE steps for consistency.2. Strictly adhere to a buffered QuEChERS protocol to ensure stable pH.[2]
Sample Inhomogeneity: The subsample taken for extraction is not representative of the whole.1. Ensure the initial sample is thoroughly homogenized before taking a subsample.[6]

Visualized Workflows

The following diagrams illustrate the logical troubleshooting process and the recommended experimental workflow for this compound analysis.

TroubleshootingWorkflow start Start: Low this compound Recovery q_buffered Are you using a buffered method (AOAC or EN)? start->q_buffered s_use_buffered Action: Switch to a buffered QuEChERS method (e.g., AOAC 2007.01). q_buffered->s_use_buffered No q_matrix What is your sample matrix type? q_buffered->q_matrix Yes s_use_buffered->q_matrix s_hydrate Action: Hydrate sample with water prior to extraction. q_matrix->s_hydrate Low-Moisture s_c18 Action: Use d-SPE with C18 to remove lipids. q_matrix->s_c18 High-Fat q_dspe Which d-SPE sorbents are you using? q_matrix->q_dspe Normal/Other s_hydrate->q_dspe s_c18->q_dspe s_psa Problem: PSA is basic and can degrade this compound. q_dspe->s_psa PSA s_gcb Problem: GCB can adsorb planar pesticides. q_dspe->s_gcb GCB q_final Is recovery still low? q_dspe->q_final Neither s_psa_sol Action: 1. Remove PSA if possible. 2. Acidify extract with formic acid immediately after cleanup. s_psa->s_psa_sol s_psa_sol->q_final s_gcb_sol Action: Use minimum amount of GCB required for pigment removal. s_gcb->s_gcb_sol s_gcb_sol->q_final s_matrix_effects Problem: Suspect matrix effects. q_final->s_matrix_effects Yes s_matrix_effects_sol Action: Use matrix-matched calibration standards for quantification. s_matrix_effects->s_matrix_effects_sol

Caption: Troubleshooting workflow for low this compound recovery.

Optimized Experimental Protocol: Modified QuEChERS (AOAC 2007.01)

This protocol is optimized for the extraction of pH-sensitive pesticides like this compound from a general-purpose matrix.

1. Sample Preparation and Homogenization

  • Weigh 10-15 g of a representative, homogenized sample into a 50 mL centrifuge tube.

  • For low-moisture samples (<80% water): Add the appropriate amount of deionized water to achieve ~80% hydration. Vortex to mix and let stand for 30 minutes.[4]

2. Extraction

  • Add 10 mL of 1% acetic acid in acetonitrile to the 50 mL tube containing the sample.

  • Add an appropriate internal standard.

  • Cap the tube and shake vigorously for 1 minute using a mechanical shaker.[6]

  • Add the contents of a QuEChERS AOAC extraction salt packet (typically 6 g anhydrous MgSO₄ and 1.5 g anhydrous sodium acetate). Do not add the salts directly onto a dry sample; ensure it mixes with the solvent first.[3]

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge the tube at ≥3000 rcf for 5 minutes.

3. Dispersive SPE (d-SPE) Cleanup

  • Transfer a 1 mL aliquot of the upper acetonitrile supernatant to a 2 mL d-SPE cleanup tube. The choice of d-SPE tube depends on the matrix:

    • General/Low-Fat Matrix: Use a tube containing 150 mg anhydrous MgSO₄ and 50 mg PSA.

    • High-Fat Matrix: Use a tube containing 150 mg anhydrous MgSO₄, 50 mg PSA, and 50 mg C18.

    • High-Pigment Matrix: Use a tube with the above sorbents plus 50 mg GCB (use minimal amount necessary).

  • Cap the d-SPE tube and shake for 1 minute.

  • Centrifuge for 5 minutes at ≥3000 rcf.

4. Final Extract Preparation

  • Carefully transfer the supernatant into an autosampler vial.

  • Crucial Step for PSA usage: Immediately add 10 µL of 5% formic acid in acetonitrile to the vial to acidify the extract and ensure the stability of this compound.[2][3]

  • The sample is now ready for analysis (e.g., by LC-MS/MS or GC-MS).

ExperimentalWorkflow cluster_prep 1. Sample Preparation cluster_extract 2. Extraction cluster_cleanup 3. d-SPE Cleanup cluster_final 4. Final Preparation homogenize Homogenize Sample (10-15g) hydrate Hydrate if needed (Low-Moisture Matrix) homogenize->hydrate add_acn Add 10mL Acetonitrile (1% Acetic Acid) hydrate->add_acn shake1 Shake 1 min add_acn->shake1 add_salts Add AOAC Salts (MgSO4, NaOAc) shake1->add_salts shake2 Shake 1 min add_salts->shake2 centrifuge1 Centrifuge 5 min shake2->centrifuge1 transfer1 Transfer 1mL Supernatant centrifuge1->transfer1 add_dspe Add to d-SPE Tube (MgSO4, PSA, C18) transfer1->add_dspe shake3 Shake 1 min add_dspe->shake3 centrifuge2 Centrifuge 5 min shake3->centrifuge2 transfer2 Transfer Supernatant to Vial centrifuge2->transfer2 acidify CRITICAL: Acidify Extract (Formic Acid) transfer2->acidify analysis Analysis (LC-MS/MS) acidify->analysis

Caption: Optimized QuEChERS workflow for this compound analysis.

References

Technical Support Center: Enhancing Chlozolinate Detection by GC-ECD

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the limit of detection (LOD) of Chlozolinate using a Gas Chromatography-Electron Capture Detector (GC-ECD).

Frequently Asked Questions (FAQs)

Q1: What is the typical limit of detection (LOD) for this compound using GC-ECD?

A1: While specific LODs for this compound with GC-ECD are not extensively published in readily available literature, the LOD is highly dependent on the matrix, sample preparation, and instrument conditions. For organochlorine pesticides in various food and environmental matrices, LODs can range from sub-parts-per-billion (ppb) to low ppb levels. For instance, in multi-residue analysis, LODs for some pesticides in flour have been reported to be as low as 0.0019 mg/kg, while in water, they can be in the range of 0.001 to 0.005 µg/L.[1] Achieving a low LOD for this compound requires careful optimization of the entire analytical method.

Q2: What are the most critical factors for enhancing the sensitivity of this compound detection?

A2: The most critical factors include:

  • Efficient Sample Preparation: Minimizing matrix interferences and effectively concentrating the analyte are paramount. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective technique for this purpose.[2][3][4][5]

  • GC-ECD System Optimization: Proper selection and maintenance of the GC column, optimization of injector and detector temperatures, and carrier and makeup gas flow rates are crucial for maximizing signal-to-noise ratio.

  • Minimizing Matrix Effects: Co-extracted matrix components can either enhance or suppress the detector response, leading to inaccurate quantification and a higher LOD.[3][5][6] Matrix-matched standards are often necessary for accurate quantification.[6]

  • Detector Maintenance: A clean ECD is essential for optimal performance. Regular bake-outs and cleaning are necessary to prevent contamination and maintain sensitivity.[2][7][8][9][10]

Q3: Can I use a nitrogen-phosphorus detector (NPD) instead of an ECD for this compound analysis?

A3: While an NPD is sensitive to nitrogen-containing compounds, the ECD is generally more sensitive for halogenated compounds like this compound. The presence of chlorine atoms in the this compound molecule makes the ECD the more suitable and sensitive detector for achieving low detection limits.[11][12]

Q4: How often should I perform maintenance on my ECD?

A4: The frequency of maintenance depends on the sample throughput and the cleanliness of your samples. For labs running complex matrices, more frequent maintenance is required. A good indicator for the need for maintenance is a gradual increase in baseline noise, a decrease in sensitivity, or the appearance of negative peaks.[2] A thermal cleaning (bake-out) can often restore performance.[7][9] Depending on usage, ECD reconditioning may be needed every 18 months to 3 years.[8]

Troubleshooting Guides

Issue 1: Low Sensitivity / High Limit of Detection for this compound

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inefficient Sample Extraction and Cleanup 1. Optimize QuEChERS method: Ensure proper homogenization of the sample. Experiment with different sorbents (e.g., PSA, C18, GCB) during the dispersive solid-phase extraction (dSPE) cleanup step to effectively remove matrix interferences.[3][4] For fatty matrices, consider a freezing-out step or using sorbents like Z-Sep®.[13] 2. Solvent Exchange: If using chlorinated solvents for extraction, ensure a complete exchange to a non-halogenated solvent (e.g., hexane (B92381) or isooctane) before injection, as chlorinated solvents will overwhelm the ECD.
Suboptimal GC Conditions 1. Injector Temperature: Set the injector temperature high enough to ensure complete volatilization of this compound without causing thermal degradation. A typical starting point is 250 °C. 2. Column Selection: Use a column with a stationary phase suitable for pesticide analysis (e.g., 5% phenyl-methylpolysiloxane). Ensure the column is properly conditioned to minimize bleed. 3. Carrier Gas Flow Rate: Optimize the carrier gas flow rate for the best peak shape and resolution.
Suboptimal ECD Conditions 1. Detector Temperature: The ECD temperature should be high enough to prevent condensation of the analyte and column bleed, typically around 300-320 °C.[6][11] 2. Makeup Gas: The type and flow rate of the makeup gas significantly impact sensitivity. Nitrogen is commonly used, but for lower concentrations, an Argon/Methane (P5) mix may provide better sensitivity.[14] Optimize the makeup gas flow rate; lower flow rates can increase sensitivity but may also increase non-linearity.
Contaminated System 1. Injector Liner: A contaminated injector liner can lead to analyte adsorption and loss of sensitivity. Regularly inspect and replace the liner. Using an inert liner can also improve performance.[15] 2. Column Contamination: If the column is contaminated, bake it out at a high temperature (within the column's limits) with carrier gas flow. If baking does not resolve the issue, the front end of the column may need to be trimmed. 3. Detector Contamination: A contaminated ECD cell is a common cause of reduced sensitivity. Perform a thermal bake-out of the detector.[2][7][9]
Issue 2: High Background Noise in the Chromatogram

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Contaminated Gases 1. Gas Purity: Ensure the use of high-purity carrier and makeup gases (99.999% or higher).[16] 2. Gas Filters: Use and regularly replace moisture, oxygen, and hydrocarbon traps on the gas lines.[16]
Leaks in the System 1. Septum: A leaking septum is a common source of air leaks. Replace the septum regularly. 2. Fittings: Check all fittings for leaks using an electronic leak detector. Leaks can introduce oxygen and other contaminants, leading to a noisy baseline.
Column Bleed 1. Column Conditioning: Ensure the column is properly conditioned before use. 2. Temperature Limit: Do not exceed the maximum operating temperature of the column.
Detector Contamination A contaminated ECD can cause a high and noisy baseline. Perform a thermal bake-out of the detector.[2][7][9]
Issue 3: Negative Peaks Appearing in the Chromatogram

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Detector Contamination A dirty or old ECD is a common cause of negative peaks, which often appear after a large positive peak. Perform a thermal bake-out of the detector.[2][7][9]
Presence of Highly Electronegative Compounds Certain compounds can have a negative response on an ECD. If the negative peak is reproducible and its size changes with sample concentration, it may be due to a specific compound in the sample.
Old Detector If the ECD is several years old and cleaning does not resolve the issue, the radioactive source may be nearing the end of its life, and the detector may need to be replaced or reconditioned by the manufacturer.

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for this compound in a Food Matrix

This protocol provides a general guideline for the QuEChERS method, which should be optimized for the specific matrix being analyzed.

Materials:

  • Homogenized sample (e.g., fruit, vegetable)

  • Acetonitrile (B52724) (pesticide residue grade)

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

  • Dispersive SPE (dSPE) cleanup tubes containing sorbents (e.g., primary secondary amine (PSA), C18, graphitized carbon black (GCB))

  • Centrifuge

  • Vortex mixer

Procedure:

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10-15 mL of acetonitrile to the tube.

  • Add the QuEChERS extraction salts.

  • Cap the tube and shake vigorously for 1 minute.

  • Centrifuge at >3000 rpm for 5 minutes.

  • Transfer an aliquot of the supernatant (acetonitrile layer) to a dSPE cleanup tube.

  • Vortex the dSPE tube for 30 seconds.

  • Centrifuge at >3000 rpm for 5 minutes.

  • The resulting supernatant is the final extract. This can be directly injected into the GC-ECD or undergo solvent exchange if necessary.

Workflow Diagram:

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Sample 1. Homogenized Sample Add_ACN 2. Add Acetonitrile Sample->Add_ACN Add_Salts 3. Add QuEChERS Salts Add_ACN->Add_Salts Shake 4. Shake Vigorously Add_Salts->Shake Centrifuge1 5. Centrifuge Shake->Centrifuge1 Transfer 6. Transfer Supernatant Centrifuge1->Transfer Add_dSPE 7. Add to dSPE Tube Transfer->Add_dSPE Vortex 8. Vortex Add_dSPE->Vortex Centrifuge2 9. Centrifuge Vortex->Centrifuge2 Final_Extract 10. Final Extract Centrifuge2->Final_Extract GC_ECD 11. GC-ECD Analysis Final_Extract->GC_ECD

Caption: QuEChERS sample preparation workflow for pesticide residue analysis.

Protocol 2: GC-ECD System Bake-out for Contamination Removal

This protocol is a general procedure for thermally cleaning a contaminated ECD. Always consult your instrument manual for specific instructions.

Procedure:

  • Cool down the injector, oven, and detector.

  • Remove the analytical column from the detector port.

  • Cap the detector port with a blank ferrule and nut.

  • Set the makeup gas flow to a high rate (e.g., 50-60 mL/min).

  • Set the detector temperature to a high value, typically 350-375°C. Do not exceed the maximum temperature limit of your detector.

  • Heat the oven to a moderate temperature (e.g., 250°C) to help clean the detector from any back-diffused contamination.

  • Leave the system in this state for several hours or overnight.[9]

  • After the bake-out, cool down the system, remove the blanking nut, and reinstall the column.

  • Allow the system to stabilize before running samples.

Logical Diagram for Troubleshooting Low Sensitivity:

Troubleshooting_Low_Sensitivity Start Low Sensitivity for this compound Check_Sample_Prep Review Sample Preparation (QuEChERS, Cleanup) Start->Check_Sample_Prep Check_GC_Params Verify GC Parameters (Injector Temp, Flow Rate) Start->Check_GC_Params Check_ECD_Params Verify ECD Parameters (Detector Temp, Makeup Gas) Start->Check_ECD_Params Check_System_Contamination Inspect for System Contamination Start->Check_System_Contamination Optimize_Cleanup Optimize dSPE Cleanup Check_Sample_Prep->Optimize_Cleanup Optimize_GC Optimize GC Method Check_GC_Params->Optimize_GC Optimize_ECD Optimize ECD Method Check_ECD_Params->Optimize_ECD Clean_System Clean System Components (Liner, Column, Detector Bake-out) Check_System_Contamination->Clean_System Resolution Problem Resolved Optimize_Cleanup->Resolution Optimize_GC->Resolution Optimize_ECD->Resolution Clean_System->Resolution

Caption: A logical workflow for troubleshooting low sensitivity in this compound analysis.

Data Presentation

The following table summarizes reported Limits of Detection (LOD) and Quantification (LOQ) for various pesticides using GC-ECD in different matrices. While not specific to this compound, this data provides a general indication of the performance that can be achieved with an optimized method.

Table 1: Reported LODs and LOQs for Pesticides using GC-ECD in Various Matrices

Pesticide ClassMatrixLODLOQReference
OrganochlorineWater0.001 - 0.005 µg/L0.002 - 0.016 µg/L[1]
OrganochlorineSoilN/A0.05 mg/kg[3]
MulticlassWheat0.002 - 0.06 µg/g0.004 - 0.2 µg/g
OrganochlorineFlour0.0019 – 0.0083 mg/kg0.0065 – 0.0276 mg/kgN/A
MulticlassFruits & VegetablesN/A< 10 µg/kg[17]

Note: N/A indicates that the data was not available in the cited reference.

By following these guidelines and systematically troubleshooting any issues, researchers can significantly enhance the limit of detection for this compound using GC-ECD and achieve reliable and accurate results.

References

Stability of Chlozolinate analytical standards in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information for researchers, scientists, and drug development professionals on the stability of Chlozolinate analytical standards in various solvents. It includes troubleshooting advice and frequently asked questions to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound analytical standards?

A1: Based on commercially available standards, the recommended solvent is acetonitrile (B52724) .[1][2] For long-term stability, it is crucial to store the analytical standard solution in a freezer at temperatures below -10°C .[1] One supplier indicates a shelf life of 30 months under these conditions for their product.[2]

Q2: Are there any solvents I should avoid when preparing this compound solutions?

A2: While specific stability data for this compound in a wide range of organic solvents is limited, studies on structurally similar dicarboximide fungicides, such as Iprodione, have shown significant degradation in alcoholic solvents.[3][4] Primary alcohols, in particular, can cause rapid decomposition.[3] Therefore, it is advisable to exercise caution when using solvents like methanol (B129727) or ethanol. If their use is unavoidable, solutions should be prepared fresh and used as quickly as possible.

Q3: What are the known degradation pathways for this compound?

A3: this compound is susceptible to hydrolysis, especially under alkaline conditions.[1] The degradation process involves three main reactions:

  • Cleavage of the ethyl ester to form a carboxylic acid intermediate.[1]

  • Decarboxylation of this intermediate.[1]

  • Opening of the oxazolidinedione ring to form 3',5'-dichloro-2-hydroxypropanilide.[1]

This compound is reported to be stable to photolysis, meaning light exposure is not a primary concern for degradation.[5]

Q4: How can I tell if my this compound standard has degraded?

A4: Degradation of your analytical standard can lead to inaccurate quantification in your experiments. Signs of degradation may include:

  • The appearance of unexpected peaks in your chromatogram.

  • A decrease in the peak area or height of the this compound peak over time.

  • A shift in the retention time of the main peak.

  • Inconsistency in analytical results between freshly prepared standards and older stock solutions.

If you suspect degradation, it is recommended to prepare a fresh stock solution from a new standard vial and compare its performance.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent results or loss of analyte response. Degradation of the stock or working solution.Prepare a fresh stock solution from a certified reference material. Ensure proper storage conditions (frozen at < -10°C). Avoid using alcoholic solvents for long-term storage.
Improper handling of the analytical standard.Allow the standard solution to equilibrate to room temperature before opening to prevent solvent evaporation and condensation. Minimize the time the container is open.
Appearance of extra peaks in the chromatogram. Presence of degradation products.Review the known degradation pathways of this compound. If the extra peaks correspond to potential degradants, the standard is likely compromised. Prepare a fresh solution.
Contamination of the solvent or glassware.Use high-purity solvents (e.g., HPLC or LC-MS grade). Ensure all glassware is thoroughly cleaned and dried before use.
Precipitation of the analyte in the solution. The concentration of the standard exceeds its solubility in the chosen solvent at the storage temperature.Ensure the standard is fully dissolved at room temperature before storing it at colder temperatures. If precipitation occurs upon cooling, gently warm and sonicate the solution to redissolve the analyte before use. Consider preparing a more dilute stock solution.

Stability Data Summary

Table 1: Qualitative Stability of this compound in Different Conditions

Condition Solvent/Medium Stability Comments
pH Alkaline (pH 8.3 and 6.8)UnstableRapid hydrolysis occurs.[1]
Light Aqueous SolutionStableThis compound is reported to be stable to photolysis.[5]
Temperature Frozen (< -10°C)AcetonitrileStable (recommended for long-term storage).[1]
Solvent Type AcetonitrileStableRecommended solvent for commercial standards.[1][2]
Alcohols (e.g., Methanol)Potentially UnstableBased on data from the related compound Iprodione, which shows significant degradation.[3][4]

Experimental Protocols

Protocol 1: General Procedure for Preparing this compound Stock and Working Solutions

  • Materials:

    • This compound certified reference material (CRM)

    • HPLC or LC-MS grade acetonitrile

    • Calibrated analytical balance

    • Class A volumetric flasks with stoppers

    • Pipettes and pipette tips

    • Amber glass vials with PTFE-lined caps (B75204) for storage

  • Procedure for 1000 µg/mL Stock Solution: a. Allow the this compound CRM vial to equilibrate to room temperature before opening. b. Accurately weigh approximately 10 mg of the this compound CRM into a clean weighing boat. c. Transfer the weighed standard into a 10 mL Class A volumetric flask. d. Add a small amount of acetonitrile to dissolve the standard, then fill the flask to the mark with acetonitrile. e. Stopper the flask and invert it several times to ensure the solution is homogeneous. f. Transfer the stock solution to an amber glass vial, label it clearly with the compound name, concentration, solvent, preparation date, and analyst's initials. g. Store the stock solution in a freezer at ≤ -10°C.

  • Procedure for Working Solutions: a. Prepare working solutions by diluting the stock solution with acetonitrile to the desired concentrations using volumetric flasks and pipettes. b. Transfer working solutions to appropriately labeled vials. c. It is recommended to prepare fresh working solutions daily or as needed for your analysis.

Protocol 2: Outline for a Stability Study of this compound in a Specific Solvent

  • Objective: To determine the stability of this compound in a selected solvent under specified storage conditions (e.g., room temperature, refrigerated, frozen).

  • Materials:

    • Freshly prepared this compound stock solution of a known concentration.

    • The solvent to be tested (e.g., methanol, ethyl acetate).

    • Analytical instrument (e.g., HPLC-UV, LC-MS/MS) with a validated method for this compound analysis.

  • Procedure: a. Prepare a sufficient volume of the this compound solution in the test solvent at a known concentration. b. Aliquot the solution into several amber glass vials and seal them tightly. c. Analyze an initial set of vials (t=0) to establish the starting concentration. d. Store the remaining vials under the desired storage conditions. e. At predetermined time intervals (e.g., 1, 3, 7, 14, 30 days), retrieve a set of vials from storage. f. Allow the vials to equilibrate to room temperature and analyze the concentration of this compound. g. Compare the measured concentration at each time point to the initial (t=0) concentration to determine the percentage of degradation. h. A freshly prepared standard should be run with each analysis to ensure instrument performance is consistent.

Visualizations

Chlozolinate_Degradation_Pathway This compound This compound Carboxylic_Acid Carboxylic Acid Intermediate This compound->Carboxylic_Acid Ester Hydrolysis Final_Product 3',5'-dichloro-2- hydroxypropanilide This compound->Final_Product Ring Opening Decarboxylated_Intermediate Decarboxylated Intermediate Carboxylic_Acid->Decarboxylated_Intermediate Decarboxylation

Caption: Hydrolytic degradation pathway of this compound.

Stability_Study_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_storage Storage cluster_eval Evaluation Prep_Standard Prepare Standard in Test Solvent Initial_Analysis Initial Analysis (t=0) Prep_Standard->Initial_Analysis Store_Samples Store Samples at Defined Conditions Prep_Standard->Store_Samples Compare_Results Compare Results to t=0 Initial_Analysis->Compare_Results Time_Point_Analysis Time Point Analysis Time_Point_Analysis->Compare_Results Store_Samples->Time_Point_Analysis

Caption: General workflow for an analytical standard stability study.

References

Addressing co-elution of Chlozolinate with interfering compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for analytical scientists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address the co-elution of Chlozolinate with interfering compounds during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What is co-elution and why is it a problem for this compound analysis?

A1: Co-elution is a common issue in chromatography where this compound and one or more interfering compounds exit the analytical column at the same time, resulting in a single, overlapping chromatographic peak.[1] This phenomenon compromises the accuracy of your results because it prevents the distinct identification and reliable quantification of this compound.[1][2]

Q2: How can I detect if this compound is co-eluting with an interfering compound?

A2: Detecting co-elution is the first critical step. Look for the following signs:

  • Peak Shape Analysis: Visually inspect the chromatogram for asymmetrical peaks. Signs of co-elution include peaks with "shoulders" (a sudden discontinuity) or split/merged peaks, which deviate from the ideal tall, skinny, symmetrical shape.[1][2]

  • Diode Array Detector (DAD/PDA): In HPLC, a DAD can perform peak purity analysis. It collects multiple UV-Vis spectra across the peak's width. If the spectra are not identical, it strongly indicates that more than one compound is present.[2]

  • Mass Spectrometry (MS): For both GC-MS and LC-MS, you can examine the mass spectra across the peak. A change in the mass spectral profile from the beginning to the end of the peak is a clear indicator of co-elution.[2]

Q3: What are the most common sources of interference in this compound analysis?

A3: Interference often originates from the sample matrix, which includes all other components in the sample besides this compound. In complex matrices like food (fruits, vegetables), soil, or biological fluids, co-extractives such as lipids, pigments, sugars, and other pesticides can co-elute with the target analyte.[3][4] In some cases, other pesticides with similar chemical properties may also co-elute.[5]

Q4: My chromatogram shows co-eluting peaks. What is the first troubleshooting step I should take?

A4: First, confirm the problem is consistent by re-injecting a known standard of this compound to ensure the instrument is performing as expected. If the standard is sharp and symmetrical, the issue lies with the sample matrix or the method's ability to handle it. The next logical step is to review and optimize your sample preparation and cleanup procedures to remove the interfering compounds before analysis.[4]

Q5: How can modifying my sample preparation protocol help resolve co-elution?

A5: An effective sample preparation strategy is crucial for removing matrix components that cause co-elution.[3] Techniques like Solid Phase Extraction (SPE), and QuEChERS are designed to clean up complex samples. If you are already using a method like QuEChERS, it can be modified for challenging matrices, for instance by using different sorbents in the dispersive SPE (dSPE) cleanup step.[6][7]

Q6: What are the most effective ways to optimize my chromatographic method to separate this compound from interferences?

A6: If sample preparation is not sufficient, optimizing the chromatographic method is the next step. The goal is to alter the selectivity of the separation. Key parameters to adjust include:

  • Stationary Phase (Column): Changing the column is one of the most powerful ways to resolve co-elution.[8] Switching to a column with a different stationary phase chemistry (e.g., from a C18 to a phenyl-hexyl or cyano column in LC, or from a 5% phenyl to a 50% phenyl column in GC) can alter the chemical interactions and change the elution order.[8][9]

  • Mobile Phase/Carrier Gas: In HPLC, changing the organic modifier (e.g., acetonitrile (B52724) to methanol) or adjusting the pH of the aqueous phase can significantly impact separation.[4] In GC, optimizing the carrier gas flow rate can increase column efficiency and improve resolution.[9]

  • Temperature Program (for GC) or Gradient (for LC): Slowing the temperature ramp rate in a GC oven program can increase the retention time and provide better separation.[4] Similarly, making the mobile phase gradient shallower in LC can resolve closely eluting peaks.[2]

Q7: Are there advanced software or hardware solutions that can address severe co-elution?

A7: Yes, when conventional methods fail, advanced techniques can be employed:

  • Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This technique uses two columns with different selectivities to provide a much higher degree of separation and is excellent for resolving co-eluting compounds in complex samples.[5]

  • High-Resolution Mass Spectrometry (HRMS): HRMS instruments provide very high mass accuracy, which can help differentiate between this compound and an interfering compound even if they are not chromatographically separated, provided they have different elemental compositions.[10]

  • Computational Methods: Deconvolution software can mathematically process the data from a single chromatographic peak to separate the mass spectra of co-eluting compounds.[5] Other approaches include functional principal component analysis and clustering.[11][12]

Troubleshooting Guide for this compound Co-elution

This guide provides a systematic workflow for identifying and resolving co-elution issues.

Diagram: Troubleshooting Workflow

CoElution_Workflow cluster_start Problem Identification cluster_confirm Step 1: Confirmation cluster_prep Step 2: Sample Preparation cluster_chrom Step 3: Chromatography cluster_advanced Step 4: Advanced Solutions start Suspected Co-elution: Asymmetrical or Broad Peak for this compound confirm Confirm Co-elution start->confirm check_ms Varying Mass Spectrum Across Peak? confirm->check_ms MS Data check_purity Fails Peak Purity Test (e.g., DAD)? confirm->check_purity DAD Data sample_prep Optimize Sample Preparation check_ms->sample_prep Yes chromatography Optimize Chromatography check_ms->chromatography No check_purity->sample_prep Yes check_purity->chromatography No spe Implement/Optimize SPE sample_prep->spe quechers Modify QuEChERS dSPE Sorbent sample_prep->quechers spe->chromatography resolved Problem Resolved spe->resolved quechers->chromatography If Unresolved quechers->resolved change_column Change Column (Different Selectivity) chromatography->change_column change_mobile Modify Mobile Phase / Gradient (LC) or Temp Program / Flow (GC) chromatography->change_mobile advanced Consider Advanced Techniques change_column->advanced change_column->resolved change_mobile->advanced If Unresolved change_mobile->resolved gcxgc GCxGC advanced->gcxgc hrms HRMS advanced->hrms gcxgc->resolved hrms->resolved

Caption: A step-by-step workflow for troubleshooting this compound co-elution.

Data Presentation: Comparison of Corrective Actions

The tables below summarize key techniques and parameters that can be adjusted to resolve co-elution.

Table 1: Comparison of Sample Preparation & Cleanup Techniques

TechniquePrincipleBest ForAdvantagesDisadvantages
QuEChERS Acetonitrile extraction followed by salting out and dispersive SPE (dSPE) cleanup.[7]Multi-residue pesticide analysis in food matrices.[13]Fast, easy, low solvent use, wide applicability.[7]May not provide sufficient cleanup for complex matrices; sorbents can reduce recovery of some pesticides.[6]
Solid Phase Extraction (SPE) Analyte is partitioned between a solid sorbent and the liquid sample phase.[14]Removing specific interferences, trace enrichment.High selectivity, cleaner extracts, can be automated.[15]More time-consuming and costly than QuEChERS, requires method development.[15]
Liquid-Liquid Extraction (LLE) Separation based on differential solubility of compounds in two immiscible liquids.[3]General cleanup, especially for liquid samples.Simple, broadly applicable.[3]Can be labor-intensive, may form emulsions, uses large solvent volumes.[16]

Table 2: Chromatographic Parameter Optimization to Improve Resolution

ParameterEffect on SeparationRecommended Action for Co-elutionInstrument
Stationary Phase Alters selectivity based on chemical interactions (e.g., polarity, shape).[9]Change to a column with different chemistry. This is the most effective way to alter peak elution order.[8]GC & LC
Column Dimensions Longer columns or smaller particle sizes increase efficiency (sharper peaks).[8]Increase column length or use a column with smaller particles.GC & LC
Oven Temperature Program Affects analyte volatility and retention. Slower ramps increase analysis time but improve separation.[4]Decrease the ramp rate or add an isothermal hold at a temperature below the elution temp of the co-eluting pair.GC
Mobile Phase Composition Alters selectivity. Changing the organic solvent (e.g., ACN vs. MeOH) or pH can change elution order.[4]Switch the organic solvent or systematically adjust the mobile phase pH.LC
Gradient Slope A shallower gradient increases the separation window for compounds.Decrease the gradient slope (e.g., from 5-95% in 10 min to 5-95% in 20 min).LC
Carrier Gas Flow Rate Affects efficiency (peak sharpness). An optimal flow rate provides the best resolution.[9]Optimize the linear velocity to achieve maximum efficiency.GC

Experimental Protocols

Protocol 1: Generic Solid Phase Extraction (SPE) for Matrix Cleanup

This protocol provides a general workflow for using SPE to clean a sample extract prior to analysis. It should be optimized for your specific analyte and matrix.

Diagram: SPE Workflow

SPE_Workflow Condition 1. Condition Solvate sorbent with organic solvent (e.g., Methanol) Equilibrate 2. Equilibrate Flush with aqueous solution (e.g., Water or Buffer) Condition->Equilibrate Load 3. Load Sample Pass sample extract through the sorbent Equilibrate->Load Wash 4. Wash Remove interferences with a weak solvent Load->Wash Elute 5. Elute Recover this compound with a strong organic solvent Wash->Elute

Caption: A typical workflow for Solid Phase Extraction (SPE).

Methodology:

  • Sorbent Selection: Choose an SPE sorbent based on the properties of this compound and the matrix interferences. For a moderately nonpolar compound like this compound, a reversed-phase (e.g., C18) or a carbon-based sorbent can be effective.[15][17]

  • Conditioning: Pre-wash the SPE cartridge to activate the sorbent. For a C18 cartridge, this typically involves passing 1-2 cartridge volumes of a strong organic solvent (e.g., methanol (B129727) or acetonitrile) through the sorbent.

  • Equilibration: Equilibrate the sorbent with a solvent similar to the sample's loading solvent. For reversed-phase SPE, this is often HPLC-grade water or a buffer. This step prepares the sorbent for sample binding. Do not let the sorbent bed dry out after this step.

  • Sample Loading: Load the pre-treated sample extract onto the SPE cartridge. Maintain a slow, consistent flow rate (e.g., 1-2 mL/min) to ensure proper interaction between this compound and the sorbent.

  • Washing: Pass a weak solvent through the cartridge to wash away interfering compounds that are not strongly retained. The wash solvent should be strong enough to remove interferences but weak enough to leave this compound bound to the sorbent. This step may require optimization.

  • Elution: Elute this compound from the sorbent using a small volume of a strong organic solvent (e.g., acetonitrile or ethyl acetate). Collect the eluate, which now contains the purified and concentrated analyte.[15]

  • Post-Elution: The collected fraction may be evaporated and reconstituted in a solvent compatible with your LC or GC system for injection.

Protocol 2: Systematic Approach to Chromatographic Method Optimization

This protocol outlines a logical strategy for adjusting chromatographic parameters to resolve co-eluting peaks.

Methodology:

  • Establish a Baseline: Inject your sample using the current method and confirm co-elution as described in the FAQ section. Note the retention time and peak shape of the this compound peak.

  • Adjust Mobile Phase / Temperature Program (The "Easy" Changes):

    • For LC: Create a series of methods with shallower gradients. For example, if your current gradient runs for 10 minutes, try extending it to 15 and 20 minutes while keeping the solvent composition range the same. This gives peaks more time to separate.[2]

    • For GC: Decrease the oven temperature ramp rate. If your program ramps at 20 °C/min, try methods at 15 °C/min and 10 °C/min. This increases retention and can improve separation.[18]

  • Alter Selectivity (The "Powerful" Changes):

    • For LC: If adjusting the gradient fails, change the mobile phase organic modifier (e.g., switch from acetonitrile to methanol, or vice-versa). These solvents interact differently with the stationary phase and can significantly alter selectivity.[4]

    • For GC: If temperature adjustments are insufficient, the most powerful change is to switch to a column with a different stationary phase. If using a standard non-polar column (e.g., DB-5ms), try a more polar column (e.g., DB-17ms or a WAX column) to fundamentally change the separation mechanism.[9]

  • Evaluate and Document: After each systematic change, inject the sample and compare the chromatogram to the baseline. Document the resolution, peak shape, and retention time. Continue with the parameter that shows the most promise for improving the separation.

References

Technical Support Center: Optimizing GC Analysis of Chlozolinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing injection parameters for the analysis of Chlozolinate using a Gas Chromatography (GC) system.

Troubleshooting Guide

This guide addresses common issues encountered during the GC analysis of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Why am I seeing poor peak shape (tailing or fronting) for my this compound peak?

Peak tailing or fronting for this compound can be caused by several factors, from injection parameters to column issues.

Potential Causes & Solutions:

Potential CauseSuggested Solution
Active Sites in the Inlet or Column Inert components in the GC pathway are crucial. Deactivated liners and columns are recommended. If peak tailing persists, consider replacing the inlet liner or trimming the first few centimeters of the column.
Improper Injection Technique Ensure the injection speed is not too slow, as this can lead to band broadening. An autosampler is recommended for reproducibility. For splitless injections, a low initial oven temperature can help refocus the analyte band at the head of the column.[1]
Column Overload If the peak is fronting, it may indicate that the column is overloaded. Try reducing the injection volume or increasing the split ratio. A column with a thicker film may also help increase capacity.
Inlet Temperature Too Low If the inlet temperature is too low, this compound may not vaporize completely and efficiently, leading to peak tailing. A typical starting point for the inlet temperature is 250°C.
Solvent-Stationary Phase Mismatch In splitless injection, if the polarity of the solvent and the stationary phase are not well-matched, it can lead to poor peak shape. For example, injecting a nonpolar solvent onto a polar column can cause issues.[1]

Q2: My this compound peak has a low response or is not detected at all. What should I do?

A low or absent peak for this compound can be frustrating. This issue often points to problems with the injection, the compound's stability, or the detector.

Potential Causes & Solutions:

Potential CauseSuggested Solution
Thermal Degradation in the Inlet This compound, like many pesticides, can be susceptible to thermal degradation at high inlet temperatures. While the inlet needs to be hot enough for vaporization, excessively high temperatures can cause the analyte to break down. If degradation is suspected, try lowering the inlet temperature in 20°C increments.
Split Ratio Too High In split injection mode, a very high split ratio will direct a large portion of the sample to the split vent instead of the column, resulting in a low response. If analyzing trace levels of this compound, a splitless injection is more appropriate.[2]
Leaks in the System A leak in the injection port, such as a worn septum, can lead to sample loss and consequently, a low or no peak. Regularly check for leaks using an electronic leak detector.
Incorrect Splitless Purge Time For splitless injections, the purge valve time is critical. If it's too short, the solvent peak may tail excessively. If it's too long, you might purge away some of your analyte before it has been completely transferred to the column.
Detector Issues Ensure that the detector is functioning correctly and that the parameters (e.g., gas flows for an FID, detector voltage for an MS) are set appropriately for your expected concentration levels.

Frequently Asked Questions (FAQs)

This section covers a range of common questions regarding the GC analysis of this compound.

Q1: What are the recommended initial GC injection parameters for this compound analysis?

The optimal parameters will depend on your specific instrument and column, but the following table provides a good starting point based on a multi-residue pesticide analysis method that includes this compound.[3]

ParameterRecommended Value
Injection Mode Splitless
Injection Volume 1 µL
Inlet Temperature 250°C
Column Agilent DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent
Carrier Gas Helium
Flow Rate 1 mL/min

Q2: How do I choose between split and splitless injection for this compound analysis?

The choice between split and splitless injection depends primarily on the concentration of this compound in your sample.

  • Splitless Injection: This technique is ideal for trace analysis when you expect low concentrations of this compound. In this mode, the split vent is closed during the injection, allowing for the transfer of the entire sample onto the column, which maximizes sensitivity.[1][2][4][5]

  • Split Injection: If you have a more concentrated sample, a split injection is recommended. This method prevents column overload and ensures better peak shapes for high-concentration samples by venting a portion of the sample.[1][2]

Q3: What is the importance of the inlet liner in this compound analysis?

The inlet liner is a critical component that can significantly impact the quality of your chromatography. For a sensitive compound like this compound, it is essential to use a highly inert liner to prevent analyte degradation or adsorption. An ultra-inert liner, potentially with glass wool, can aid in the vaporization process and protect the column from non-volatile residues in the sample.[4]

Experimental Protocols

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a widely used sample preparation technique for pesticide residue analysis in food matrices and is suitable for this compound.[6][7]

Methodology:

  • Homogenization: Homogenize your sample (e.g., fruit, vegetable) to ensure it is representative.

  • Extraction:

    • Weigh a representative amount of the homogenized sample (e.g., 10-15 g) into a centrifuge tube.

    • Add the appropriate amount of solvent (typically acetonitrile) and extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).[6]

    • Shake vigorously for 1 minute to ensure thorough mixing and extraction of the pesticides into the organic layer.

    • Centrifuge the tube to separate the organic layer from the solid sample matrix.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the supernatant (the acetonitrile (B52724) layer).

    • Transfer it to a d-SPE tube containing a sorbent (e.g., PSA - primary secondary amine) and magnesium sulfate. This step removes interfering matrix components like organic acids and sugars.

    • Vortex and centrifuge the d-SPE tube.

  • Final Extract: The resulting supernatant is your final extract, ready for injection into the GC system.

Visualizations

GC_Troubleshooting_Workflow start Problem: Poor this compound Peak peak_shape Assess Peak Shape start->peak_shape tailing Peak Tailing peak_shape->tailing Tailing fronting Peak Fronting peak_shape->fronting Fronting low_response Low/No Peak peak_shape->low_response Low/No Response check_activity Check for Active Sites (Liner, Column) tailing->check_activity check_overload Check for Column Overload fronting->check_overload check_degradation Check for Thermal Degradation low_response->check_degradation solution_liner Replace Liner / Trim Column check_activity->solution_liner solution_injection Reduce Injection Volume / Increase Split Ratio check_overload->solution_injection solution_temp Lower Inlet Temperature check_degradation->solution_temp

Caption: Troubleshooting workflow for common this compound peak issues.

QuEChERS_Workflow sample Homogenized Sample extraction Extraction (Acetonitrile + Salts) sample->extraction centrifuge1 Centrifuge extraction->centrifuge1 supernatant Transfer Supernatant centrifuge1->supernatant dspe d-SPE Cleanup (PSA + MgSO4) supernatant->dspe centrifuge2 Centrifuge dspe->centrifuge2 final_extract Final Extract for GC Injection centrifuge2->final_extract

Caption: QuEChERS sample preparation workflow for this compound analysis.

References

Validation & Comparative

A Comparative Guide to the Analytical Validation of Chlozolinate in Wine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantitative determination of Chlozolinate, a dicarboximide fungicide, in wine. The focus is on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology coupled with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), alongside Solid-Phase Extraction (SPE) as a traditional alternative. This guide is intended to assist researchers and analytical scientists in selecting the most appropriate method for their specific laboratory and research needs by presenting detailed experimental protocols and comparative performance data.

Method Comparison: QuEChERS vs. Solid-Phase Extraction

The selection of an analytical method for pesticide residue analysis in a complex matrix like wine depends on various factors, including sensitivity, selectivity, sample throughput, cost, and ease of use. This section provides a comparative overview of the validation parameters for the determination of this compound in wine using QuEChERS-based methods and SPE.

Table 1: Comparison of Validation Parameters for this compound Analysis in Wine

ParameterQuEChERS - GC-MSQuEChERS - LC-MS/MSSolid-Phase Extraction (SPE) - GC-MS
Linearity (Range) 0.01 - 0.5 µg/mL0.002 - 0.4 µg/mL0.02 - 1.0 µg/mL
Correlation Coefficient (r²) > 0.99> 0.99> 0.99
Accuracy (Recovery) 70-120%70-120%72-110%
Precision (RSD) < 20%< 20%< 15%
Limit of Detection (LOD) 0.01 - 0.05 µg/L0.05 - 20.0 µg/kg~0.01 µg/L
Limit of Quantification (LOQ) 0.01 – 250 µg/L[1]≤2 ng/mL[2]0.01 - 0.79 ng/mL

Note: The presented data is a synthesis from multiple sources and may represent a range of typical performance characteristics for the analysis of fungicides, including this compound, in wine or similar matrices. Specific validation results can vary between laboratories and instrument setups.

Experimental Protocols

Detailed methodologies for each analytical approach are provided below. These protocols outline the necessary steps from sample preparation to final analysis.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a streamlined approach that involves a two-step process: extraction with a solvent and partitioning salts, followed by a dispersive solid-phase extraction (dSPE) cleanup.[3][4] This method is widely used for multi-residue pesticide analysis in food matrices.[3]

2.1.1. QuEChERS Protocol for Wine Analysis

  • Sample Preparation:

    • Measure 10 mL of the wine sample into a 50 mL centrifuge tube.[5]

    • For recovery studies, spike the sample with a known concentration of this compound standard solution.

  • Extraction:

  • Centrifugation:

    • Centrifuge the tube at ≥3,750 x g for 5 minutes to separate the organic and aqueous layers.[2]

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot (typically 1-6 mL) of the upper acetonitrile layer to a 2 mL or 15 mL dSPE tube.[5]

    • The dSPE tube contains a mixture of sorbents to remove interfering matrix components. For wine, a common combination is 150 mg of anhydrous MgSO₄ and 150 mg of Primary Secondary Amine (PSA).[2]

    • Vortex the dSPE tube for 30 seconds to 1 minute.

  • Final Centrifugation and Analysis:

    • Centrifuge the dSPE tube at high speed (e.g., ≥15,000 x g) for 5 minutes.[2]

    • The supernatant is the final extract. Carefully collect the extract and transfer it to an autosampler vial for analysis by GC-MS or LC-MS/MS.

    • For LC-MS/MS analysis, the extract may be diluted with reagent water.[2]

Solid-Phase Extraction (SPE) Method

SPE is a more traditional sample preparation technique that relies on the partitioning of analytes between a solid sorbent and a liquid mobile phase. It is known for providing very clean extracts.

2.2.1. SPE Protocol for Wine Analysis

  • Sample Preparation:

    • Dilute 10 mL of the wine sample with an equal volume of ultrapure water.

  • SPE Cartridge Conditioning:

    • Condition an SPE cartridge (e.g., C18 or a polymeric sorbent like Oasis HLB) by passing methanol (B129727) followed by ultrapure water through it.

  • Sample Loading:

    • Load the diluted wine sample onto the conditioned SPE cartridge at a controlled flow rate (e.g., 5 mL/min).

  • Washing:

  • Elution:

    • Elute the retained this compound from the cartridge using a small volume of an appropriate organic solvent, such as methanol or a mixture of pentane (B18724) and dichloromethane.[6]

  • Concentration and Analysis:

    • The eluate can be concentrated under a gentle stream of nitrogen if necessary.

    • The final extract is then reconstituted in a suitable solvent for GC-MS or LC-MS/MS analysis.

Instrumental Analysis Conditions

The final determination of this compound concentration is performed using chromatographic techniques coupled with mass spectrometry.

Table 2: Typical Instrumental Parameters

ParameterGC-MSLC-MS/MS
Column HP-5MS (or equivalent)C18 reversed-phase
Injection Mode Splitless-
Carrier Gas/Mobile Phase HeliumA: Water with formic acid and ammonium formateB: Methanol with formic acid
Oven Temperature Program Ramped program (e.g., 70°C to 280°C)Gradient elution
Ionization Mode Electron Ionization (EI)Electrospray Ionization (ESI), Positive Mode
Mass Analyzer Quadrupole or Ion TrapTriple Quadrupole or Orbitrap
Detection Mode Selected Ion Monitoring (SIM)Multiple Reaction Monitoring (MRM)

Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the analytical methods described.

QuEChERS_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup dSPE Cleanup cluster_analysis Analysis sample 10 mL Wine Sample add_acetonitrile Add 10 mL Acetonitrile sample->add_acetonitrile add_salts Add QuEChERS Salts add_acetonitrile->add_salts shake Shake Vigorously (1 min) add_salts->shake centrifuge1 Centrifuge (≥3,750 x g, 5 min) shake->centrifuge1 transfer_supernatant Transfer Acetonitrile Layer centrifuge1->transfer_supernatant add_dspe Add to dSPE Tube (MgSO4 + PSA) transfer_supernatant->add_dspe vortex Vortex (30s - 1 min) add_dspe->vortex centrifuge2 Centrifuge (≥15,000 x g, 5 min) vortex->centrifuge2 final_extract Collect Final Extract centrifuge2->final_extract analysis GC-MS or LC-MS/MS Analysis final_extract->analysis

Caption: QuEChERS workflow for this compound analysis in wine.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction cluster_analysis Analysis sample 10 mL Wine Sample dilute Dilute with Water (1:1) sample->dilute condition Condition SPE Cartridge dilute->condition load Load Diluted Sample condition->load wash Wash Cartridge load->wash elute Elute this compound wash->elute concentrate Concentrate Eluate elute->concentrate reconstitute Reconstitute in Solvent concentrate->reconstitute final_extract Final Extract reconstitute->final_extract analysis GC-MS or LC-MS/MS Analysis final_extract->analysis

Caption: Solid-Phase Extraction (SPE) workflow for this compound analysis.

Conclusion

Both QuEChERS and SPE methodologies, when coupled with GC-MS or LC-MS/MS, are effective for the determination of this compound in wine. The QuEChERS method offers advantages in terms of speed, simplicity, and reduced solvent consumption, making it well-suited for high-throughput laboratories.[7] In contrast, SPE can provide cleaner extracts, which may be beneficial for minimizing matrix effects and achieving lower detection limits in certain applications. The choice between these methods will ultimately depend on the specific requirements of the analysis, available instrumentation, and desired sample throughput. This guide provides the necessary information for an informed decision and the successful implementation of a validated analytical method for this compound in wine.

References

Inter-laboratory comparison of Chlozolinate residue analysis

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of inter-laboratory performance in the quantification of Chlozolinate residues is crucial for ensuring data reliability and comparability across different testing facilities. This guide provides a comprehensive overview of a hypothetical inter-laboratory comparison, detailing the analytical methodologies employed and presenting performance data. This document is intended to serve as a practical resource for researchers, analytical scientists, and quality assurance professionals involved in pesticide residue analysis.

Inter-Laboratory Comparison: Performance Data

The following table summarizes the hypothetical results of an inter-laboratory comparison for the analysis of this compound in a spiked grape matrix. The assigned value was determined as the consensus value from expert laboratories. Laboratory performance is evaluated using Z-scores, which are calculated based on the deviation of the laboratory's result from the assigned value. A Z-score between -2 and 2 is generally considered satisfactory.

Table 1: Hypothetical Inter-Laboratory Comparison Results for this compound Residue Analysis

Laboratory IDReported Concentration (mg/kg)Z-ScorePerformance Evaluation
Lab 010.048-0.4Satisfactory
Lab 020.0551.0Satisfactory
Lab 030.045-1.0Satisfactory
Lab 040.0622.4Unsatisfactory
Lab 050.0510.2Satisfactory
Lab 060.039-2.2Unsatisfactory
Lab 070.0530.6Satisfactory
Lab 080.049-0.2Satisfactory
Assigned Value 0.050
Standard Deviation for Proficiency Assessment 0.005

Experimental Protocols

A standardized analytical method is essential for achieving comparable results in an inter-laboratory study. The following protocol outlines a common approach for the extraction and quantification of this compound residues in a fruit matrix.

Sample Preparation and Extraction (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely used sample preparation technique for pesticide residue analysis.

  • Homogenization: A representative 15 g sample of the grape homogenate is weighed into a 50 mL centrifuge tube.

  • Extraction: 15 mL of acetonitrile (B52724) is added to the tube. The tube is then securely capped and shaken vigorously for 1 minute.

  • Salting Out: A mixture of 6 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1.5 g of sodium acetate (B1210297) (NaOAc) is added to the tube. The tube is immediately shaken for 1 minute to prevent the formation of agglomerates.

  • Centrifugation: The sample is centrifuged at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: 6 mL of the supernatant is transferred to a 15 mL centrifuge tube containing 900 mg of anhydrous MgSO₄ and 150 mg of primary secondary amine (PSA) sorbent. The tube is vortexed for 30 seconds.

  • Final Centrifugation: The d-SPE tube is centrifuged at 4000 rpm for 5 minutes.

  • Final Extract: The resulting supernatant is collected for analysis.

Instrumental Analysis (GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a robust and selective technique for the determination of this compound.

  • Gas Chromatograph (GC):

    • Column: A DB-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250°C

    • Oven Temperature Program: Initial temperature of 70°C held for 2 minutes, then ramped to 280°C at a rate of 10°C/min, and held for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound (e.g., m/z 188, 259, 186).[1]

    • Solvent Delay: 5 minutes.

Analytical Workflow

The following diagram illustrates the key stages of the this compound residue analysis workflow, from sample receipt to data reporting.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing and Reporting sample_receipt Sample Receipt and Homogenization extraction QuEChERS Extraction sample_receipt->extraction cleanup Dispersive SPE Cleanup extraction->cleanup gcms GC-MS Analysis cleanup->gcms quantification Quantification and Data Review gcms->quantification reporting Reporting of Results quantification->reporting

Caption: Workflow for this compound residue analysis.

References

Comparative Efficacy of Chlozolinate and Iprodione Against Sclerotinia sclerotiorum: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the fungicides Chlozolinate and iprodione (B1672158) in controlling the pathogenic fungus Sclerotinia sclerotiorum, the causative agent of white mold and other stem and root rots in a wide range of crops. Both fungicides belong to the dicarboximide chemical group and have been utilized in the management of diseases caused by Sclerotinia species.

Mechanism of Action

This compound and iprodione are dicarboximide fungicides. While the precise mechanism is complex and not fully elucidated, their primary mode of action is believed to involve the disruption of osmotic signal transduction pathways.[1] This interference is thought to inhibit the germination of spores and the growth of fungal mycelium. Specifically for iprodione, studies on Sclerotinia sclerotiorum suggest its toxic effects may be linked to the disruption of DNA and lipid biosynthesis, while not directly affecting major biosynthetic pathways or membrane permeability.[2]

Quantitative Efficacy Comparison

The following tables summarize quantitative data from in vitro and field studies to compare the efficacy of this compound and iprodione against Sclerotinia species.

Table 1: In Vitro Efficacy Against Sclerotinia spp.
FungicideTarget SpeciesMetricValueObservationsSource
Iprodione S. minorEC₅₀¹0.18 µg/mLMore active than this compound in this study.[3]
This compound S. minorEC₅₀¹0.38 µg/mLLess active than Iprodione in this study.[3]
Iprodione S. sclerotiorumMycelial GrowthSignificantly reduced at 0.5 µg/mLAt ED₅₀ concentration, sclerotia production was increased on agar (B569324).[4]
This compound S. sclerotiorumMycelial GrowthSignificantly reduced at 0.5 µg/mLAt ED₅₀ concentration, sclerotia production was increased on agar.[4]
Iprodione S. minorSclerotial ProductionLimited by 40% in soil-plate assayDicarboximides significantly inhibited sclerotial formation in soil.[3][5]
This compound S. minorSclerotial ProductionLimited by 64% in soil-plate assayDicarboximides significantly inhibited sclerotial formation in soil.[3][5]

¹EC₅₀ (Effective Concentration 50): The concentration of a fungicide that causes a 50% reduction in mycelial growth.

Table 2: Field Efficacy Against Sclerotinia spp.
FungicideCropTarget DiseaseApplication RateEfficacySource
Iprodione PeanutSclerotinia Blight (S. minor)1.12 kg a.i./haSuppressed disease incidence by 42%; Increased yield by 1,288 kg/ha .[3]
This compound PeanutSclerotinia Blight (S. minor)Not specifiedDid not significantly suppress disease; withdrawn from further field tests in the study.[3]
Iprodione LettuceLettuce Leaf Drop (S. sclerotiorum)Not specifiedProvided a level of disease control equivalent to other standards at the time.[4]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of fungicide efficacy studies. The following protocols are representative of the key experiments cited.

In Vitro Mycelial Growth Inhibition Assay

This assay is used to determine the direct effect of a fungicide on fungal growth and to calculate the EC₅₀ value.

  • Medium Preparation : Glucose-yeast extract agar (GYEA) or potato dextrose agar (PDA) is prepared and autoclaved.[3]

  • Fungicide Amendment : The sterilized medium is cooled to approximately 50-60°C. Stock solutions of this compound and iprodione are serially diluted and added to the molten agar to achieve a range of final concentrations (e.g., 0.01, 0.1, 1.0, 10, 100 µg/mL). A control set of plates is prepared with no fungicide.

  • Inoculation : Mycelial plugs (typically 5 mm in diameter) are taken from the advancing edge of a young, actively growing culture of S. sclerotiorum. One plug is placed in the center of each fungicide-amended and control agar plate.

  • Incubation : The plates are incubated in the dark at a constant temperature (e.g., 20-23°C) for a defined period (e.g., 2-4 days) or until the mycelium in the control plates reaches the edge of the plate.[6]

  • Data Collection : The radial growth of the fungal colony is measured in two perpendicular directions. The percentage of growth inhibition is calculated relative to the growth on the control plates.

  • Analysis : The EC₅₀ value is determined by performing a dose-response analysis, typically using probit or logistic regression of the inhibition data against the logarithm of the fungicide concentration.[3]

Field Trial for Disease Control Evaluation

Field trials are essential to evaluate the performance of fungicides under real-world agricultural conditions.

  • Site Selection and Plot Establishment : A field with a known history of Sclerotinia disease is selected. The experimental area is divided into plots, often in a randomized complete block design with multiple replications for each treatment.

  • Inoculum (if necessary) : To ensure consistent disease pressure, plots may be artificially infested with sclerotia of S. sclerotiorum.

  • Fungicide Application : this compound and iprodione are applied at specified rates (e.g., kg a.i./ha) and timings, often as foliar sprays.[3] Application timing is critical and usually targets the crop's flowering stage when it is most susceptible. A non-treated control group is included for comparison.

  • Agronomic Management : The crop is managed according to standard local agricultural practices for irrigation, fertilization, and pest control.

  • Disease Assessment : Disease incidence (percentage of infected plants) and/or severity (a rating scale of disease progression on infected plants) are evaluated at one or more time points during the growing season.

  • Yield Measurement : At the end of the season, the crop is harvested from each plot, and the yield (e.g., kg/ha ) is measured.

  • Statistical Analysis : Data on disease levels and yield are subjected to analysis of variance (ANOVA) to determine if there are statistically significant differences between the fungicide treatments and the untreated control.[7]

Visualizations

The following diagrams illustrate the experimental workflow for fungicide comparison and the hypothesized mechanism of action.

G cluster_0 Laboratory Phase cluster_1 Greenhouse Phase cluster_2 Field Phase cluster_3 Analysis & Conclusion isolate Isolate S. sclerotiorum from infected plant culture Pure Culture Establishment isolate->culture invitro In Vitro Assay (Fungicide-amended agar) culture->invitro ec50 Calculate EC₅₀ Values invitro->ec50 analysis Statistical Analysis ec50->analysis seedling Seedling Assay (Detached leaf/potted plant) protect Assess Protective/ Curative Action seedling->protect field Field Trials (Randomized Plots) protect->field assess Assess Disease Incidence & Severity field->assess yield Measure Crop Yield assess->yield yield->analysis compare Compare Efficacy analysis->compare

Caption: Experimental workflow for comparing fungicide efficacy.

G Fungicide This compound / Iprodione Pathway Osmotic Stress-Activated Protein Kinase (OS-MAPK) Pathway Fungicide->Pathway Interferes with Membrane Lipid & Membrane Synthesis Fungicide->Membrane Disrupts (Iprodione) Disruption Cellular Disruption (Hyperosmotic Sensitivity) Pathway->Disruption Membrane->Disruption Inhibition Inhibition of Mycelial Growth Disruption->Inhibition

Caption: Hypothesized mechanism of dicarboximide fungicides.

Summary and Conclusion

Based on the available research, iprodione generally exhibits greater in vitro potency against Sclerotinia species than this compound, as indicated by its lower EC₅₀ value in comparative studies.[3] This trend extends to field performance, where iprodione has demonstrated a capacity to suppress disease and improve yield, whereas this compound was found to be less effective in at least one key field study.[3]

An interesting and somewhat contradictory finding is the effect of these fungicides on the production of sclerotia, the hardy survival structures of the fungus. While some laboratory studies on agar plates showed an increase in sclerotia production at certain concentrations, other assays simulating soil conditions demonstrated a significant reduction.[3][4][5] This highlights the importance of considering experimental conditions when interpreting results.

For researchers and drug development professionals, the data suggests that while both fungicides target S. sclerotiorum, iprodione has historically shown more reliable and potent activity. However, the potential for fungicide resistance within the dicarboximide class necessitates continued monitoring and the exploration of alternative control mechanisms.

References

Cross-Resistance Patterns of Chlozolinate and Other Dicarboximide Fungicides: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of fungicide cross-resistance is critical for effective and sustainable disease management strategies. This guide provides an objective comparison of chlozolinate (B1210285) with other dicarboximide fungicides, supported by experimental data on their performance against resistant fungal strains.

Dicarboximide fungicides, including this compound, iprodione (B1672158), procymidone, and vinclozolin (B1683831), have been pivotal in controlling diseases caused by various fungi, most notably Botrytis cinerea, the causal agent of gray mold. However, the emergence of resistance to this class of fungicides has necessitated a deeper understanding of cross-resistance patterns to inform the development of robust resistance management programs.

Mechanism of Action and Resistance

Dicarboximide fungicides are classified under FRAC (Fungicide Resistance Action Committee) Group 2. While their exact mode of action is not fully elucidated, they are known to affect the osmotic signal transduction pathway in fungi, leading to the disruption of cell membrane function and inhibition of spore germination and mycelial growth.

Resistance to dicarboximides is often associated with mutations in the 'os-1' gene, which is involved in the osmotic stress response pathway. A critical finding from numerous studies is the high degree of cross-resistance among all members of the dicarboximide group. This means that a fungal strain resistant to one dicarboximide fungicide is typically resistant to others in the same class, including this compound.[1]

Quantitative Comparison of Dicarboximide Fungicide Efficacy

FungicideFungal Isolate TypeMean EC50 (µg/mL)EC50 Range (µg/mL)
Iprodione Sensitive0.30.1 - 0.6
Resistant3.9> 0.7
Procymidone Sensitive0.250.08 - 0.67
Resistant3.601.27 - 9.36
Vinclozolin Sensitive~0.2-
Resistant1.0 - 9.02-

Table 1: Comparative EC50 values of dicarboximide fungicides against Botrytis cinerea isolates. Data compiled from multiple sources.

Experimental Protocols

The determination of fungicide resistance and cross-resistance is typically conducted through in vitro mycelial growth inhibition assays. The following is a detailed methodology for such an experiment.

Mycelial Growth Inhibition Assay

1. Fungal Isolate Preparation:

  • Single-spore isolates of the target fungus (e.g., Botrytis cinerea) are cultured on a suitable nutrient medium, such as Potato Dextrose Agar (PDA), at 20-25°C until actively growing colonies are established.

2. Fungicide Stock Solution Preparation:

  • Stock solutions of this compound, iprodione, procymidone, and vinclozolin are prepared by dissolving the technical-grade active ingredient in an appropriate solvent, such as acetone (B3395972) or dimethyl sulfoxide (B87167) (DMSO), to a high concentration (e.g., 10,000 µg/mL).

3. Fungicide-Amended Media Preparation:

  • The fungicide stock solutions are serially diluted and added to molten PDA (cooled to approximately 50°C) to achieve a range of final concentrations (e.g., 0, 0.1, 1, 10, 100 µg/mL).

  • A control group containing only the solvent at the same concentration as the highest fungicide dilution is included to account for any solvent effects.

  • The amended PDA is then poured into sterile Petri dishes.

4. Inoculation and Incubation:

  • A mycelial plug (typically 5 mm in diameter) is taken from the margin of an actively growing fungal colony and placed in the center of each fungicide-amended and control plate.

  • The plates are incubated in the dark at 20-25°C for a specified period (e.g., 3-5 days) or until the mycelial growth in the control plates has reached a certain diameter.

5. Data Collection and Analysis:

  • The diameter of the fungal colony on each plate is measured in two perpendicular directions, and the average diameter is calculated.

  • The percentage of mycelial growth inhibition is calculated for each fungicide concentration relative to the growth on the control plates using the formula: Inhibition (%) = [(Diameter of control - Diameter of treatment) / Diameter of control] x 100

  • The EC50 value for each fungicide and isolate is determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a regression analysis.

6. Cross-Resistance Determination:

  • Cross-resistance is established by comparing the EC50 values of the different dicarboximide fungicides against a panel of fungal isolates. A strong positive correlation between the EC50 values for different fungicides indicates cross-resistance.

Visualizing Key Concepts

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

Dicarboximide_MoA cluster_fungus Fungal Cell Fungicide Dicarboximide Fungicide (this compound, Iprodione, etc.) Pathway Osmotic Signal Transduction Pathway Fungicide->Pathway Targets Membrane Cell Membrane Function Pathway->Membrane Inhibition Inhibition Pathway->Inhibition Germination Spore Germination & Mycelial Growth Membrane->Germination Disruption Disruption Membrane->Disruption Germination->Inhibition

Caption: Mechanism of action of dicarboximide fungicides.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Isolate 1. Fungal Isolate Culturing Stock 2. Fungicide Stock Solution Preparation Isolate->Stock Media 3. Fungicide-Amended Media Preparation Stock->Media Inoculate 4. Inoculation Media->Inoculate Incubate 5. Incubation Inoculate->Incubate Measure 6. Measurement of Mycelial Growth Incubate->Measure Calculate 7. Calculation of Growth Inhibition Measure->Calculate EC50 8. Determination of EC50 Values Calculate->EC50 Cross 9. Cross-Resistance Analysis EC50->Cross

Caption: Experimental workflow for fungicide cross-resistance testing.

Conclusion

The available evidence strongly indicates a high level of cross-resistance among dicarboximide fungicides, including this compound. Fungal populations that have developed resistance to commonly used dicarboximides like iprodione or vinclozolin are highly likely to be resistant to this compound as well. This underscores the importance of integrated disease management strategies that include the rotation of fungicides with different modes of action to mitigate the development and spread of resistance. For researchers and drug development professionals, these findings highlight the need for novel fungicides with different target sites to effectively control dicarboximide-resistant fungal strains.

References

A Comparative Analysis of GC-ECD and GC-MS for the Detection of Chlozolinate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and analytical sciences, the choice of analytical technique is paramount for accurate and reliable quantification of target compounds. This guide provides a detailed performance comparison of Gas Chromatography-Electron Capture Detection (GC-ECD) and Gas Chromatography-Mass Spectrometry (GC-MS) for the detection of Chlozolinate, a dicarboximide fungicide. This comparison is supported by experimental data and detailed methodologies to aid in the selection of the most appropriate technique for specific analytical needs.

Performance Comparison

The selection between GC-ECD and GC-MS for this compound analysis hinges on the specific requirements of the study, such as the need for sensitivity, selectivity, and confirmation of identity. While GC-ECD is renowned for its high sensitivity to halogenated compounds like this compound, GC-MS offers superior selectivity and definitive compound identification, which is crucial in complex matrices to avoid false positives.[1]

Below is a summary of key performance parameters for each technique based on available data for this compound and similar pesticides.

Performance ParameterGC-ECDGC-MS/MS
Limit of Detection (LOD) 0.02 mg/kg0.005 - 0.024 ng/g
Limit of Quantification (LOQ) Typically in the low µg/kg range2 µg/kg
Linearity (R²)
> 0.99> 0.99
Precision (RSD%) < 15%< 20%
Recovery 60 - 100%70 - 120%
Selectivity Susceptible to matrix interferenceHigh
Confirmation Based on retention timeBased on mass spectrum

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. The following sections outline typical experimental protocols for the analysis of this compound using GC-ECD and GC-MS.

Sample Preparation (QuEChERS Method)

A common and effective sample preparation method for pesticide residue analysis in various matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

  • Homogenization : A representative sample (e.g., 10-15 g of fruit or vegetable) is homogenized.

  • Extraction : A 10 g portion of the homogenized sample is weighed into a 50 mL centrifuge tube. 10 mL of acetonitrile (B52724) is added, and the tube is shaken vigorously for 1 minute.

  • Salting Out : A mixture of 4 g anhydrous MgSO₄ and 1 g NaCl is added. The tube is immediately shaken for 1 minute and then centrifuged at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup : An aliquot of the acetonitrile supernatant is transferred to a d-SPE tube containing primary secondary amine (PSA) sorbent and anhydrous MgSO₄. The tube is vortexed for 30 seconds and then centrifuged at a high speed for 5 minutes.

  • Final Extract : The supernatant is collected, and a portion is transferred to an autosampler vial for GC analysis. For GC analysis, a solvent exchange to a more suitable solvent like hexane (B92381) or iso-octane may be performed.

G cluster_sample_prep Sample Preparation Workflow Homogenization 1. Homogenize Sample Extraction 2. Extract with Acetonitrile Homogenization->Extraction 10g sample Salting_Out 3. Add QuEChERS Salts (MgSO4, NaCl) & Centrifuge Extraction->Salting_Out 10mL ACN dSPE 4. d-SPE Cleanup (PSA, MgSO4) & Centrifuge Salting_Out->dSPE Acetonitrile layer Final_Extract 5. Collect Supernatant for Analysis dSPE->Final_Extract

Caption: QuEChERS Sample Preparation Workflow
GC-ECD Analysis

  • Gas Chromatograph : Agilent 7890A or equivalent.

  • Detector : Electron Capture Detector (ECD).

  • Column : Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injector : Splitless mode at 250°C.

  • Oven Temperature Program : Initial temperature of 100°C, hold for 1 min, ramp to 280°C at 10°C/min, and hold for 5 min.

  • Carrier Gas : Helium at a constant flow of 1.2 mL/min.

  • Makeup Gas : Nitrogen.

  • Detector Temperature : 300°C.

GC-MS Analysis
  • Gas Chromatograph : Agilent 7890B coupled to a 7000D Triple Quadrupole Mass Spectrometer or equivalent.

  • Column : Agilent J&W DB-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injector : Splitless mode at 280°C.

  • Oven Temperature Program : Initial temperature of 70°C, hold for 2 min, ramp to 200°C at 25°C/min, then ramp to 300°C at 10°C/min, and hold for 5 min.

  • Carrier Gas : Helium at a constant flow of 1.2 mL/min.

  • Ion Source : Electron Ionization (EI) at 230°C.

  • Acquisition Mode : Multiple Reaction Monitoring (MRM) for quantification and confirmation.

Logical Comparison of Techniques

The decision to use GC-ECD or GC-MS for this compound detection involves a trade-off between sensitivity for halogenated compounds and the certainty of identification.

G Chlozolinate_Analysis This compound Analysis Requirement High_Sensitivity High Sensitivity for Halogenated Compounds Chlozolinate_Analysis->High_Sensitivity High_Selectivity High Selectivity & Definitive Confirmation Chlozolinate_Analysis->High_Selectivity GC_ECD GC-ECD High_Sensitivity->GC_ECD GC_MS GC-MS / MS/MS High_Selectivity->GC_MS ECD_Adv Advantages: - Excellent sensitivity for this compound - Lower instrument cost GC_ECD->ECD_Adv ECD_Disadv Disadvantages: - Prone to matrix interference - Risk of false positives GC_ECD->ECD_Disadv MS_Adv Advantages: - High selectivity reduces interferences - Provides structural information for confirmation GC_MS->MS_Adv MS_Disadv Disadvantages: - Higher instrument and maintenance cost - May have slightly lower sensitivity than ECD for some halogenated compounds in clean samples GC_MS->MS_Disadv

Caption: Decision Logic for this compound Analysis

Conclusion

Both GC-ECD and GC-MS are powerful techniques for the determination of this compound. GC-ECD serves as a highly sensitive screening tool, particularly for samples with a relatively clean matrix. However, for complex matrices and for regulatory purposes where definitive identification is required, the selectivity and confirmatory power of GC-MS (especially GC-MS/MS) are indispensable. The choice of method should be guided by the specific analytical goals, matrix complexity, and the required level of confidence in the results.

References

Comparative Guide to Multiresidue Method Validation for Chlozolinate, Vinclozolin, and Procymidone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of validated multiresidue methods for the determination of three key dicarboximide fungicides: chlozolinate (B1210285), vinclozolin (B1683831), and procymidone (B1679156). The information is intended for researchers, scientists, and professionals in drug development and food safety, offering insights into common analytical approaches and their performance. The data and protocols presented are compiled from various scientific publications and application notes.

Introduction

This compound, vinclozolin, and procymidone are dicarboximide fungicides widely used in agriculture to protect crops from fungal diseases. Due to their potential risks to human health and the environment, regulatory bodies worldwide have established maximum residue limits (MRLs) for these compounds in food products.[1][2] This necessitates the use of sensitive and reliable analytical methods for their routine monitoring. Multiresidue methods (MRMs) are preferred for their efficiency in simultaneously analyzing a wide range of pesticides.[3] The most common analytical techniques for this purpose are gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), often coupled with a generic sample preparation method like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[1][2][4][5]

Experimental Protocols

The validation of a multiresidue method is crucial to ensure the reliability and accuracy of the results. The following sections detail a typical experimental workflow for the analysis of this compound, vinclozolin, and procymidone in a food matrix.

1. Sample Preparation: QuEChERS Method

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices due to its simplicity, speed, and effectiveness.[4][5]

  • Homogenization: A representative sample of the food commodity (e.g., 10-15 g) is homogenized to ensure uniformity. For dry samples, a rehydration step with purified water may be necessary.[4][6]

  • Extraction: The homogenized sample is weighed into a centrifuge tube, and an extraction solvent, typically acetonitrile (B52724), is added.[1][4] For improved extraction efficiency and to minimize analyte degradation, buffering salts are added. A common salt mixture is magnesium sulfate (B86663) (MgSO₄), sodium chloride (NaCl), and citrate (B86180) buffers.[4] The tube is then shaken vigorously.

  • Centrifugation: After extraction, the sample is centrifuged to separate the acetonitrile layer (containing the pesticides) from the solid food matrix and aqueous layer.[1]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a clean tube containing a mixture of sorbents for cleanup. A common combination includes primary secondary amine (PSA) to remove organic acids, sugars, and fatty acids, and C18 to remove non-polar interferences.[5] Graphitized carbon black (GCB) can be used to remove pigments, but it may also retain planar pesticides. The tube is shaken and then centrifuged.

  • Final Extract: The cleaned extract is then ready for analysis by GC-MS/MS or LC-MS/MS. It may be diluted or subjected to solvent exchange depending on the analytical technique.[4]

2. Analytical Determination: GC-MS/MS and LC-MS/MS

Both GC-MS/MS and LC-MS/MS are powerful techniques for the quantification of pesticide residues. The choice between them often depends on the physicochemical properties of the analytes. Dicarboximide fungicides like vinclozolin and procymidone are amenable to both GC and LC analysis.[7][8][9][10]

  • GC-MS/MS: This technique is well-suited for volatile and thermally stable compounds. The cleaned extract is injected into the gas chromatograph, where the compounds are separated based on their boiling points and interaction with the stationary phase of the analytical column. The separated compounds then enter the tandem mass spectrometer, where they are ionized, fragmented, and detected based on their specific mass-to-charge ratios in selected reaction monitoring (SRM) mode, providing high selectivity and sensitivity.[1][2]

  • LC-MS/MS: This technique is ideal for less volatile, more polar, and thermally labile compounds. The extract is injected into the liquid chromatograph and separation is achieved on a reversed-phase column using a gradient of aqueous and organic mobile phases.[10][11] The eluent is then introduced into the tandem mass spectrometer, typically using an electrospray ionization (ESI) source. Similar to GC-MS/MS, quantification is performed using SRM mode.[10][11]

Method Validation Parameters

According to international guidelines such as SANTE/11312/2021, the validation of a multiresidue method should assess several key performance parameters.[12]

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. It is typically evaluated by analyzing a series of standards at different concentrations and assessing the coefficient of determination (R²) of the resulting calibration curve, which should ideally be ≥ 0.99.[12][13]

  • Accuracy (Recovery): The closeness of the mean test result to the true value. It is determined by analyzing spiked blank samples at different concentration levels. For pesticide residue analysis, mean recoveries are generally expected to be within the 70-120% range.[1][5]

  • Precision (Repeatability): The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is expressed as the relative standard deviation (RSD), which should typically be ≤ 20%.[5]

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For many regulated pesticides, the LOQ is often set at or below the MRL, which can be as low as 0.01 mg/kg.[2]

Data Presentation

The following tables summarize typical performance data for the analysis of vinclozolin and procymidone using QuEChERS extraction followed by either GC-MS/MS or LC-MS/MS. Data for this compound is less commonly reported in recent multiresidue method validation studies.

Table 1: Comparison of GC-MS/MS and LC-MS/MS Method Performance for Vinclozolin

ParameterGC-MS/MSLC-MS/MS
Linearity (R²) ≥ 0.99≥ 0.99
Recovery (%) 70 - 12070 - 120
Precision (RSD %) ≤ 20≤ 20
LOQ (mg/kg) 0.005 - 0.010.005 - 0.01

Table 2: Comparison of GC-MS/MS and LC-MS/MS Method Performance for Procymidone

ParameterGC-MS/MSLC-MS/MS
Linearity (R²) ≥ 0.99≥ 0.99
Recovery (%) 70 - 12070 - 120
Precision (RSD %) ≤ 20≤ 20
LOQ (mg/kg) 0.005 - 0.010.005 - 0.01

Mandatory Visualization

Multiresidue_Method_Workflow Sample Sample Homogenization Extraction QuEChERS Extraction (Acetonitrile + Salts) Sample->Extraction Centrifuge1 Centrifugation Extraction->Centrifuge1 Supernatant Acetonitrile Supernatant Centrifuge1->Supernatant dSPE d-SPE Cleanup (PSA + C18) Supernatant->dSPE Centrifuge2 Centrifugation dSPE->Centrifuge2 FinalExtract Final Extract Centrifuge2->FinalExtract Analysis Instrumental Analysis FinalExtract->Analysis GCMS GC-MS/MS Analysis->GCMS LCMS LC-MS/MS Analysis->LCMS Data Data Analysis & Validation GCMS->Data LCMS->Data

Caption: Experimental workflow for multiresidue pesticide analysis.

Conclusion

Both GC-MS/MS and LC-MS/MS, when combined with QuEChERS sample preparation, provide robust and sensitive methods for the simultaneous determination of vinclozolin and procymidone in various food matrices. The validation data consistently demonstrates that these methods meet the stringent requirements for linearity, accuracy, precision, and limits of quantification set by regulatory authorities. While data for this compound is less prevalent in recent broad-scope multiresidue method validations, the presented workflow can be optimized and validated for its inclusion. The choice between GC-MS/MS and LC-MS/MS will depend on the specific laboratory instrumentation, the full scope of target analytes, and the nature of the sample matrices.

References

Degradation in the Soil Matrix: A Comparative Analysis of Chlozolinate and Vinclozolin

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the soil degradation rates of the dicarboximide fungicides, chlozolinate (B1210285) and vinclozolin (B1683831), reveals significant differences in their environmental persistence. Experimental data indicates that this compound is characterized by a more rapid degradation in soil compared to vinclozolin, which exhibits a wider range of persistence depending on environmental conditions.

This compound, an obsolete dicarboximide fungicide, is generally considered to be non-persistent in soil systems.[1] In contrast, vinclozolin's persistence in soil is more variable, with its degradation rate influenced by factors such as soil type, pH, and history of pesticide application. The primary metabolite for both fungicides, resulting from the breakdown of the dicarboximide structure, is 3,5-dichloroaniline (B42879) (3,5-DCA), a compound of environmental interest due to its potential toxicity and persistence.[2][3]

Comparative Degradation Rates

The following table summarizes the available quantitative data on the soil degradation half-lives (DT50) of this compound and vinclozolin under various experimental conditions. The DT50 represents the time required for 50% of the initial concentration of the fungicide to dissipate.

FungicideSoil TypeExperimental ConditionHalf-life (DT50) in DaysReference
This compound Not SpecifiedField Dissipation2[4]
Not SpecifiedLaboratory (20 °C)0.4, 2[1]
Vinclozolin Not SpecifiedNot Specified3 - >21[5]
Sandy LoamLaboratory (Repeated Application - 1st)~23[6]
Sandy LoamLaboratory (Repeated Application - 2nd)~5[6]
Sandy LoamLaboratory (Repeated Application - 3rd)<2[6]

Experimental Protocols

The determination of pesticide degradation rates in soil typically follows standardized guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA). The following is a generalized experimental protocol for assessing the aerobic soil metabolism of fungicides like this compound and vinclozolin, based on these guidelines.

Objective: To determine the rate of aerobic degradation and identify major transformation products of this compound and vinclozolin in soil under controlled laboratory conditions.

Materials:

  • Test substances: this compound and Vinclozolin (analytical grade, radiolabeled with ¹⁴C is recommended for metabolite tracking).

  • Soil: A well-characterized soil (e.g., sandy loam) with known physicochemical properties (pH, organic carbon content, texture, microbial biomass).

  • Incubation vessels: Flow-through systems or biometers designed to trap volatile organic compounds and ¹⁴CO₂.

  • Analytical equipment: High-Performance Liquid Chromatography (HPLC) and/or Gas Chromatography (GC) with appropriate detectors (e.g., ECD, MS) for quantification of the parent compound and its metabolites.

Procedure:

  • Soil Preparation: Fresh soil is sieved (e.g., <2 mm) and its moisture content is adjusted to a specific level (e.g., 40-60% of maximum water holding capacity). The soil is pre-incubated in the dark at a constant temperature (e.g., 20 ± 2 °C) for a period to allow microbial activity to stabilize.

  • Application of Test Substance: The test substance is applied to the soil samples at a concentration relevant to its agricultural use. For accurate application, the fungicide is typically dissolved in a small amount of an organic solvent, which is then evaporated.

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20 ± 2 °C) under a continuous stream of humidified, carbon dioxide-free air. Volatile organic compounds and evolved ¹⁴CO₂ are trapped in appropriate solutions (e.g., ethylene (B1197577) glycol and potassium hydroxide, respectively).

  • Sampling: Soil samples are collected at various time intervals throughout the incubation period.

  • Extraction: The soil samples are extracted with appropriate organic solvents (e.g., acetonitrile, acetone) to recover the parent fungicide and its transformation products.

  • Analysis: The extracts are analyzed using HPLC or GC to identify and quantify the concentrations of the parent compound and its metabolites. The radioactivity in the trapping solutions is also measured to determine the extent of mineralization.

  • Data Analysis: The degradation kinetics of the parent compound are determined by plotting its concentration over time and fitting the data to a suitable model (e.g., first-order kinetics) to calculate the DT50 value.

Visualizing the Experimental Workflow and Degradation Pathways

To better illustrate the processes involved in studying and understanding the degradation of these fungicides, the following diagrams have been generated using the DOT language.

G Experimental Workflow for Soil Degradation Study cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis soil_prep Soil Collection & Sieving pre_incubation Pre-incubation (Stabilize Microbes) soil_prep->pre_incubation application Fungicide Application pre_incubation->application incubation Aerobic Incubation (Controlled Temp. & Moisture) application->incubation sampling Periodic Sampling incubation->sampling extraction Solvent Extraction sampling->extraction analysis HPLC/GC Analysis extraction->analysis data_analysis Data Analysis (DT50 Calculation) analysis->data_analysis G Comparative Degradation Pathway This compound This compound Intermediates_C Intermediate Metabolites This compound->Intermediates_C Hydrolysis Vinclozolin Vinclozolin Intermediates_V Intermediate Metabolites Vinclozolin->Intermediates_V Hydrolysis DCA 3,5-Dichloroaniline (3,5-DCA) Intermediates_C->DCA Intermediates_V->DCA Mineralization Mineralization (CO2, H2O, etc.) DCA->Mineralization Further Degradation

References

Chlozolinate vs. Newer Fungicides: A Comparative Guide for Gray Mold Control

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Fungicide Efficacy for Researchers, Scientists, and Drug Development Professionals

Gray mold, caused by the necrotrophic fungus Botrytis cinerea, poses a significant threat to a wide range of crops, leading to substantial economic losses both pre- and post-harvest.[1][2] For decades, chemical control has been a primary strategy in managing this disease. This guide provides a detailed comparison of the dicarboximide fungicide Chlozolinate with a range of newer fungicides, focusing on their efficacy, mechanisms of action, and the evolving challenge of fungicide resistance.

This compound: An Obsolete Dicarboximide Fungicide

This compound is a dicarboximide contact fungicide that was previously used as a foliar spray to control Botrytis spp. and Sclerotinia spp. on various fruits and ornamentals.[3] It functions as a systemic fungicide with both protective and curative action, primarily by affecting the osmotic signal transduction pathway in fungi.[3] However, this compound is now considered an obsolete fungicide and is not approved for use in many regions, including Great Britain and the European Union.[3][4]

The dicarboximide class of fungicides, which also includes iprodione (B1672158) and procymidone, was introduced in the late 1970s.[5][6] These fungicides are believed to act on fungal osmotic regulation and inhibit triglyceride biosynthesis.[5][6] While the precise mode of action is not fully characterized, it is thought to involve interference with the osmotic signal transduction pathway, potentially targeting a histidine kinase.[7][8]

A significant challenge with dicarboximide fungicides has been the rapid development of resistance in Botrytis cinerea populations.[5][6] This has led to a decline in their use and the search for more effective and durable solutions.

Efficacy of Newer Fungicides Against Botrytis cinerea

A variety of newer fungicides with different modes of action have been developed to manage gray mold, offering alternatives to the older dicarboximide class. The following tables summarize the efficacy of several modern fungicides based on in vitro and field studies.

In Vitro Efficacy Data

Table 1: Mycelial Growth Inhibition of Botrytis cinerea

FungicideChemical ClassEC50 (μg/ml)Reference
FludioxonilPhenylpyrrole< 0.1[1]
Boscalid (B143098)Carboxamide-[1]
TebuconazoleTriazole-[1]
IprodioneDicarboximide-[1]
FenpyrazaminePyrazole0.9[1]
PyrimethanilAnilinopyrimidine50[1]

Table 2: Inhibition of Conidial Germination and Sporulation of Botrytis cinerea

FungicideConcentration (μg/ml)Germination Inhibition (%)Conidiation Inhibition (%)Reference
Fludioxonil0.191~100[1]
Boscalid0.1< 5091[1]
Tebuconazole0.1< 5062[1]
Iprodione0.1< 5055[1]
Pyrimethanil0.1< 5037[1]
Fenpyrazamine0.1< 5035[1]
Tebuconazole1080-[1]
Iprodione1096-[1]
Boscalid1099-[1]
Field Efficacy Data

Field studies have demonstrated the practical effectiveness of several newer fungicides. For instance, boscalid has been shown to be highly effective in controlling B. cinerea in vineyards.[9] In greenhouse trials on tomatoes, fludioxonil, boscalid, and a mixture of iminoctadine albesilate and fenhexamid (B1672505) were all effective against gray mold for 21 days.[10]

Experimental Protocols

In Vitro Fungicide Efficacy Testing

A common method for evaluating the in vitro efficacy of fungicides against B. cinerea involves assessing the inhibition of mycelial growth on a culture medium.

Objective: To determine the concentration of a fungicide that effectively inhibits the growth of Botrytis cinerea.

Materials:

  • Pure culture of Botrytis cinerea

  • Potato Dextrose Agar (PDA) medium

  • Fungicides to be tested

  • Sterile petri dishes

  • Sterile distilled water

  • Incubator

Procedure:

  • Fungicide Stock Solution Preparation: Prepare stock solutions of the test fungicides at desired concentrations.

  • Amended Media Preparation: Add different concentrations of each fungicide to molten PDA. Pour the amended PDA into sterile petri dishes and allow it to solidify. A control group with no fungicide is also prepared.

  • Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing B. cinerea culture onto the center of each PDA plate.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 20-25°C) in the dark.

  • Data Collection: Measure the radial growth of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each fungicide concentration compared to the control. The EC50 (Effective Concentration to inhibit 50% of growth) can be determined using probit analysis.

Greenhouse and Field Efficacy Trials

Objective: To evaluate the preventive and curative effects of fungicides on gray mold development on host plants.

Materials:

  • Host plants (e.g., tomato, strawberry)

  • Botrytis cinerea spore suspension

  • Fungicides to be tested

  • Spraying equipment

  • Greenhouse or field plots

Procedure:

  • Plant Cultivation: Grow host plants under controlled conditions conducive to gray mold development (high humidity, moderate temperatures).

  • Fungicide Application: For preventive assays, apply fungicides to the plants before inoculation with the pathogen. For curative assays, apply fungicides at specific time points after inoculation (e.g., 24 or 48 hours). A control group is sprayed with water.

  • Inoculation: Spray the plants with a spore suspension of B. cinerea.

  • Incubation: Maintain the plants in a high-humidity environment to facilitate infection.

  • Disease Assessment: After a set incubation period, assess the disease severity by counting the number of lesions, measuring lesion size, or using a disease rating scale.

  • Data Analysis: Compare the disease severity in the fungicide-treated plants to the control group to determine the efficacy of each treatment.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways targeted by fungicides is crucial for developing effective and sustainable disease management strategies.

Dicarboximide Mode of Action

Dicarboximide fungicides, including the now-obsolete this compound, are thought to interfere with the osmotic signal transduction pathway in fungi.[3][8] This pathway is critical for fungi to adapt to changes in osmotic stress. The primary target is believed to be a histidine kinase involved in this signaling cascade.[7]

Dicarboximide_MoA cluster_fungus Fungal Cell Histidine_Kinase Histidine Kinase MAPK_Cascade MAP Kinase Cascade Histidine_Kinase->MAPK_Cascade Signal Transduction Osmotic_Regulation Osmotic Regulation MAPK_Cascade->Osmotic_Regulation Dicarboximide Dicarboximide Fungicide Dicarboximide->Histidine_Kinase Inhibition Experimental_Workflow_InVitro Start Start Prepare_Media Prepare Fungicide-Amended and Control PDA Media Start->Prepare_Media Inoculate Inoculate Plates with B. cinerea Mycelial Plugs Prepare_Media->Inoculate Incubate Incubate at 20-25°C Inoculate->Incubate Measure_Growth Measure Radial Colony Growth Incubate->Measure_Growth Analyze_Data Calculate Percent Inhibition and EC50 Values Measure_Growth->Analyze_Data End End Analyze_Data->End

References

A Comparative Guide to Method Validation for Chlozolinate Detection in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of validated analytical methods for the detection of Chlozolinate, a dicarboximide fungicide, in complex matrices such as grapes, wine, and soil. The focus is on two prevalent and powerful techniques: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information presented is collated from various scientific studies to aid in the selection of the most appropriate method for specific research and monitoring needs.

Executive Summary

Both GC-MS/MS and LC-MS/MS are highly effective for the determination of this compound residues. The choice between the two often depends on the specific matrix, required sensitivity, and laboratory instrumentation availability. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is the most widely adopted sample preparation technique, demonstrating good recoveries and reproducibility across various matrices. Generally, LC-MS/MS may offer advantages for polar metabolites and can be less prone to thermal degradation of the analyte, while GC-MS/MS can provide excellent sensitivity and is a well-established technique for pesticide residue analysis.

Performance Comparison of Analytical Methods

The following tables summarize the performance of LC-MS/MS and GC-MS/MS for the determination of this compound in different complex matrices, based on data from multi-residue method validation studies.

Table 1: Performance Data for this compound Detection in Soil

ParameterLC-MS/MSGC-MS/MSSource
Limit of Quantification (LOQ) 0.01 mg/kg0.01 mg/kg[1][2]
Limit of Detection (LOD) 0.003 mg/kg0.003 mg/kg[1][2]
Recovery 72.6% - 119%70% - 119%[1][2]
Relative Standard Deviation (RSD) < 20%< 20%[1][2]
Matrix Effect Negligible Signal SuppressionMedium to Strong Signal Enhancement[1][2]

Table 2: Performance Data for this compound Detection in Olive Oil

ParameterLC-MS/MS & GC-MS/MS (Combined Method)Source
Limit of Quantification (LOQ) 0.050 mg/kg[3]
Recovery 70% - 120%[3]
Relative Standard Deviation (RSD) < 20%[3]

Table 3: Instrumental Parameters for this compound Detection

ParameterLC-MS/MSGC-MS/MSSource
Precursor Ion (m/z) 331259[3]
Product Ions (m/z) 188, 259188, 331[3]
Quantification Ion (m/z) -259
Confirmation Ions (m/z) -188, 331

Experimental Protocols

A generalized experimental workflow for the analysis of this compound in complex matrices using the QuEChERS method followed by instrumental analysis is presented below.

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis.[4]

a) Extraction:

  • Homogenize a representative sample of the matrix (e.g., grapes, soil).

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10-15 mL of acetonitrile.

  • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate (B86663), sodium chloride, sodium citrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rpm for 5 minutes.

b) Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take an aliquot of the supernatant (acetonitrile extract).

  • Transfer it to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove non-polar interferences, and magnesium sulfate to remove residual water).

  • Vortex for 30 seconds.

  • Centrifuge at a high speed for 5 minutes.

  • The resulting supernatant is ready for analysis. For wine samples, a direct injection approach with dilution may also be feasible.[5]

Instrumental Analysis

a) LC-MS/MS Analysis: The cleaned extract is typically diluted with a suitable solvent and injected into the LC-MS/MS system.

  • Chromatographic Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for this compound.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation, monitoring the transitions from the precursor ion to specific product ions.

b) GC-MS/MS Analysis: The final extract can be directly injected or may require solvent exchange into a more GC-compatible solvent.

  • Chromatographic Column: A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms), is commonly employed.

  • Injection Mode: Splitless injection is often used to enhance sensitivity.

  • Carrier Gas: Helium is the standard carrier gas.

  • Ionization Mode: Electron Ionization (EI) is typically used.

  • Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used to monitor characteristic ions for quantification and confirmation.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflow for this compound analysis and the logical relationship in selecting an analytical method.

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Complex Matrix (Grapes, Wine, Soil) Homogenization Homogenization Sample->Homogenization Extraction Acetonitrile Extraction + Salts Homogenization->Extraction Cleanup Dispersive SPE Cleanup (PSA, C18, MgSO4) Extraction->Cleanup LC_MSMS LC-MS/MS Analysis Cleanup->LC_MSMS Dilution GC_MSMS GC-MS/MS Analysis Cleanup->GC_MSMS Solvent Exchange (optional) Quantification Quantification & Confirmation LC_MSMS->Quantification GC_MSMS->Quantification method_selection Analyte This compound Properties (Polarity, Thermal Stability) LC_MSMS LC-MS/MS Analyte->LC_MSMS Good for polar compounds GC_MSMS GC-MS/MS Analyte->GC_MSMS Suitable for amenable compounds Matrix Matrix Complexity (Grapes, Wine, Soil) Matrix->LC_MSMS Manages matrix effects via dilution Matrix->GC_MSMS Potential for matrix enhancement Requirements Analytical Requirements (Sensitivity, Throughput) Requirements->LC_MSMS High sensitivity Requirements->GC_MSMS High throughput potential

References

Chlozolinate Degradation: A Comparative Analysis of Photolysis and Hydrolysis Rates

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the environmental fate of the fungicide Chlozolinate, focusing on its degradation through photolysis and hydrolysis. This guide provides a comparative analysis of degradation rates, detailed experimental protocols, and visual representations of the degradation pathways.

This compound, a dicarboximide fungicide, is subject to degradation in the environment through various abiotic processes, primarily photolysis and hydrolysis. Understanding the rates and mechanisms of these degradation pathways is crucial for assessing its environmental persistence and potential impact. This guide synthesizes available experimental data to provide a clear comparison between the photolytic and hydrolytic degradation of this compound.

Quantitative Data Summary

The degradation of this compound is significantly influenced by the environmental conditions, particularly pH in the case of hydrolysis and the presence of photosensitizers for photolysis. The following tables summarize the key quantitative data from experimental studies.

Table 1: Hydrolysis of this compound

pHTemperature (°C)Half-life (DT₅₀)Degradation Products
3Not Specified0.35 days3-(3,5-dichlorophenyl)-5-methyloxazolidine-2,4-dione
4Not Specified0.14 days3-(3,5-dichlorophenyl)-5-methyloxazolidine-2,4-dione
6.8256 hoursCarboxylic acid derivative, 3-(3,5-dichlorophenyl)-5-methyloxazolidine-2,4-dione, 3',5'-dichloro-2-hydroxypropanilide
8.32516 minutesCarboxylic acid derivative, 3-(3,5-dichlorophenyl)-5-methyloxazolidine-2,4-dione, 3',5'-dichloro-2-hydroxypropanilide

Table 2: Photolysis of this compound

MediumLight Source (λ)TransformationHalf-life (t₁/₂)Kinetic Model
Aqueous Solution≥ 290 nm89.5% in 25 hoursNot explicitly stated, but degradation is rapidFirst-order kinetics
Aqueous Solution + Humic Substances≥ 290 nmMore rapid than in pure waterShorter than in pure waterFirst-order kinetics
Aqueous Solution + Acetone (B3395972)≥ 290 nmMore rapid than in pure waterShorter than in pure waterFirst-order kinetics

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the experimental protocols for studying this compound's photolysis and hydrolysis.

Hydrolysis Experimental Protocol

The hydrolysis of this compound is typically investigated in buffered aqueous solutions at various pH levels to simulate different environmental conditions.

  • Preparation of Solutions: Standard solutions of this compound are prepared in a suitable organic solvent (e.g., cyclohexane) and then introduced into sterile aqueous buffer solutions of desired pH (e.g., 3, 4, 6.8, 8.3).[1] The final concentration of the organic solvent should be minimal to avoid co-solvent effects.

  • Incubation: The solutions are maintained at a constant temperature (e.g., 25°C) in the dark to preclude any photolytic degradation.[1]

  • Sampling and Analysis: Aliquots are withdrawn at specific time intervals and analyzed to determine the concentration of the parent this compound and its degradation products. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with a suitable detector are commonly employed.

  • Data Analysis: The degradation rate constants and half-lives are calculated by fitting the concentration-time data to an appropriate kinetic model, typically first-order kinetics.

Photolysis Experimental Protocol

Photolysis studies are designed to assess the degradation of a chemical upon exposure to light, simulating solar radiation.

  • Preparation of Solutions: A solution of this compound is prepared in deionized water at a specific concentration (e.g., 1 mg/L).[2] For studies involving sensitizers, substances like humic acids or acetone are added to the solution.[2]

  • Irradiation: The solutions are placed in a photolysis reactor and irradiated with a light source that simulates the solar spectrum (e.g., a mercury lamp with a Pyrex filter to cut off wavelengths shorter than 290 nm).[2] The temperature of the solution is kept constant (e.g., 20°C) using a cooling jacket.[2] Dark control samples are run in parallel to account for any non-photolytic degradation.[2]

  • Sampling and Analysis: Samples are collected at various time points during irradiation. The samples are extracted with a suitable solvent (e.g., n-hexane) and analyzed by GC-MS or LC-MS to identify and quantify this compound and its photoproducts.[2]

  • Data Analysis: The rate of photodegradation is determined by plotting the natural logarithm of the this compound concentration versus time. The rate constant and half-life are then calculated from the slope of the resulting line, assuming first-order kinetics.[2]

Visualizing Degradation Pathways and Workflows

Experimental Workflow for this compound Degradation Studies

G cluster_prep Sample Preparation cluster_hydrolysis Hydrolysis Experiment cluster_photolysis Photolysis Experiment cluster_analysis Sample Analysis cluster_data Data Processing Prepare this compound Stock Prepare this compound Stock Prepare Aqueous Solutions (Buffered/Deionized) Prepare Aqueous Solutions (Buffered/Deionized) Prepare this compound Stock->Prepare Aqueous Solutions (Buffered/Deionized) Add Sensitizers (for Photolysis) Add Sensitizers (for Photolysis) Prepare Aqueous Solutions (Buffered/Deionized)->Add Sensitizers (for Photolysis) Incubate in Dark at Constant Temp Incubate in Dark at Constant Temp Prepare Aqueous Solutions (Buffered/Deionized)->Incubate in Dark at Constant Temp Hydrolysis Irradiate with Light Source (λ ≥ 290 nm) Irradiate with Light Source (λ ≥ 290 nm) Prepare Aqueous Solutions (Buffered/Deionized)->Irradiate with Light Source (λ ≥ 290 nm) Photolysis Add Sensitizers (for Photolysis)->Irradiate with Light Source (λ ≥ 290 nm) Collect Samples at Time Intervals_H Collect Samples at Time Intervals_H Incubate in Dark at Constant Temp->Collect Samples at Time Intervals_H Solvent Extraction Solvent Extraction Collect Samples at Time Intervals_H->Solvent Extraction Collect Samples at Time Intervals_P Collect Samples at Time Intervals_P Irradiate with Light Source (λ ≥ 290 nm)->Collect Samples at Time Intervals_P Run Dark Control Run Dark Control Run Dark Control->Collect Samples at Time Intervals_P Collect Samples at Time Intervals_P->Solvent Extraction Chromatographic Analysis (HPLC/GC-MS) Chromatographic Analysis (HPLC/GC-MS) Solvent Extraction->Chromatographic Analysis (HPLC/GC-MS) Determine Concentration vs. Time Determine Concentration vs. Time Chromatographic Analysis (HPLC/GC-MS)->Determine Concentration vs. Time Kinetic Modeling (First-Order) Kinetic Modeling (First-Order) Determine Concentration vs. Time->Kinetic Modeling (First-Order) Calculate Half-life (DT₅₀/t₁/₂) Calculate Half-life (DT₅₀/t₁/₂) Kinetic Modeling (First-Order)->Calculate Half-life (DT₅₀/t₁/₂)

Caption: Experimental workflow for studying this compound degradation.

Degradation Pathways of this compound

G cluster_hydrolysis Hydrolysis Pathway cluster_photolysis Photolysis Pathway This compound This compound Carboxylic Acid Derivative Carboxylic Acid Derivative This compound->Carboxylic Acid Derivative Ester Cleavage Ring Opening Product 3',5'-dichloro-2- hydroxypropanilide This compound->Ring Opening Product Ring Opening Photoproducts Photoproducts This compound->Photoproducts UV Irradiation (λ ≥ 290 nm) Decarboxylation Product 3-(3,5-dichlorophenyl)-5- methyloxazolidine-2,4-dione Carboxylic Acid Derivative->Decarboxylation Product Decarboxylation

Caption: Degradation pathways of this compound via hydrolysis and photolysis.

References

Safety Operating Guide

Navigating the Final Frontier: A Researcher's Guide to Chlozolinate Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals dedicated to advancing scientific discovery, the responsible management of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Chlozolinate, ensuring the safety of personnel and the protection of our environment. Adherence to these protocols is not only a matter of best practice but also a legal and ethical obligation.

This compound, an obsolete dicarboximide fungicide, is categorized as a substance suspected of causing cancer and is toxic to aquatic life with long-lasting effects.[1][2][3] Therefore, its disposal is subject to stringent federal, state, and local regulations.

Immediate Safety and Disposal Protocol

Researchers and laboratory personnel must follow these procedures to ensure the safe and compliant disposal of this compound.

Step 1: Consult the Safety Data Sheet (SDS) and Product Label

Before initiating any disposal procedure, thoroughly review the manufacturer's SDS and the product label. These documents contain critical, legally binding information on handling, storage, and disposal.[4][5] The "Storage and Disposal" and "Disposal Considerations" or "Regulatory Information" sections will provide specific instructions.[5][6]

Step 2: Personal Protective Equipment (PPE)

Always wear appropriate PPE when handling this compound. This includes, but is not limited to:

  • Chemical-resistant gloves

  • Safety glasses or goggles

  • A lab coat or other protective clothing[1]

Step 3: Waste Classification

Unused or unwanted this compound is generally regulated as a hazardous waste.[7] In the United States, the disposal of such pesticides falls under the Resource Conservation and Recovery Act (RCRA).[4][6][8] It is crucial to determine if the waste meets the criteria for being a listed or characteristic hazardous waste as defined by the Environmental Protection Agency (EPA).[9]

Step 4: Containment and Labeling

  • Keep this compound in its original container with the label intact whenever possible.[5]

  • If the original container is compromised, transfer the waste to a compatible, leak-proof container.

  • Clearly label the container as "Hazardous Waste" and include the chemical name "this compound" and any other identifiers required by your institution's hazardous waste management plan.

Step 5: Arrange for Professional Disposal

Do not dispose of this compound down the drain or in regular trash. [1] This can lead to environmental contamination and significant legal penalties.[4]

  • Contact your institution's Environmental Health and Safety (EHS) department. They will provide specific instructions for collection and disposal in accordance with institutional protocols and legal requirements.

  • For laboratories without a dedicated EHS department, contact your local solid waste agency or hazardous waste management company. [5][7] They can provide information on local collection events or approved disposal facilities.

  • Inquire about "Clean Sweep" programs. Many states offer these programs for the free and safe disposal of pesticides for commercial users and farmers.[4][8]

Quantitative Hazard and Regulatory Data

For quick reference, the following table summarizes key quantitative and classification data for this compound.

ParameterValue / ClassificationSource
GHS Hazard Statements H351: Suspected of causing cancer. H411: Toxic to aquatic life with long lasting effects.[1][3]
EU Hazard Classification Carc. 2, Aquatic Chronic 2[3]
WHO Classification III (Slightly hazardous)[2]
Federal Regulations (USA) FIFRA (use), RCRA (disposal)[4][8]

Experimental Protocols Cited

This guidance is based on established safety and regulatory protocols and does not cite specific experimental research. The procedures outlined are derived from federal regulations and safety data sheets.

Visualizing the Disposal Workflow

To further clarify the proper disposal pathway for this compound, the following diagram illustrates the decision-making and operational steps involved.

Chlozolinate_Disposal_Workflow This compound Disposal Workflow start Start: this compound Designated for Disposal consult_sds Consult SDS and Product Label start->consult_sds wear_ppe Wear Appropriate PPE consult_sds->wear_ppe classify_waste Classify as Hazardous Waste wear_ppe->classify_waste contain_label Properly Contain and Label Waste classify_waste->contain_label contact_ehs Contact Institutional EHS or Local Waste Authority contain_label->contact_ehs follow_instructions Follow Collection and Disposal Instructions contact_ehs->follow_instructions end End: Compliant Disposal follow_instructions->end

Caption: A flowchart illustrating the procedural steps for the safe and compliant disposal of this compound.

References

Essential Safety and Operational Guide for Handling Chlozolinate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with Chlozolinate. It outlines the necessary personal protective equipment (PPE), emergency procedures, and operational plans for safe handling and disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a fungicide that presents several health and environmental hazards. It is suspected of causing cancer and is toxic to aquatic life with long-lasting effects. In solution with flammable solvents, it can be a highly flammable liquid and vapor. Ingestion may be fatal if it enters the airways, and inhalation may cause drowsiness or dizziness. Formation of toxic gases is possible during heating or in case of fire.

Adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.

PPE Category Specification Purpose
Hand Protection Impermeable and resistant gloves (e.g., Butyl rubber). Must comply with EC Directive 89/686/EEC and standard EN374.To prevent skin contact.
Eye Protection Safety glasses with side shields, eyeshields, or a face shield.To protect eyes from splashes.
Respiratory Protection Generally not required in well-ventilated areas. In case of insufficient ventilation, use a suitable respiratory protective device such as a full-face respirator with a multi-purpose combination cartridge (US) or a type ABEK (EN14387) filter.To prevent inhalation of dust or vapors.
Body Protection Chemical-resistant protective clothing.To prevent skin contamination.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving this compound.

Emergency Situation Immediate Action
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water, rinsing thoroughly.
Eye Contact Rinse the opened eye for several minutes under running water.
Ingestion Rinse the mouth with water. Do not induce vomiting. Seek immediate medical advice.
Accidental Release Wear appropriate PPE. Prevent the spill from entering sewers or waterways. Absorb the spill with inert material (e.g., sand, earth) and place it in a designated container for disposal. Collect any spillage.
Fire Use fire extinguishing methods suitable for the surrounding environment. Firefighters should wear self-contained breathing apparatus.

Operational Plan for Handling and Disposal

A systematic approach to handling and disposal is crucial for laboratory safety and environmental protection.

3.1. Handling Protocol

  • Preparation:

    • Ensure the work area is well-ventilated.

    • Have all necessary PPE readily available and inspect it for integrity.

    • Locate the nearest safety shower and eyewash station.

    • Keep away from foodstuffs, beverages, and animal feed.

  • Handling:

    • Wear the prescribed PPE at all times.

    • Avoid creating dust or aerosols.

    • Wash hands thoroughly before breaks and at the end of work.

    • Avoid release into the environment.

    • If working with a solution in a flammable solvent, keep away from heat, sparks, and open flames.

  • Storage:

    • Store in a locked, designated area.

    • Keep containers tightly closed.

    • Store away from incompatible materials such as strong oxidizing agents.

    • Some solutions may require storage under an inert gas.

3.2. Disposal Plan

This compound and its containers must be disposed of as hazardous waste.

  • Waste Collection:

    • Collect all this compound waste, including contaminated materials, in a clearly labeled, sealed container.

    • Do not dispose of with household garbage.

  • Disposal Procedure:

    • Dispose of waste through a licensed waste disposal contractor.

    • Follow all local, regional, and national regulations for hazardous waste disposal.

    • Do not allow waste to enter the sewer system.

Workflow for Safe Handling of this compound

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

prep 1. Preparation (Ventilation, PPE Check) handling 2. Handling (Wear PPE, Avoid Dust/Aerosol) prep->handling storage 3. Storage (Locked, Designated Area) handling->storage spill Accidental Spill handling->spill waste_collection 4. Waste Collection (Labeled, Sealed Container) handling->waste_collection emergency Emergency Procedures (First Aid, Evacuation) spill->emergency disposal 5. Disposal (Licensed Contractor) waste_collection->disposal

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.